2-Aminohept-5-ynoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-aminohept-5-ynoic acid |
InChI |
InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h6H,4-5,8H2,1H3,(H,9,10) |
InChI Key |
OBQXZIIDERZXRX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2-Aminohept-5-ynoic acid
Executive Summary & Core Rationale
In the field of chemical biology and protein engineering, the residue-specific incorporation of non-canonical amino acids (ncAAs) has revolutionized our ability to probe and manipulate the proteome. While methionine (Met) surrogates like Azidohomoalanine (AHA) and Homopropargylglycine (HPG) are widely utilized, they possess distinct geometric deviations from native methionine.
2-Aminohept-5-ynoic acid represents a masterclass in rational isosteric design. By utilizing an internal alkyne rather than a terminal one, this ncAA perfectly mimics the methyl thioether moiety of methionine. Calculated equipotential surfaces demonstrate that the electron density associated with the internal triple bond is positioned almost identically to that of the native thioether1[1]. This structural fidelity allows it to be seamlessly activated by wild-type Methionyl-tRNA Synthetase (MetRS) without the need for active-site engineering, making it an invaluable tool for peptidomimetics, bioorthogonal tagging, and the synthesis of conformationally restricted β-turn mimics.
Physicochemical Profiling and Structural Causality
To successfully deploy 2-aminohept-5-ynoic acid in complex biological systems, one must understand its baseline physicochemical properties. The internal alkyne not only dictates its biological affinity but also its solubility and permeability profiles.
Table 1: Quantitative Physicochemical Profile of 2-Aminohept-5-ynoic Acid
| Property | Value | Causality / Significance |
| CAS Number | 1567123-00-5 (Racemic) | Identifies the bulk racemic precursor used in chemoenzymatic synthesis[2]. |
| Molecular Formula | C₇H₁₁NO₂ | Confirms the 7-carbon backbone required to retain the terminal methyl group. |
| Molecular Weight | 141.17 g/mol | Yields a precise mass shift of -8.04 Da compared to Methionine (149.21 g/mol ), enabling mass spectrometry validation. |
| LogP | 0.2018 | Indicates high aqueous solubility, essential for bioavailability in minimal cell culture media. |
| TPSA | 63.32 Ų | Highly favorable for cellular permeability during in vivo incorporation workflows. |
Structural Logic: The Isosteric Advantage
The fundamental limitation of Homopropargylglycine (HPG) is that it is a terminal alkyne (-CH₂-CH₂-C≡CH), meaning it lacks the terminal methyl group of methionine (-CH₂-CH₂-S-CH₃). 2-Aminohept-5-ynoic acid (-CH₂-CH₂-C≡C-CH₃) restores this methyl group. This exact steric and electronic mimicry prevents the translational machinery from rejecting the ncAA, ensuring high-yield protein expression.
Caption: Logical relationship of methionine isosteres and their affinity for MetRS.
Experimental Protocol 1: Chemoenzymatic Resolution
Because chemical synthesis yields a racemic mixture, and biological systems strictly require the L-(S)-enantiomer, enzymatic resolution is a mandatory prerequisite for in vivo applications.
Objective: Isolate (S)-2-aminohept-5-ynoic acid from a racemic amide precursor.
-
Step 1: Substrate Preparation
-
Action: Dissolve racemic 2-aminohept-5-ynoic acid amide (80 mmol) in 1.0 L of deionized water. Adjust the pH to 8.0 using 0.1 M NaOH.
-
Causality: Aminopeptidases require an optimal pH of 8.0 to maintain the ionization state of their catalytic residues.
-
-
Step 2: Enzymatic Hydrolysis
-
Action: Add Mycobacterium neoaurum aminopeptidase. Incubate at 37°C with gentle stirring until 50% conversion is reached (typically 24-48 hours).
-
Causality: The chiral active site of the aminopeptidase strictly recognizes the (S)-enantiomer, hydrolyzing it to the free (S)-acid while leaving the (R)-amide completely untouched1[1].
-
-
Step 3: Ion-Exchange Separation
-
Action: Acidify the mixture to pH 3.0 and load onto a Dowex 50WX8 cation-exchange column. Elute the unreacted (R)-amide with water, followed by elution of the pure (S)-acid using 1M NH₄OH.
-
Validation: The system is self-validating via Chiral HPLC (e.g., Crownpak CR(+) column). The protocol is considered successful only when the enantiomeric excess (ee) of the (S)-acid exceeds 99%.
-
Experimental Protocol 2: In Vivo Protein Incorporation
To utilize 2-aminohept-5-ynoic acid as a bioorthogonal tag or structural probe, it must be metabolically incorporated into a target protein using the host's native translational machinery3[3].
Objective: Residue-specific replacement of Methionine in Escherichia coli.
-
Step 1: Auxotrophic Culture Preparation
-
Action: Transform the target expression plasmid into a methionine auxotrophic E. coli strain (e.g., B834(DE3)). Grow in M9 minimal media supplemented with 19 standard amino acids and 0.5 mM L-methionine until OD₆₀₀ reaches 0.8.
-
Causality: Auxotrophy ensures the cells cannot synthesize endogenous methionine, granting the researcher absolute control over the intracellular amino acid pool.
-
-
Step 2: Starvation Phase
-
Action: Centrifuge the culture at 4,000 x g. Wash the cell pellet twice with cold, methionine-free M9 media. Resuspend in Met-free M9 media and incubate at 37°C for 30 minutes.
-
Causality: This critical step depletes residual intracellular methionine and deacylates existing Met-tRNA^Met, preventing competitive inhibition during ncAA charging.
-
-
Step 3: ncAA Supplementation & Induction
-
Action: Supplement the culture with 1 mM of (S)-2-aminohept-5-ynoic acid. Incubate for 15 minutes to allow cellular uptake, then induce protein expression with 1 mM IPTG. Express for 4 hours.
-
Causality: The 15-minute pre-equilibration allows the ncAA to reach high intracellular concentrations, driving the thermodynamically less favorable activation by MetRS via mass action.
-
-
Step 4: Harvest and Validation
-
Action: Lyse the cells and purify the target protein via Ni-NTA affinity chromatography.
-
Validation: Perform Intact Protein Mass Spectrometry (LC-MS). The protocol is self-validating when the deconvoluted mass spectrum shows a precise -8.04 Da shift per methionine residue, confirming quantitative replacement without misincorporation.
-
Caption: Step-by-step workflow for residue-specific incorporation of ncAAs.
Advanced Applications: Bioorthogonal Reactivity and Raman Tagging
The internal alkyne of 2-aminohept-5-ynoic acid presents unique chemical opportunities that distinguish it from standard terminal alkynes:
-
Orthogonal Click Chemistry: While terminal alkynes readily undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), internal alkynes are generally inert to these conditions. Instead, they can be selectively targeted using Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to form 1,5-disubstituted triazoles. This allows for dual-labeling experiments where HPG (terminal) and 2-aminohept-5-ynoic acid (internal) are addressed orthogonally in the same system.
-
Raman Spectroscopy Probes: The internal C≡C bond exhibits a strong, distinct vibrational stretch in the "cellular silent region" (~2100–2200 cm⁻¹) of a Raman spectrum. Because it is unreactive to endogenous cellular nucleophiles and standard CuAAC conditions, it serves as an exceptionally stable, label-free Raman tag for tracking protein localization and turnover in vivo.
References
Sources
Thermodynamic & Functional Stability of Alkyne-Functionalized Amino Acids: A Technical Guide
Topic: Thermodynamic Stability of Alkyne-Functionalized Amino Acids Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
Alkyne-functionalized amino acids, primarily L-Propargylglycine (Pra) and L-Homopropargylglycine (Hpg) , are the cornerstones of bioorthogonal "click" chemistry (CuAAC) in proteomics and peptide drug discovery. While the terminal alkyne moiety is thermodynamically robust due to the high bond dissociation energy of the C≡C triple bond (~839 kJ/mol), its functional stability is compromised by specific kinetic liabilities during Solid Phase Peptide Synthesis (SPPS) and metabolic incorporation.
This guide dissects the stability profiles of Pra and Hpg, providing evidence-based protocols to mitigate racemization, prevent side reactions during acid cleavage, and ensure bioorthogonal integrity in complex biological milieus.
Molecular Architecture & Thermodynamic Baseline
The thermodynamic stability of alkyne amino acids is rooted in the sp-hybridized carbon framework. However, the proximity of this electron-rich system to the chiral
Structural Comparison: Pra vs. Hpg
| Feature | L-Propargylglycine (Pra) | L-Homopropargylglycine (Hpg) |
| Structure | 2-amino-4-pentynoic acid | 2-amino-5-hexynoic acid |
| Side Chain Length | Short (1 methylene spacer) | Medium (2 methylene spacers) |
| Steric Profile | Rigid, closer to backbone | Flexible, mimics Methionine |
| High (Inductive effect of alkyne) | Moderate (Insulated by extra -CH₂-) | |
| Racemization Risk | Critical (Fast base-catalyzed enolization) | Manageable (Standard Fmoc protocols) |
| Metabolic Fate | Suicide Inhibitor (PLP-enzymes) | Met Surrogate (Translational incorporation) |
Thermodynamic Bond Integrity
The terminal alkyne group itself is thermally stable up to >150°C in the absence of transition metals.
-
C≡C Bond Energy: ~839 kJ/mol (Robust against thermal homolysis).
-
C-H (Acetylenic) pKa: ~25. Stable to physiological pH (7.4) and SPPS bases (Piperidine pKa ~11), but deprotonated by strong organometallic bases (e.g., n-BuLi), which are absent in standard biological/peptide workflows.
Chemical Stability in Solid Phase Peptide Synthesis (SPPS)
The primary stability challenge in SPPS is not the decomposition of the alkyne, but the stereochemical integrity of the
The Racemization Danger Zone
Mechanism: The electron-withdrawing nature of the alkyne group in Pra increases the acidity of the
-
Pra Sensitivity: Pra is structurally similar to Phenylglycine. The inductive effect of the triple bond facilitates base-catalyzed racemization.
-
Hpg Robustness: The additional methylene group in Hpg insulates the
-carbon, making it significantly more stable to racemization—comparable to Leucine or Methionine.
Protocol: Racemization-Free Coupling of Fmoc-Pra-OH
Standard coupling (HBTU/DIPEA) often yields 5-15% D-isomer for Pra.
Optimized Protocol:
-
Activation: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure instead of HBTU/HATU. This maintains a slightly acidic pH during activation, suppressing base-catalyzed enolization.
-
Base: Avoid strong tertiary bases (DIPEA/NMM) during the coupling step if possible. If required, use Collidine (TMP), which is less basic but sufficiently nucleophilic.
-
Temperature: Perform coupling at Room Temperature (20-25°C) . Do not use microwave heating for Fmoc-Pra-OH coupling, as thermal energy accelerates racemization exponentially.
Stability During Acid Cleavage (TFA)
Terminal alkynes are generally stable to standard cleavage cocktails (95% TFA). However, they can participate in side reactions if cationic scavengers are insufficient.
-
Risk: Reaction with carbocations (e.g., Trityl, Pbf) generated from protecting group removal.[1]
-
Solution: Use Triisopropylsilane (TIS) as a hydride donor/scavenger.
-
Contraindication: Avoid dithiothreitol (DTT) or high concentrations of thiols if not strictly necessary, as radical-mediated thiol-yne addition (hydrothiolation) can occur under acidic stress or light exposure.
Visualization: SPPS Stability Decision Tree
Caption: Logic flow for minimizing degradation and racemization during Solid Phase Peptide Synthesis of alkyne-AAs.
Biological Stability & Bioorthogonality
The "bioorthogonal" label implies stability in living systems, but this is nuanced.
Metabolic Fate: The Hpg vs. Pra Divergence
-
Hpg (Metabolic Stability): Hpg is a near-perfect structural mimic of Methionine.
-
Mechanism: It is recognized by wild-type Methionyl-tRNA Synthetase (MetRS) and charged onto tRNA^Met.
-
Result: It is translationally incorporated into proteins, replacing Methionine. It is stable within the proteome and does not degrade during protein folding.
-
-
Pra (Metabolic Toxicity): Pra is not biologically inert.
-
Mechanism: It acts as a suicide inhibitor for PLP-dependent enzymes, specifically Cystathionine
-lyase and Cystathionine -synthase. The alkyne undergoes a propargylic rearrangement in the enzyme active site, forming a reactive allene that covalently modifies and kills the enzyme. -
Implication: Pra cannot be used for metabolic labeling in wild-type cells without causing significant toxicity. It requires engineered MetRS mutants (NLL-MetRS) and careful dosing.
-
Chemical Reactivity in Lysates
While the alkyne is stable to water and cellular nucleophiles (amines, alcohols), it is not stable to:
-
Active-Site Cysteines: C-terminal alkynes (e.g., Ubiquitin-Pra) can react with catalytic cysteines in Deubiquitinating enzymes (DUBs) to form vinyl thioethers.[2]
-
Copper Contamination: In the absence of ligands, Cu(I) can induce oxidative coupling (Glaser coupling) of terminal alkynes, leading to dimerization.
Experimental Protocols
Protocol: Quality Control via Chiral HPLC
To validate the stereochemical stability of Pra-containing peptides.
-
Hydrolysis: Dissolve peptide (0.5 mg) in 6N HCl (deutero-free). Incubate at 110°C for 16 hours in a sealed, N2-flushed vial. Note: Alkynes are stable to non-oxidizing acids.
-
Derivatization: Neutralize and derivatize with FDAA (Marfey’s Reagent).
-
Analysis: Inject onto a C18 Reverse-Phase column.
-
Mobile Phase: A: 50mM TEAP (pH 3.0), B: Acetonitrile.
-
Detection: UV 340 nm.
-
Criteria: L-Pra and D-Pra diastereomers will separate. D-isomer content >1% indicates synthesis failure.
-
Protocol: "Click" Stability Assay
To ensure the alkyne remains reactive after storage or synthesis.
-
Reagent: Prepare 100 µM Peptide-Alkyne in PBS (pH 7.4).
-
Probe: Add 200 µM Azide-Fluorophore (e.g., Azide-Alexa488).
-
Catalyst: Add premixed Cu(I) complex (1 mM CuSO4 + 5 mM THPTA + 5 mM Sodium Ascorbate).
-
Kinetics: Monitor fluorescence increase (or HPLC peak shift) at T=0, 10, 30, 60 min.
-
Pass Criteria: >95% conversion to triazole within 60 mins confirms the alkyne was not degraded to a ketone or internal alkyne during prior handling.
Summary Data Tables
Table 1: Stability Profile Comparison
| Parameter | L-Propargylglycine (Pra) | L-Homopropargylglycine (Hpg) |
| SPPS Racemization Risk | High (Requires DIC/Oxyma) | Low (Standard protocols) |
| Metabolic Incorporation | Requires NLL-MetRS mutant | Spontaneous (Met surrogate) |
| Cellular Toxicity | High (PLP-enzyme inhibitor) | Low / Negligible |
| Storage Stability | High (-20°C, Desiccated) | High (-20°C, Desiccated) |
| Acid Stability (TFA) | Stable (Use TIS scavenger) | Stable (Use TIS scavenger) |
| Oxidation Resistance | High | Moderate (Thioether-free, but alkyne can oxidize) |
References
-
Synthesis and Stability of Hpg: Dong, S., et al. (2008). Convenient syntheses of homopropargylglycine. Journal of Peptide Science.[3] [Link]
-
Racemization in SPPS: Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.[3] [Link]
-
Metabolic Toxicity of Pra: Abeles, R. H., & Walsh, C. T. (1973). Acetylenic enzyme inactivators. Inactivation of gamma-cystathionase, in vitro and in vivo, by propargylglycine. Journal of the American Chemical Society. [Link]
-
Cysteine Reactivity (DUBs): Ekkebus, R., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. [Link]
-
Metabolic Incorporation of Hpg: Beatty, K. E., et al. (2006). Fluorescence imaging of cellular proteins synthesized in bronchiolar epithelial cells during oxidant stress. ChemBioChem. [Link]
Sources
Comparative Technical Guide: 2-Aminohept-5-ynoic Acid vs. Propargylglycine
Executive Summary
This technical guide delineates the structural, mechanistic, and functional distinctions between 2-Aminohept-5-ynoic acid and Propargylglycine (PAG) . While both are non-canonical, alkynyl amino acids, they serve fundamentally different roles in chemical biology and drug discovery.
-
Propargylglycine (PAG) is a terminal alkyne (5-carbon chain) primarily utilized as a suicide inhibitor of cystathionine
-lyase (CSE), a key enzyme in hydrogen sulfide ( ) signaling. It also serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC). -
2-Aminohept-5-ynoic acid is an internal alkyne (7-carbon chain) engineered as a methionine surrogate . Its internal triple bond isosterically mimics the thioether moiety of methionine, allowing for metabolic incorporation into proteins with minimal structural perturbation, often used in structural biology and protein engineering.
Part 1: Structural & Physicochemical Profiling
The divergent applications of these two compounds stem directly from their side-chain topology—specifically the position of the alkyne functionality (terminal vs. internal) and the chain length.
Chemical Structure Analysis[1]
| Feature | Propargylglycine (PAG) | 2-Aminohept-5-ynoic Acid |
| IUPAC Name | 2-Amino-4-pentynoic acid | 2-Aminohept-5-ynoic acid |
| Common Abbreviation | PAG / Pra | AHA-7 (Contextual) |
| Formula | ||
| Molecular Weight | 113.11 g/mol | 141.17 g/mol |
| Alkyne Type | Terminal ( | Internal ( |
| Side Chain Length | Short (Propargyl group) | Long (Pentynyl-like) |
| Natural Analogue | Alanine / Cysteine / Glycine | Methionine (Isostere) |
| Electronic Character | High electron density at terminus; acidic proton ( | Electron-rich internal bond; sterically resembles thioether. |
Structural Visualization
The following diagram illustrates the structural relationship between these compounds and their canonical counterparts.
Figure 1: Functional divergence based on structural topology. PAG targets PLP-enzymes, while 2-Aminohept-5-ynoic acid mimics Methionine for protein incorporation.
Part 2: Propargylglycine (PAG) – The Suicide Inhibitor
Mechanism of Action
PAG is the "gold standard" inhibitor for Cystathionine
PAG acts as a mechanism-based inactivator (suicide inhibitor) . It hijacks the catalytic cycle of the Pyridoxal 5'-Phosphate (PLP) cofactor.
-
Schiff Base Formation: The amino group of PAG forms an external aldimine with the PLP cofactor in the CSE active site.
-
Proton Abstraction: The enzyme abstracts the
-proton, initiating the catalytic cycle. -
Reactive Allene Formation: Instead of normal elimination, the terminal alkyne rearranges into a highly reactive allene species.
-
Covalent Capture: An active site nucleophile (typically a Tyrosine or Lysine residue) attacks the electrophilic allene, covalently modifying the enzyme and irreversibly inhibiting it.
Experimental Application: Inhibition
Researchers use PAG to study the physiological role of
-
Dosage: Typically 10–50 mg/kg (in vivo) or 1–10 mM (in vitro).
-
Selectivity: While potent against CSE, PAG can show off-target effects on other PLP-dependent enzymes like Alanine Transaminase (ALT) or Methionine
-lyase (MGL) at high concentrations.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Figure 2: Mechanism-based inactivation of CSE by Propargylglycine.
Part 3: 2-Aminohept-5-ynoic Acid – The Methionine Surrogate
Mechanism of Action: Isosteric Mimicry
Unlike PAG, 2-Aminohept-5-ynoic acid is rarely used as an inhibitor. Its primary utility lies in protein engineering and structural biology .
-
Methionine Isostere: The internal alkyne unit (
) mimics the geometry and electron density of the thioether unit ( ) in Methionine. -
MetRS Recognition: The wild-type Methionyl-tRNA Synthetase (MetRS) can charge
with 2-Aminohept-5-ynoic acid, allowing it to be translationally incorporated into proteins in place of methionine. -
Utility:
-
NMR Studies: The alkyne provides a unique handle for NMR studies without the oxidation sensitivity of the sulfur atom in methionine.
-
Redox Stability: Replaces the oxidation-prone Methionine with a redox-stable alkyne, stabilizing proteins against oxidative stress.
-
Click Chemistry (Restricted): While internal alkynes are less reactive than terminal ones, they can participate in specific cycloadditions or serve as "silent" tags that do not interfere with standard surface cysteines.
-
Comparison of Side Chains
-
Methionine:
-
2-Aminohept-5-ynoic:
-
Note: The linear geometry of the alkyne approximates the C-S-C bond angle and length sufficiently for enzyme binding.
Part 4: Experimental Protocols
Protocol A: CSE Inhibition Assay using PAG
Objective: Determine the
-
Reagent Preparation:
-
Buffer: 100 mM HEPES (pH 7.4), 10
M PLP. -
Substrate: 2 mM L-Cystathionine.
-
Detection: Lead Acetate (Pb(OAc)2) or Methylene Blue method for
detection.
-
-
Incubation:
-
Incubate purified CSE (100 nM) with varying concentrations of PAG (0.1
M – 1 mM) for 20 minutes at 37°C. Note: Pre-incubation is critical for suicide inhibitors to allow covalent modification.
-
-
Reaction Initiation:
-
Add L-Cystathionine (2 mM) to initiate the reaction.
-
-
Measurement:
-
Monitor absorbance at 670 nm (Methylene Blue) or 390 nm (Lead Sulfide formation) after 30 minutes.
-
-
Analysis:
-
Plot % Activity vs. log[PAG]. Calculate
.
-
Protocol B: Metabolic Incorporation of 2-Aminohept-5-ynoic Acid
Objective: Incorporate the Met-analogue into a target protein (e.g., GFP) using a Met-auxotrophic E. coli strain.
-
Strain Selection: Use a Met-auxotroph strain (e.g., E. coli B834(DE3)).
-
Growth Phase:
-
Grow cells in M9 minimal medium supplemented with all amino acids (40
g/mL) including L-Methionine. -
Grow to
.
-
-
Depletion Phase:
-
Pellet cells and wash 2x with M9 medium (no Met).
-
Resuspend in M9 medium containing all amino acids except Methionine .
-
Incubate for 30 min at 37°C to deplete intracellular Met stores.
-
-
Induction & Incorporation:
-
Add 2-Aminohept-5-ynoic acid (final conc. 0.5 mM – 1 mM).
-
Induce expression (e.g., IPTG 1 mM).
-
Incubate for 4–6 hours.
-
-
Validation:
-
Purify protein.
-
Verify incorporation via Intact Mass Spectrometry (Mass shift: Difference between Met and Analogue is approx -5 Da; Met=149.2, AHA=141.17.
Da mass reduction per Met residue).
-
References
-
Steegborn, C., et al. (1999).
-Lyase." Journal of Biological Chemistry. Link -
Sun, Q., et al. (2019).
-lyase by propargylglycine." Communications Biology. Link -
Budisa, N., et al. (2004). "Bioincorporation of telluromethionine into proteins: a promising new approach for X-ray structure analysis of proteins." Journal of Molecular Biology. (Context on Met analogues). Link
-
Van Hest, J.C.M., et al. (2000). "Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo." Journal of the American Chemical Society. Link
-
ChemicalBook. (2024). "(S)-2-Aminohex-5-ynoic acid Properties and Structure." Link
Sources
Decoding the Biosynthetic Pathways of Alkynyl Amino Acids: A Technical Guide on 2-Aminohept-5-ynoic Acid Analogs
Executive Summary
Alkynyl amino acids represent a rare and highly valuable class of non-canonical amino acids (ncAAs). Because the alkyne moiety is largely absent from canonical biological systems, it serves as an ideal bioorthogonal handle for chemical biology applications. This whitepaper provides an in-depth technical analysis of the biosynthetic pathways responsible for generating 2-aminohept-5-ynoic acid (an internal alkyne) and its structural analogs, such as 2-aminohept-6-ynoic acid and L-propargylglycine (terminal alkynes). By deconstructing the enzymatic mechanisms and providing self-validating experimental protocols, this guide serves as a foundational resource for researchers in protein engineering, synthetic biology, and drug development.
Structural Taxonomy & Chemical Biology Applications
The position of the triple bond within the aliphatic chain of the amino acid dictates both its biosynthetic origin and its downstream chemical utility:
-
Terminal Alkynes (e.g., 2-Aminohept-6-ynoic acid, L-Propargylglycine): These analogs are highly reactive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). They are typically synthesized in nature via elimination reactions.
-
Internal Alkynes (e.g., 2-Aminohept-5-ynoic acid): Featuring a triple bond at the C5 position, this 7-carbon amino acid is sterically shielded. It is uniquely suited for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which preferentially reacts with internal alkynes to form 1,5-disubstituted triazoles. Internal alkynes are generally biosynthesized via sequential desaturation.
Enzymatic Paradigms for Alkyne Installation
Nature employs two distinct evolutionary logic gates to install triple bonds into aliphatic chains. The divergence depends on whether the substrate is a free amino acid or an acyl-carrier protein (ACP)-bound intermediate .
Fig 3: Logical divergence of alkyne biosynthesis paradigms in natural product pathways.
The PLP-Dependent -Elimination Pathway (Terminal Analogs)
The biosynthesis of terminal alkyne amino acids was definitively mapped in Streptomyces cattleya via the BesBCD enzyme cascade . To generate terminal analogs like 2-aminohept-6-ynoic acid, homologous pathways operate on elongated precursors. The core mechanism involves:
-
Halogenation: A non-heme Fe(II)/
-ketoglutarate-dependent halogenase (BesD) chlorinates the unactivated carbon. -
Oxidative Cleavage: BesC catalyzes an unusual C-C bond cleavage to yield a vinyl chloride intermediate.
-
Isomerization & Elimination: BesB, a Pyridoxal-5'-phosphate (PLP)-dependent lyase, catalyzes the
-elimination of the chloride ion. Through a transient allene intermediate, the terminal alkyne is formed.
Fig 1: Enzymatic cascade for terminal alkyne amino acid biosynthesis via the BesBCD pathway.
The Non-Heme Diiron Desaturase Pathway (Internal Analogs)
For internal alkynes like 2-aminohept-5-ynoic acid , the biosynthetic logic shifts to the fatty acid/polyketide paradigm. Enzymes homologous to JamB (a membrane-bound bifunctional desaturase/acetylenase) act on ACP-bound precursors. These enzymes utilize a diiron center to catalyze two sequential O
Quantitative Substrate Profiling
To successfully engineer these pathways, one must understand the kinetic and mechanistic constraints of the alkyne-forming enzymes.
Table 1: Kinetic and Mechanistic Profiling of Alkyne-Forming Enzymes
| Enzyme System | Pathway Class | Representative Substrate | Product | Catalytic Mechanism | Key Cofactors |
| BesB | Amino Acid | 4-Cl-L-allylglycine | L-Propargylglycine (Terminal) | PLP | |
| JamB | Polyketide | 5-Hexenoyl-ACP | 5-Hexynoyl-ACP (Terminal) | Sequential dehydrogenation | Non-heme Fe, O |
| TtuB | Fatty Acid | 9-Decenoyl-ACP | 9-Decynoyl-ACP (Terminal) | Bifunctional desaturation | Non-heme Fe, O |
| Crep | Fatty Acid | Oleic Acid | Crepenynic Acid (Internal) | Non-heme Fe, O |
Validated Experimental Methodologies
In Vitro Reconstitution & Mechanistic Validation of BesB
Rationale: To validate the PLP-dependent
-
Protein Preparation: Express BesB in E. coli BL21(DE3) and purify via Ni-NTA chromatography. Causality: Purification removes endogenous E. coli PLP-enzymes that cause background transamination, ensuring specific lyase activity.
-
Reaction Assembly: Combine 10 µM purified BesB, 50 µM PLP, and 1 mM 4-chloro-L-allylglycine in 50 mM HEPES buffer (pH 7.5). Causality: PLP binds non-covalently and often dissociates during purification. Supplementing excess PLP ensures the active site remains saturated.
-
Self-Validation via Isotope Tracking: Run a parallel reaction in D
O. Causality: Tracking deuterium incorporation at the C and C positions via LC-MS definitively confirms the deprotonation-protonation cascade that characterizes the allene intermediate, ruling out a direct E2 elimination mechanism. -
Analysis: Quench with 1% formic acid after 30 minutes. Analyze via LC-QTOF MS for the specific mass shift (e.g., L-Pra m/z = 114.0550).
In Vivo Genetic Incorporation via Amber Suppression
Rationale: To site-specifically incorporate 2-aminohept-6-ynoic acid or 2-aminohept-5-ynoic acid into a reporter protein for downstream Click labeling using engineered Pyrrolysyl-tRNA synthetase (PylRS) .
Fig 2: Experimental workflow for the genetic incorporation of alkynyl amino acids into proteins.
-
Plasmid Co-transformation: Transform E. coli with a pEVOL vector containing an engineered PylRS/tRNA
pair (optimized for smaller aliphatic side chains) and a pET vector containing a GFP reporter with an amber codon (TAG) at position 150. -
Cultivation & Offset Induction: Grow cells in LB medium. At OD
= 0.6, add 2 mM of the alkynyl amino acid analog. Wait 30 minutes, then induce with 1 mM IPTG. Causality: Engineered PylRS variants often exhibit lower catalytic efficiency ( ) for non-native analogs. Adding the ncAA prior to induction allows it to accumulate intracellularly, outcompeting canonical amino acids for tRNA charging and minimizing background suppression. -
Self-Validation Check (Critical): Always run a parallel negative control culture where the alkynyl amino acid is omitted. If the engineered PylRS is truly orthogonal, the negative control will yield only truncated GFP. Any full-length fluorescence in the negative control indicates background misincorporation, invalidating the system's orthogonality.
-
Click Labeling: React the purified protein with an azide-fluorophore. Use CuAAC (CuSO
, THPTA, sodium ascorbate) for terminal alkynes like 2-aminohept-6-ynoic acid. Use RuAAC (Cp*RuCl(PPh ) ) for internal alkynes like 2-aminohept-5-ynoic acid. Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ, while THPTA protects the protein backbone from reactive oxygen species generated by Cu(I).
References
-
Marchand, J. A., et al. "Discovery of a pathway for terminal-alkyne amino acid biosynthesis." Nature 567, 420–424 (2019). URL: [Link]
-
Zhu, F., et al. "Biosynthesis of alkyne-containing natural products." RSC Chemical Biology 2, 166-180 (2021). URL: [Link]
-
Chen, W.-N., et al. "Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains." International Journal of Molecular Sciences 22(20), 11186 (2021). URL: [Link]
An In-depth Technical Guide to the Stereochemistry of L-2-Aminohept-5-ynoic Acid Isomers
Abstract
Non-proteinogenic amino acids (NPAAs) are increasingly vital in drug discovery and development, offering novel side chains and stereochemical arrangements that can enhance the therapeutic profiles of peptide-based drug candidates.[1] L-2-Aminohept-5-ynoic acid, a non-coded amino acid, presents a unique combination of a chiral center and a reactive alkyne moiety, making it a valuable building block for peptidomimetics and bioconjugation applications. This guide provides a comprehensive technical overview of the stereochemistry of L-2-aminohept-5-ynoic acid isomers, intended for researchers, scientists, and drug development professionals. We will delve into the structural nuances of its stereoisomers, present detailed protocols for their analytical separation and characterization, and discuss the causal reasoning behind these experimental choices, ensuring a self-validating system for scientific integrity.
Introduction to L-2-Aminohept-5-ynoic Acid and its Stereochemical Significance
L-2-Aminohept-5-ynoic acid is a seven-carbon alpha-amino acid with a terminal alkyne group at the 5-position. Its structure consists of a chiral alpha-carbon (C2), an amino group, a carboxylic acid group, and a hept-5-ynyl side chain. The presence of the chiral center at C2 means that the molecule can exist as two enantiomers: L-2-aminohept-5-ynoic acid and D-2-aminohept-5-ynoic acid.
The stereochemistry of amino acids is fundamental to their biological function.[2] In nature, the vast majority of proteinogenic amino acids are of the L-configuration.[3] The incorporation of non-proteinogenic amino acids like D-isomers or other NPAAs into peptides can confer resistance to enzymatic degradation, improve bioavailability, and modulate biological activity.[1][4] The alkyne functionality in L-2-aminohept-5-ynoic acid further enhances its utility, enabling "click" chemistry reactions for applications such as drug delivery, protein labeling, and the creation of novel biomaterials.[5] Therefore, a thorough understanding and robust analytical control of the stereochemistry of L-2-aminohept-5-ynoic acid are paramount for its effective application in research and development.
Defining the Stereoisomers: L- and D- Configuration
The designation of "L" and "D" for amino acids is based on their relationship to the enantiomers of glyceraldehyde.[2] For L-2-aminohept-5-ynoic acid, the "L" configuration at the alpha-carbon corresponds to the (S) configuration according to the Cahn-Ingold-Prelog (CIP) priority rules. Conversely, the "D" enantiomer corresponds to the (R) configuration.
-
L-2-Aminohept-5-ynoic acid ((S)-2-aminohept-5-ynoic acid)
-
D-2-Aminohept-5-ynoic acid ((R)-2-aminohept-5-ynoic acid)
It is crucial to experimentally verify the stereochemical configuration of a synthesized or purchased batch of 2-aminohept-5-ynoic acid to ensure the desired biological or chemical outcome.
Analytical Methodologies for Stereochemical Characterization
The separation and identification of enantiomers require chiral recognition. Several analytical techniques are available for this purpose, with chiral chromatography being the most prevalent and powerful method.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the enantioselective separation of amino acids.[4][6] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
2.1.1. Selection of Chiral Stationary Phases (CSPs)
The choice of CSP is critical and depends on the structure of the analyte. For amino acids like 2-aminohept-5-ynoic acid, several types of CSPs have proven effective for separating enantiomers of similar molecules:[4][6]
-
Cinchona Alkaloid-Derived Zwitterionic CSPs: These phases, such as CHIRALPAK ZWIX(+), operate based on synergistic double ion-pairing interactions, hydrogen bonding, and van der Waals forces.[7] They are particularly effective for the separation of free amino acids.
-
Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC T and T2 are versatile and can operate in various mobile phase modes (reversed-phase, polar organic, polar ionic).[6][8] They offer broad selectivity for a wide range of chiral compounds, including amino acids.
-
Crown Ether CSPs: These are specifically designed for the separation of primary amines and are highly effective for amino acid enantiomers.
-
Ligand Exchange CSPs: These phases involve the formation of transient diastereomeric metal complexes with the amino acid enantiomers.
2.1.2. Experimental Protocol: Chiral HPLC Separation of 2-Aminohept-5-ynoic Acid Enantiomers
This protocol provides a starting point for method development. Optimization will be necessary based on the specific CSP and instrumentation used.
Objective: To resolve the L- and D-enantiomers of 2-aminohept-5-ynoic acid.
Materials:
-
2-Aminohept-5-ynoic acid sample (racemic or enantiomerically enriched)
-
HPLC-grade methanol, acetonitrile, water
-
Formic acid, diethylamine (for mobile phase modification)
-
Chiral HPLC column (e.g., CHIRALPAK ZWIX(+) or CHIROBIOTIC T2)
-
HPLC system with UV or Evaporative Light Scattering Detector (ELSD)
Procedure:
-
Sample Preparation: Dissolve a small amount of 2-aminohept-5-ynoic acid in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation:
-
For Zwitterionic CSPs: A typical mobile phase consists of methanol with small amounts of additives to control the ionic interactions.[7] For example, methanol/water/formic acid/diethylamine (e.g., 98/2/0.1/0.1 v/v/v/v).
-
For Glycopeptide CSPs: A polar organic mode can be effective.[4] A starting mobile phase could be acetonitrile/methanol/acetic acid/triethylamine (e.g., 90/10/0.3/0.2 v/v/v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm or ELSD.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the sample of interest to determine the enantiomeric ratio.
-
The enantiomeric excess (% ee) can be calculated using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.
-
Causality Behind Experimental Choices: The use of polar organic or zwitterionic-supporting mobile phases is crucial for maintaining the necessary ionic state of both the analyte and the CSP, which is the basis for chiral recognition.[7] The additives (acids and bases) modulate the retention and selectivity by influencing these ionic interactions.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile derivatives of amino acids, chiral GC-MS offers excellent resolution and sensitivity. This technique requires derivatization of the amino acid to make it amenable to gas chromatography.
2.2.1. Derivatization
The amino and carboxylic acid groups must be derivatized to increase volatility. A common approach is to create N-pentafluoropropionyl amino acid isopropyl esters.
2.2.2. Experimental Protocol: Chiral GC-MS Analysis
Objective: To determine the enantiomeric composition of 2-aminohept-5-ynoic acid via GC-MS.
Materials:
-
2-Aminohept-5-ynoic acid sample
-
Isopropanol / 4 M HCl
-
Pentafluoropropionic anhydride (PFPA) / Dichloromethane
-
Chiral GC column (e.g., Chirasil-L-Val)
-
GC-MS system
Procedure:
-
Derivatization:
-
Esterification: Heat the dried amino acid sample in isopropanol / 4 M HCl at 110 °C for 1 hour. Evaporate the reagent under a stream of nitrogen.
-
Acylation: Add a solution of PFPA in dichloromethane and heat at 110 °C for 20 minutes. Evaporate the reagent.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., dichloromethane).
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 2 min, then ramp to 180 °C at 4 °C/min.
-
Carrier Gas: Helium
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized enantiomers based on their mass spectra and retention times.
-
Quantify the enantiomers using the integrated peak areas from the total ion chromatogram.
-
Trustworthiness of the Protocol: This two-step derivatization is a well-established and robust method for the analysis of amino acid enantiomers by GC-MS, as demonstrated in studies of non-proteinogenic amino acids in various matrices.[9][10]
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data from stereochemical analyses should be presented in a structured format.
Table 1: Hypothetical Chiral HPLC Separation Data for 2-Aminohept-5-ynoic Acid Enantiomers
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |
| D-isomer | 8.5 | 150,000 | 98.0 |
| L-isomer | 10.2 | 7,350,000 |
Note: The elution order of enantiomers is dependent on the specific chiral stationary phase and mobile phase used.
Visualization of Concepts and Workflows
Stereoisomers of 2-Aminohept-5-ynoic Acid
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amino Acid Stereochemistry [aris.gusc.lv]
- 3. Stereochemistry [cryst.bbk.ac.uk]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. (S)-2-AMINOHEX-5-YNOIC ACID CAS#: 98891-36-2 [m.chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chiraltech.com [chiraltech.com]
- 8. agilent.com [agilent.com]
- 9. Determination and stereochemistry of proteinogenic and non-proteinogenic amino acids in Saudi Arabian date fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination and stereochemistry of proteinogenic and non-proteinogenic amino acids in Saudi Arabian date fruits - ProQuest [proquest.com]
Engineering the Proteome: Applications of Long-Chain Alkyne Amino Acids in Chemical Biology
Executive Summary
The intersection of synthetic chemistry and molecular biology has birthed a transformative toolkit for interrogating cellular dynamics: bioorthogonal non-canonical amino acids (ncAAs). Among these, long-chain alkyne amino acids (e.g.,
The Molecular Rationale: Why Chain Length Dictates Reactivity
In bioorthogonal chemistry, the physical microenvironment of the reactive handle is as important as its intrinsic chemical kinetics. Short-chain alkyne amino acids (such as propargylglycine) frequently bury into the hydrophobic core of folded proteins. This sequestration within the protein's hydration shell severely restricts solvent accessibility, dampening the second-order rate constant (
Long-chain alkyne amino acids solve this through steric projection . The extended aliphatic linker acts as a physical spacer, projecting the terminal alkyne into the bulk solvent. This structural feature serves two causal functions:
-
Enhanced aaRS Substrate Recognition: The larger surface area of long-chain alkynes like butynylK enhances van der Waals interactions within the binding pocket of orthogonal aminoacyl-tRNA synthetases (aaRS), specifically the pyrrolysyl-tRNA synthetase (PylRS), leading to higher incorporation yields[1].
-
Catalyst Accommodation: The extended chain prevents steric clash between the protein backbone and bulky transition-metal catalyst complexes (such as Palladium), enabling novel cross-coupling reactions that are physically impossible with short-chain variants[1].
Core Applications in Chemical Biology
Palladium-Mediated Cross-Coupling on Live Cells
While the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the historical gold standard for bioorthogonal labeling, the requisite copper catalysts generate reactive oxygen species (ROS) that induce severe cytotoxicity in live mammalian cells.
Long-chain alkynes uniquely enable Palladium-mediated Sonogashira cross-coupling under physiological conditions. Because the terminal alkyne is projected away from the protein surface, biocompatible Palladium complexes (e.g., Pd-ADHP) can successfully coordinate with the alkyne to form stable C-C bonds with aryl-iodide probes[1]. This eliminates copper toxicity while maintaining rapid reaction kinetics on the surface of live cells.
Profiling Protein Lipidation via Metabolic Labeling
Beyond site-specific incorporation, long-chain alkyne amino acids and fatty acid analogs serve as structural mimics for post-translational lipid modifications (e.g., N-myristoylation, S-palmitoylation). Through Bioorthogonal Non-Canonical Amino-Acid Tagging (BONCAT), these probes are metabolically incorporated into newly synthesized proteins by the native cellular machinery[2]. The terminal alkyne then serves as a chemical handle to pull down, enrich, and map the "lipodome" via mass spectrometry, revealing critical insights into membrane trafficking and pathogenic virulence mechanisms[2].
Figure 1: Workflow for site-specific incorporation and bioorthogonal labeling of alkyne amino acids.
Quantitative Performance Metrics
To demonstrate the causal relationship between chain length and experimental success, the table below summarizes the kinetic and yield advantages of the long-chain alkyne butynylK compared to shorter variants and negative controls during Pd-mediated PEGylation[1].
| Amino Acid Probe | Chain Characteristic | Expression Yield (mg/L) | Pd-Coupling Yield | Reaction Kinetics ( |
| ButynylK | Long-chain alkyne | 3.8 | 73% | 5.2 M |
| PocK | Short-chain alkyne | < 3.8 | 30% | Sterically hindered |
| BocK | No alkyne (Control) | High | 0% | N/A |
Standardized Experimental Workflows
The following protocols are designed as self-validating systems , ensuring that researchers can definitively isolate the variable of interest without confounding background noise.
Protocol A: Site-Specific Incorporation via Amber Suppression
Objective: Genetically encode a long-chain alkyne (butynylK) into a target protein without global proteomic perturbation.
-
Plasmid Co-transfection: Co-transfect mammalian cells (e.g., HEK293T) with a plasmid encoding the target protein harboring a site-directed UAG nonsense mutation, and a second plasmid encoding the wild-type Methanosarcina mazei PylRS/tRNA
orthogonal pair. -
UAA Supplementation: Supplement the culture medium with 1 mM
-butynyloxycarbonyllysine (butynylK). Causality: 1 mM provides optimal stoichiometric pressure to drive the PylRS binding pocket equilibrium without inducing osmotic stress or cellular toxicity. -
Expression & Harvest: Incubate for 48 hours. Harvest and lyse cells using a non-denaturing buffer (e.g., RIPA) to preserve native protein folding, which is critical for downstream surface accessibility.
-
Self-Validation (The "Drop-Out" Control): Run a parallel expression strictly omitting butynylK. Logic: If the orthogonal translation system is truly leak-proof, translation will terminate at the UAG codon. Western blot analysis must show zero full-length protein in this lane, validating that all full-length proteins in the experimental lane successfully incorporated the long-chain alkyne[1].
Protocol B: Live-Cell Palladium-Mediated Cross-Coupling
Objective: Covalently attach a biophysical probe to the alkyne-encoded protein under physiological conditions.
-
Catalyst Preparation: Pre-mix a biocompatible Palladium source (e.g., Pd(NO
) ) with a water-soluble ligand (e.g., ADHP) to form the active Pd-complex. -
Probe Introduction: Add 100 equivalents of an aryl-iodide functionalized probe (e.g., Iodo-PEG 5kDa or Iodo-Fluorophore) directly to the live cell culture.
-
Cross-Coupling Reaction: Introduce 1 mM of the Pd-complex to the cells. Incubate at 37°C for 30 minutes. Causality: The extended aliphatic chain of butynylK projects the alkyne beyond the protein's hydration shell, allowing the bulky Pd-complex to access the triple bond and catalyze the Sonogashira-type C-C bond formation.
-
Self-Validation (Chemoselectivity Check): Quench the reaction with 0.5% 3-mercaptopropanoic acid. Analyze the lysate via SDS-PAGE gel shift assay. Logic: Successful PEGylation will cause a distinct, quantifiable upward shift in molecular weight. A parallel reaction utilizing a BocK-encoded protein (which lacks the alkyne handle) must show 0% gel shift, definitively proving that the Palladium catalyst does not cross-react with native canonical amino acids[1].
Figure 2: Mechanistic divergence of long-chain alkynes via CuAAC or Pd-mediated cross-coupling.
Biosynthetic Horizons: De Novo Generation
Historically, all long-chain alkyne amino acids had to be synthesized exogenously and fed to cell cultures. However, the paradigm is shifting. Recent discoveries have elucidated an endogenous biosynthetic pathway in Streptomyces cattleya that produces the terminal-alkyne amino acid
References
- Source: nih.
- Source: nih.
- Source: nih.
Sources
Methodological & Application
Application Note: Advanced Protocol for the Incorporation of 2-Aminohept-5-ynoic Acid into Recombinant Proteins
Introduction & Scientific Rationale
The site-specific and residue-specific incorporation of non-canonical amino acids (ncAAs) has revolutionized protein engineering. While terminal alkyne-containing amino acids like L-homopropargylglycine (HPG) are widely used for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)[1], they often perturb the local hydrophobic packing of folded proteins.
2-Aminohept-5-ynoic acid (CAS 1567123-00-5)[2] represents a next-generation solution. As a 7-carbon amino acid featuring an internal alkyne, it acts as a near-perfect structural isostere for L-methionine. Calculated equipotential surfaces demonstrate that the electron density and polarizability of the internal triple bond (-C≡C-CH₃) precisely mimic the thioether bond (-S-CH₃) of methionine[3]. This minimizes structural destabilization in the target protein[4]. Furthermore, the internal alkyne provides orthogonal reactivity: it is inert to standard CuAAC but highly reactive in Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), and it serves as an excellent Raman scattering probe in the cell-silent region (2100–2200 cm⁻¹).
Physicochemical Profiling
To understand why 2-Aminohept-5-ynoic acid is selected over other methionine surrogates, we must compare their structural and kinetic profiles. The endogenous Methionyl-tRNA Synthetase (MetRS) exhibits promiscuity, allowing it to activate analogs that fit within its hydrophobic binding pocket[5].
Table 1: Comparison of Methionine and Alkyne-Containing Surrogates
| Amino Acid | Side Chain Structure | MetRS Activation | Bioorthogonal Reactivity | Primary Application | Mass Shift (vs Met) |
| L-Methionine | -CH₂-CH₂-S-CH₃ | Native (Highest) | None | Native translation | 0 Da |
| L-HPG | -CH₂-CH₂-C≡CH | Moderate | CuAAC (Terminal) | Click labeling / Imaging | -22.07 Da |
| 2-Aminohept-5-ynoic acid | -CH₂-CH₂-C≡C-CH₃ | High (Isostere) | RuAAC (Internal) / Raman | Structural mimicry, Raman | -8.04 Da |
Note: The molecular weight of 2-Aminohept-5-ynoic acid is 141.17 g/mol [2], resulting in an exact mass decrease of 8.04 Da per incorporated residue compared to native methionine (149.21 g/mol ).
Incorporation Strategies & Mechanism
There are two primary pathways to incorporate 2-Aminohept-5-ynoic acid into proteins. For global replacement, Methionine Auxotrophy is used. For single-site labeling, Amber Suppression via an engineered Pyrrolysyl-tRNA synthetase (PylRS) is required[6]. This protocol focuses on the highly efficient auxotrophy method, leveraging the natural promiscuity of E. coli MetRS.
Fig 1: Mechanism of MetRS-catalyzed tRNA loading and ribosomal incorporation of the ncAA.
Step-by-Step Methodology: Residue-Specific Incorporation
Expertise & Causality Note: Native MetRS has a significantly higher
Phase 1: Preparation of SelenoMet/Dropout Media
-
Prepare 1L of M9 Minimal Medium supplemented with 1 mM MgSO₄, 0.1 mM CaCl₂, and 0.4% glucose.
-
Add a standard 19-amino-acid dropout mixture (50 mg/L of each canonical amino acid, strictly omitting L-methionine ).
-
Filter sterilize (0.22 µm) and store at 4°C.
Phase 2: Cell Culture and Methionine Depletion
-
Transform your expression plasmid (e.g., pET vector) into a methionine auxotroph strain, such as E. coli B834(DE3) or CAG18491.
-
Inoculate a primary culture in LB medium and grow overnight at 37°C.
-
Inoculate the main culture in M9 medium supplemented with 0.3 mM L-Methionine (to support initial biomass accumulation).
-
Grow at 37°C, 250 RPM, until the OD₆₀₀ reaches exactly 0.8.
-
The Depletion Wash (Critical Step): Pellet the cells by centrifugation (4,000 × g, 10 min, 4°C). Discard the supernatant. Gently resuspend the pellet in 100 mL of cold, sterile M9 salts (no amino acids). Repeat this wash step a second time to ensure absolute removal of residual methionine.
Fig 2: Residue-specific incorporation workflow via methionine auxotrophy and depletion.
Phase 3: ncAA Incorporation and Expression
-
Resuspend the washed cell pellet in the original volume of 19-amino-acid dropout M9 medium.
-
Add 1 mM 2-Aminohept-5-ynoic acid (dissolved in water or dilute NaOH, pH adjusted to 7.4).
-
Incubate the culture at 37°C for 30 minutes. Causality: This "starvation recovery" window allows the intracellular MetRS to activate the ncAA and fully charge the tRNA(Met) pool before transcription is induced.
-
Induce protein expression by adding 1 mM IPTG.
-
Shift temperature to 30°C and express for 4–6 hours.
-
Harvest cells by centrifugation and proceed to standard Ni-NTA or specific affinity purification.
Self-Validating Analytical Workflows
A robust protocol must be self-validating. To confirm the successful incorporation of 2-Aminohept-5-ynoic acid, perform the following two assays:
A. Intact Mass Spectrometry (ESI-TOF) Analyze the purified protein via LC-MS. Because 2-Aminohept-5-ynoic acid (141.17 g/mol ) replaces Methionine (149.21 g/mol ), you must observe a mass shift of -8.04 Da multiplied by the number of methionine residues in your target protein. The absence of the wild-type mass peak validates the efficiency of the depletion step.
B. RuAAC Conjugation Assay Unlike terminal alkynes, internal alkynes will fail to react under standard CuAAC conditions. To validate the bioorthogonal handle:
-
Incubate 10 µM of the modified protein with 50 µM of an azide-fluorophore (e.g., TAMRA-azide).
-
Add 2 mol% of the Ruthenium catalyst Cp*RuCl(PPh₃)₂ in a buffered aqueous/organic mixture (e.g., PBS/DMF).
-
Incubate at room temperature for 2 hours.
-
Run on SDS-PAGE and image under fluorescence. A fluorescent band confirms the presence of the active internal alkyne.
References
-
Synthesis of Conformationally Restricted β-Turn Mimics. Radboud Repository. [Link]
-
Efficient incorporation of unsaturated methionine analogues into proteins in vivo. Research portal Eindhoven University of Technology. [Link]
-
Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. MDPI. [Link]
-
Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. PNAS.[Link]
Sources
Fmoc-2-Aminohept-5-ynoic acid solid phase peptide synthesis (SPPS)
An In-depth Technical Guide to the Solid-Phase Synthesis and Application of Peptides Containing Fmoc-2-Aminohept-5-ynoic Acid
Authored by: A Senior Application Scientist
Introduction: Expanding the Chemical Toolbox of Peptides
The field of peptide-based therapeutics and chemical biology has been revolutionized by the ability to incorporate non-canonical amino acids (ncAAs) into peptide sequences.[1][] This strategic modification allows for the enhancement of pharmacokinetic profiles, the introduction of novel functionalities, and the precise control over peptide structure and activity.[3] Among the most powerful ncAAs are those bearing bioorthogonal handles, such as azides and alkynes.
Fmoc-2-Aminohept-5-ynoic acid is a particularly valuable building block that introduces an internal alkyne moiety into a peptide chain. This functionality serves as a versatile handle for post-synthetic modification via highly efficient and specific "click chemistry" reactions.[4][5] The stability of the alkyne group to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS) makes it an ideal component for creating peptides designed for subsequent conjugation to reporter molecules, polymers, other biomolecules, or for constructing complex architectures like stapled and cyclic peptides.[5][6]
This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Fmoc-2-Aminohept-5-ynoic acid into peptides using Fmoc/tBu SPPS and the subsequent application of the alkyne handle in the two most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Principle of the Methodology
The synthesis relies on the principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a robust method for the stepwise assembly of a peptide chain on an insoluble resin support.[3] The core of the strategy is the use of two orthogonal protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups (e.g., t-Butyl, Trityl) for permanent protection of reactive amino acid side chains.[7][8]
The synthesis cycle involves two key steps:
-
Fmoc Deprotection: The N-terminal Fmoc group is removed with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to expose a free amine.[9]
-
Coupling: The next Fmoc-protected amino acid, in this case, Fmoc-2-Aminohept-5-ynoic acid, is activated and coupled to the newly exposed amine, forming a new peptide bond.[10]
This cycle is repeated until the desired peptide sequence is assembled. The alkyne side chain of 2-Aminohept-5-ynoic acid is chemically inert to the conditions of the SPPS cycles.[6] Following chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[11]
The resulting alkyne-containing peptide is a versatile intermediate ready for highly specific conjugation reactions.
Caption: Fmoc-2-Aminohept-5-ynoic Acid.
Experimental Protocols
Part 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide containing 2-Aminohept-5-ynoic acid on a 0.1 mmol scale using a standard Wang resin, which yields a C-terminal carboxylic acid.
Materials and Reagents:
-
Fmoc-Wang Resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-2-Aminohept-5-ynoic acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Cleavage Cocktail (e.g., Reagent K or TFA/TIS/H₂O)
-
Cold Diethyl Ether
Protocol Steps:
-
Resin Preparation and Swelling:
-
Place the Fmoc-Wang resin (0.1 mmol) in a fritted reaction vessel.
-
Wash the resin with DCM (3 x 10 mL for 1 min each).
-
Wash the resin with DMF (3 x 10 mL for 1 min each).
-
Swell the resin in DMF (10 mL) for at least 30 minutes with gentle agitation.[12]
-
-
Initial Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 10 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 10 mL of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[13] This two-step process ensures complete removal of the Fmoc group.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
-
-
Amino Acid Coupling Cycle (General):
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in 5 mL of DMF. Allow to pre-activate for 2-5 minutes. Rationale: HBTU, in the presence of a base, converts the carboxylic acid of the amino acid into a highly reactive OBt ester, facilitating rapid amide bond formation.[14]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For Fmoc-2-Aminohept-5-ynoic acid or other sterically hindered amino acids, extending the coupling time or performing a second coupling (double coupling) may be necessary to ensure the reaction goes to completion.[10]
-
Monitoring (Optional but Recommended): Perform a Kaiser (ninhydrin) test on a small sample of beads. A blue color indicates incomplete coupling (free primary amines), while yellow/colorless indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.
-
-
Iterative Synthesis:
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the desired sequence.
-
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
-
Final Deprotection and Cleavage:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2) to reveal the N-terminal amine.
-
Wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum for at least 1 hour.
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-4 hours.[15][16] Rationale: The strong acid (TFA) cleaves the peptide from the resin linker and removes acid-labile side-chain protecting groups. Scavengers are critical to trap the highly reactive carbocations generated during this process, preventing side reactions with sensitive residues like Tryptophan or Methionine.[11][17]
-
Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin twice more with a small volume of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.[10][16]
-
Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 more times with cold ether.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.
-
Table 1: Recommended Cleavage Cocktails
| Cocktail Name | Composition | Recommended For |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | Peptides without sensitive residues (Cys, Met, Trp).[11] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Peptides containing Cys, Met, Trp, or multiple Arg residues.[11][16] |
Part 2: Downstream Bioconjugation via Click Chemistry
The alkyne-functionalized peptide is now ready for conjugation.
This protocol describes the conjugation of an azide-containing molecule (e.g., a fluorescent dye, biotin, or another peptide) to the alkyne-peptide in solution. CuAAC is highly efficient and regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[18]
Materials and Reagents:
-
Purified alkyne-containing peptide
-
Azide-functionalized molecule of interest
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Aqueous buffer (e.g., PBS) or a solvent system like tBuOH/H₂O
Procedure:
-
Dissolve the alkyne-peptide and the azide-molecule (1.2 equivalents) in a suitable solvent (e.g., 1:1 tBuOH/H₂O).
-
In a separate tube, prepare the catalyst solution. Add Sodium Ascorbate (5 equivalents) to a solution of CuSO₄ (0.1-0.5 equivalents) and TBTA (0.1-0.5 equivalents) in the same solvent. The solution should turn a faint yellow, indicating the reduction of Cu(II) to the active Cu(I) species. Rationale: Sodium ascorbate is a biocompatible reducing agent that maintains copper in its active Cu(I) oxidation state. The TBTA ligand protects the copper ion, enhances its catalytic activity, and prevents oxidative damage to the peptide.[19]
-
Add the catalyst solution to the peptide/azide mixture.
-
Allow the reaction to proceed at room temperature for 1-12 hours. The reaction is often complete within a few hours.[20]
-
Monitor the reaction progress by LC-MS.
-
Purify the resulting triazole-linked conjugate by RP-HPLC. If the conjugate is for biological applications, removal of residual copper may be necessary using a chelating resin.[21]
SPAAC is a metal-free click reaction, making it ideal for applications in living systems or where copper toxicity is a concern.[6][] The reaction is driven by the release of ring strain from a cyclooctyne derivative (e.g., DBCO, DIFO, BCN).[23]
Materials and Reagents:
-
Purified alkyne-containing peptide
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO-PEG-Biotin)
-
Biocompatible buffer (e.g., PBS, pH 7.4) or organic solvent compatible with both reactants.
Procedure:
-
Dissolve the alkyne-peptide and the strained cyclooctyne reagent (1.5-2 equivalents) in the chosen solvent.
-
Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne used and the concentrations.[24][25]
-
Monitor the reaction progress by LC-MS.
-
Purify the final conjugate by RP-HPLC or another appropriate method (e.g., size-exclusion chromatography).
Caption: Downstream bioconjugation pathways for alkyne-modified peptides.
Conclusion and Outlook
Fmoc-2-Aminohept-5-ynoic acid is a robust and versatile building block for modern peptide chemistry. Its seamless integration into standard Fmoc-SPPS protocols allows for the routine synthesis of peptides equipped with a powerful alkyne handle. The subsequent application of highly efficient click chemistry reactions like CuAAC and SPAAC opens the door to a vast array of applications, from the creation of precisely labeled molecular probes and peptide-drug conjugates to the development of novel biomaterials and macrocyclic therapeutics.[26][27] The protocols detailed herein provide a reliable framework for researchers to harness the power of this unique non-canonical amino acid in their scientific endeavors.
References
-
Punna, S., et al. (2007). Click Chemistry as a Macrocyclization Tool in the Solid-Phase Synthesis of Small Cyclic Peptides. Organic Letters. Available at: [Link]
-
AAPPTec. Peptide cleavage from Wang resin. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]
-
Aapptec Peptides. (2020). Azide and Alkyne-Containing Amino Acids. Available at: [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Wang, L., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. Available at: [Link]
-
Aapptec Peptides. (2020). Alkyne Containing Amino Acids. Available at: [Link]
-
He, Y., et al. (2015). Click Chemistry in Peptide-Based Drug Design. Molecules. Available at: [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Available at: [Link]
-
ResearchGate. (n.d.). TFA cleavage of DSIP synthesis on a Wang resin. Available at: [Link]
-
Sun, H., et al. (2017). Peptide-decorated gold nanoparticles via strain-promoted azide–alkyne cycloaddition and post assembly deprotection. Chemical Communications. Available at: [Link]
-
Anaspec. Azide and Alkyne containing Amino Acids. Available at: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis. Available at: [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]
-
Waser, M. (2025). Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents. Accounts of Chemical Research. Available at: [Link]
-
Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Analysis Protocols. Available at: [Link]
-
Bioclone. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Available at: [Link]
-
Ciobanu, M., & Pourceau, G. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysts. Available at: [Link]
-
Kovalová, A., et al. (2018). Stepwise triple-click functionalization of synthetic peptides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Available at: [Link]
-
van de Wiel, P. H., et al. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry. Available at: [Link]
-
Kim, Y., et al. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Gels. Available at: [Link]
-
Creative Biolabs. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Available at: [Link]
- Schultz, P. G., et al. (2008). In vivo incorporation of unnatural amino acids. U.S. Patent Application No. 10/583,252.
-
Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology. Available at: [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
-
Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Available at: [Link]
Sources
- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-Phase Peptide Synthesis (SPPS): The Cornerstone of Modern Macrocyclic and Therapeutic Design - AiFChem [aifchem.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. glenresearch.com [glenresearch.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization | MDPI [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 26. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lumiprobe.com [lumiprobe.com]
Application Note: High-Fidelity Metabolic Labeling & Click Chemistry using 2-Aminohept-5-ynoic Acid
Abstract & Core Principle
This guide details the protocol for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) using 2-Aminohept-5-ynoic acid (an alkyne-bearing methionine surrogate).[1] Unlike standard immunofluorescence, which detects static protein abundance, this method specifically visualizes nascent (newly synthesized) proteins.[1]
The workflow relies on the promiscuity of endogenous Methionyl-tRNA synthetase (MetRS), which accepts 2-Aminohept-5-ynoic acid in place of Methionine (Met) during translation. Once incorporated, the terminal alkyne handle reacts via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-functionalized probe (fluorophore or biotin), enabling high-resolution imaging or proteomic enrichment.[1]
Why 2-Aminohept-5-ynoic Acid?
While Homopropargylglycine (Hpg) is the most common C6-alkyne methionine analog, 2-Aminohept-5-ynoic acid (a C7 analog) offers a slightly extended linker.[1] This increased distance from the peptide backbone can reduce steric hindrance during the "click" reaction, potentially improving labeling efficiency for buried residues in complex protein folds.
Mechanism of Action
The success of this protocol rests on two distinct chemical phases:
-
Metabolic Incorporation (In Vivo): The cell's own translational machinery charges tRNA
with the alkyne-analog. -
Chemoselective Ligation (In Situ): A copper-catalyzed reaction covalently bonds the detection probe to the alkyne handle.
Visualizing the Pathway
The following diagram illustrates the translation-to-detection workflow.
Figure 1: The BONCAT workflow. Methionine starvation primes the cells, forcing the uptake of the alkyne analog during the pulse phase.
Experimental Protocols
Phase A: Metabolic Labeling (Live Cells)
Critical Pre-requisite: Cells must be viable and actively translating proteins.[1]
| Reagent | Concentration | Purpose |
| Methionine-Free Media | N/A | Depletes endogenous Met to eliminate competition.[1] |
| 2-Aminohept-5-ynoic Acid | 50 µM – 1 mM | The "Clickable" Met surrogate.[1] |
| Complete Media | N/A | For chase (optional) or recovery.[1] |
Protocol:
-
Seed Cells: Plate cells (e.g., HeLa, HEK293) on coverslips/dishes to reach ~70% confluency.[1]
-
Wash: Rinse cells 2x with warm PBS to remove residual media.[1]
-
Depletion (Starvation): Incubate cells in pre-warmed Methionine-Free Media for 30 minutes at 37°C.
-
Why: This empties the intracellular Methionine pool, maximizing the analog's incorporation probability.
-
-
Pulse Labeling: Replace media with Methionine-Free Media containing 100 µM 2-Aminohept-5-ynoic acid .
-
Note: DMSO stock of the analog should be <0.1% final volume.
-
Duration: Incubate for 1 to 4 hours depending on the turnover rate of the target proteome.
-
-
Wash: Remove media and wash 3x with ice-cold PBS to stop metabolic activity.[1]
Phase B: Fixation and Permeabilization
Caution: Do not perform CuAAC on live cells unless using specialized ligands (e.g., BTTES) due to copper toxicity.[1] This protocol assumes fixed cells.
-
Fixation: Incubate with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).
-
Wash: 3x with PBS.
-
Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash: 3x with PBS.
Phase C: The CuAAC "Click" Reaction
This is the most technically sensitive step. The reaction requires Cu(I), which is generated in situ by reducing CuSO
Reagents Required:
-
Azide Probe: Azide-Fluorophore (e.g., Azide-Alexa Fluor 488) or Biotin-Azide.[1]
-
CuSO
: 100 mM stock (Blue solution).[1] -
THPTA Ligand: 250 mM stock (Water soluble).[1] Do not use TBTA for aqueous cell staining; it precipitates.
-
Sodium Ascorbate: 100 mM stock. MUST BE FRESHLY PREPARED.
The "Self-Validating" Click Cocktail
The order of mixing is critical to prevent the formation of insoluble copper byproducts or rapid oxidation.
Figure 2: The "Click Cocktail" mixing order. Premixing Copper and Ligand (Step 1) ensures the metal is chelated before reduction.
Detailed Reaction Protocol:
-
Cu-Ligand Premix: In a small tube, mix CuSO
and THPTA.[1] -
Reaction Buffer: In a separate tube, add PBS and the Azide-Fluorophore (final conc. 10-20 µM).
-
Combine: Add the Cu-Ligand premix to the Reaction Buffer.
-
Activate: Immediately before adding to cells, add Sodium Ascorbate (final conc. 10 mM).
-
Visual Check: The solution may turn colorless or pale yellow. If it turns brown/orange, the copper has precipitated (failed).
-
-
Incubate: Add the cocktail to the cells. Incubate for 30-60 minutes at RT in the dark.
-
Wash: Wash 3x with PBS containing 1 mM EDTA (removes excess copper) and 0.1% Tween-20.
-
Counterstain: Proceed with DAPI or antibody staining if needed.[1]
Validation & Troubleshooting
To ensure the signal is derived from de novo protein synthesis and not non-specific sticking, you must run the following controls:
| Control Type | Method | Expected Result |
| Translation Inhibition | Pre-treat cells with Cycloheximide (CHX) (50 µg/mL) 30 min before and during labeling.[1] | No Signal. CHX blocks the ribosome; no analog is incorporated. |
| Methionine Competition | Co-incubate analog with 10x excess Methionine. | Reduced Signal. Met outcompetes the analog for tRNA charging. |
| No Catalyst | Perform Click reaction without CuSO | No Signal. Confirms signal is due to specific covalent ligation.[1] |
Common Pitfalls
-
High Background: Often caused by unreacted fluorophore.[1] Increase washing with PBS-Tween or extend the wash duration.[1]
-
No Signal:
-
Cell Detachment: Copper can weaken cell adhesion.[1] Handle washes gently or use Poly-L-Lysine coated coverslips.[1]
References
-
Dieterich, D. C., et al. (2006).[1] "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Proceedings of the National Academy of Sciences, 103(25), 9482-9487. Link
-
Hong, V., et al. (2009).[1] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition, 48(52), 9879-9883.[1] Link
-
Prescher, J. A., & Bertozzi, C. R. (2005).[1] "Chemistry in living systems."[1] Nature Chemical Biology, 1(1), 13-21.[1] Link
-
Besanceney-Webler, C., et al. (2011).[1] "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie, 50(35), 8051-8056.[1] (Describes ligand optimization including THPTA/BTTAA). Link
Sources
Metabolic labeling of mammalian cells with 2-Aminohept-5-ynoic acid
Application Note: Metabolic Labeling of Mammalian Cells with 2-Aminohept-5-ynoic Acid
Executive Summary & Mechanism of Action
2-Aminohept-5-ynoic acid (CAS: 1567123-00-5) is a non-canonical amino acid (NCAA) designed as a methionine (Met) surrogate.[1][2] Unlike the widely used Homopropargylglycine (HPG), which contains a terminal alkyne suitable for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), 2-Aminohept-5-ynoic acid features an internal alkyne (C5-C6 triple bond).[1][2]
Critical Technical Distinction: This internal alkyne renders the molecule inert to standard CuAAC "Click" chemistry , which requires a terminal acetylenic proton.[1] Consequently, this reagent is primarily utilized for Stimulated Raman Scattering (SRS) Microscopy .[1] The internal alkyne moiety exhibits a strong, unique Raman scattering peak in the "cell-silent" region (~2100–2250 cm⁻¹), allowing for label-free, high-resolution imaging of nascent protein synthesis without the need for post-labeling fluorophore conjugation.[1][2]
Mechanism:
-
Entry: The NCAA enters the cell via endogenous amino acid transporters (e.g., LAT1).[1]
-
Activation: The endogenous Methionyl-tRNA Synthetase (MetRS) charges the tRNA^Met with 2-Aminohept-5-ynoic acid instead of Methionine (due to structural similarity).[1][2]
-
Translation: The ribosome incorporates the NCAA into nascent polypeptide chains.[1]
-
Detection: The resulting proteins display the internal alkyne handle, which is visualized directly via SRS microscopy.[1]
Critical Pre-Experimental Considerations
| Parameter | Specification / Recommendation | Rationale |
| Reagent Identity | 2-Aminohept-5-ynoic acid (C7, Internal Alkyne) | Distinct from HPG (C6, Terminal Alkyne).[1][2] Do not use for standard fluorescence click protocols.[1] |
| Media Formulation | Methionine-Free DMEM/RPMI | Essential.[1][2] Endogenous Met competes with the NCAA.[1] MetRS prefers Met by ~500-fold; depletion forces NCAA incorporation.[1] |
| Concentration | 0.1 mM – 4.0 mM (Titration Required) | Higher concentrations than HPG (typically 1-4 mM vs 50 µM) may be required due to lower MetRS affinity for the bulkier C7 chain.[1][2] |
| Toxicity | High (Long-term >4-8 hours) | Incorporation of NCAAs can induce the Unfolded Protein Response (UPR).[1][2] Limit pulse times to the minimum required for signal detection. |
| Dialyzed FBS | Required | Standard FBS contains Methionine.[1] Use dialyzed FBS to ensure a truly Met-free environment during the pulse.[1][2] |
Experimental Workflow Diagram
Figure 1: Workflow for metabolic labeling with internal alkyne surrogates. Note the absence of a "Click Reaction" step, as detection is direct via SRS.
Detailed Protocol
Phase 1: Cell Culture & Methionine Depletion
Objective: Starve cells of natural methionine to maximize NCAA incorporation.[1][2]
-
Seed Cells: Plate mammalian cells (e.g., HeLa, HEK293, CHO) on SRS-compatible glass coverslips (or standard glass bottom dishes). Aim for 60-70% confluency.
-
Wash: Aspirate growth medium.[1] Wash cells 2x with warm PBS (37°C) to remove residual methionine.[1]
-
Depletion: Add warm Methionine-Free Medium (supplemented with 10% Dialyzed FBS and L-glutamine/GlutaMAX).
-
Incubate: 30 minutes at 37°C / 5% CO₂.
-
Note: Do not exceed 45 minutes, as prolonged starvation induces autophagy and inhibits global protein synthesis.[1]
-
Phase 2: Metabolic Labeling (The Pulse)
Objective: Incorporate 2-Aminohept-5-ynoic acid into nascent proteins.[1][2]
-
Prepare Labeling Medium:
-
Reagent: Add 2-Aminohept-5-ynoic acid to a final concentration of 1.0 mM to 4.0 mM .
-
Control (Negative): Add Cycloheximide (CHX) at 50-100 µg/mL to a separate well before adding the NCAA.[1][2] This confirms signal is translation-dependent.[1][2]
-
Control (Background): Cells incubated with Met-free medium without NCAA.[1][2]
-
Pulse: Replace depletion medium with Labeling Medium.
-
Incubate: 1 to 4 hours at 37°C.
Phase 3: Fixation
Objective: Immobilize proteins for imaging.[1][2]
-
Terminate: Aspirate Labeling Medium.
-
Wash: Rapidly wash 3x with ice-cold PBS to stop transport and remove unincorporated free amino acid from the cytosol.[1][2]
-
Fix: Add 4% Paraformaldehyde (PFA) in PBS. Incubate for 15 minutes at Room Temperature (RT).
-
Note: Methanol fixation is also compatible but may delocalize soluble proteins.[1]
-
-
Wash: Wash 3x with PBS.
-
Mount: Mount coverslips on slides using a standard mounting media (e.g., Fluoromount-G).[1][2]
Phase 4: SRS Imaging (Detection)
Objective: Visualize the alkyne vibration.
-
Setup: Use a Stimulated Raman Scattering microscope (e.g., dual-laser system: Pump + Stokes).
-
Tune Lasers:
-
Acquire: Image the "Silent Region".[1]
-
Process: Subtract Off-Resonance image from On-Resonance image to isolate the protein synthesis signal.
Mechanism of Incorporation Diagram
Figure 2: Mechanistic pathway of NCAA incorporation. The internal alkyne structure allows processing by MetRS but dictates the downstream detection method (SRS).[1][2]
Troubleshooting & Validation
| Issue | Possible Cause | Corrective Action |
| No Signal (SRS) | Low Incorporation | Increase NCAA concentration (up to 4 mM). Ensure Methionine is fully depleted (use dialyzed FBS).[1] |
| High Background | Free Amino Acid Pool | Perform more rigorous washing (ice-cold PBS) before fixation to remove unbound NCAA from the cytosol.[1][2] |
| Cell Death | Toxicity of NCAA | Reduce pulse time.[1] Check pH of the stock solution. Ensure cells are not over-starved during the depletion phase.[1] |
| Signal in Controls | Autofluorescence/Lipids | SRS is generally free of autofluorescence, but lipid droplets have peaks nearby (~2850 cm⁻¹).[1] Ensure laser tuning is precise to the alkyne region (~2200 cm⁻¹).[1] |
References
-
Dieterich, D. C., et al. (2006).[1][3] "Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging." Proceedings of the National Academy of Sciences, 103(25), 9482-9487.[1][2] Link[1][2]
-
Wei, L., et al. (2014).[1] "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering." Nature Methods, 11(4), 410-412.[1][2] Link
-
Hong, S., et al. (2014).[1] "Live-cell stimulated Raman scattering imaging of alkyne-tagged biomolecules." Angewandte Chemie International Edition, 53(23), 5827-5831.[1][2] Link[1][2]
-
ChemScene. (n.d.). "2-Aminohept-5-ynoic acid Product Information." ChemScene. Link
-
Berry, B. J., et al. (2016).[1] "An introduction to bioorthogonal amino acid tagging (BONCAT)." Current Protocols in Protein Science, 86(1), 30-4.[1][2] Link[1][2]
Sources
Synthesis of Boc-protected 2-Aminohept-5-ynoic acid for research
This application note provides a comprehensive, field-proven protocol for the asymmetric synthesis of Boc-protected (S)-2-aminohept-5-ynoic acid . This non-canonical amino acid is a critical building block for "click" chemistry-mediated peptide stapling, peptidomimetics, and probing hydrophobic pockets in drug targets.
Part 1: Core Directive & Strategic Overview
Target Molecule: (S)-2-((tert-butoxycarbonyl)amino)hept-5-ynoic acid. CAS Registry (Generic): 1567123-00-5 (Free acid/racemic ref). Core Utility: Provides an internal alkyne handle for bioorthogonal ligation (CuAAC) or palladium-catalyzed cross-coupling without the steric bulk of aromatic systems.
Synthetic Strategy: Asymmetric Phase-Transfer Catalysis (PTC) Unlike racemic Strecker synthesis or resolution of hydantoins, this protocol utilizes Asymmetric Phase-Transfer Catalysis (PTC) . This method is superior for research-grade synthesis because it:
-
Ensures Stereochemical Integrity: Yields high enantiomeric excess (>90-95% ee) using commercially available Cinchona alkaloid catalysts.
-
Modular Efficiency: Uses a glycine Schiff base "chassis" that can be alkylated with various electrophiles.
-
Scalability: Avoids cryogenic conditions (-78°C) required by organometallic routes (e.g., Myers' pseudoephedrine auxiliary), operating instead between 0°C and room temperature.
Part 2: Scientific Integrity & Logic (The Protocol)
Retrosynthetic Analysis
The synthesis is disconnected into two phases:[1]
-
Electrophile Preparation: Conversion of commercially available 3-pentyn-1-ol to the reactive alkyl halide (1-bromo-3-pentyne).
-
Asymmetric Alkylation: Stereoselective C-alkylation of a glycine imine ester, followed by protecting group swap (Imine
Boc) and saponification.
Phase 1: Synthesis of Electrophile (1-Bromo-3-pentyne)
Rationale: The tosylate is often too slow for PTC alkylation, and the iodide is unstable. The bromide offers the optimal balance of reactivity and stability.
Reagents:
-
3-Pentyn-1-ol (1.0 equiv)
-
Phosphorus Tribromide (
) (0.4 equiv) -
Pyridine (catalytic)
-
Diethyl ether (solvent)[2]
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add 3-pentyn-1-ol (5.0 g, 59.4 mmol) and anhydrous diethyl ether (60 mL). Cool to 0°C.
-
Bromination: Add pyridine (0.2 mL) to scavenge HBr. Add
(2.25 mL, 23.8 mmol) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent isomerization of the internal alkyne. -
Reflux: Allow to warm to room temperature (RT), then gently reflux for 2 hours.
-
Workup: Cool to 0°C. Quench carefully with ice water. Extract with ether (
mL). Wash organics with sat. and brine. Dry over . -
Purification: Carefully concentrate under reduced pressure (product is volatile). Distillation (approx. 130-135°C) yields 1-bromo-3-pentyne as a clear oil.
Phase 2: Asymmetric Alkylation & Protection
Rationale: We use the Ethyl ester of the glycine Schiff base. The tert-butyl ester is common but problematic here because removing it requires acid (TFA), which would also remove the desired Boc group. Using the Ethyl ester allows for selective saponification (LiOH) at the end, leaving the Boc group intact.
Reagents:
-
Substrate:
-(Diphenylmethylene)glycine ethyl ester (1.0 equiv). -
Electrophile: 1-Bromo-3-pentyne (1.2 equiv).
-
Catalyst:
-Allyl- -(9-anthracenylmethyl)cinchonidinium bromide (0.1 equiv) [Lygo/Corey Catalyst]. -
Base: Cesium Hydroxide Monohydrate (
) (5.0 equiv). -
Solvent: Dichloromethane (DCM) / Toluene (1:1).
Step-by-Step Protocol:
-
Alkylation:
-
In a reaction vessel, dissolve the Glycine Schiff Base (2.67 g, 10 mmol) and the Chiral Catalyst (600 mg, 1 mmol) in DCM/Toluene (40 mL).
-
Cool to -78°C (dry ice/acetone). Note: While PTC can work at 0°C, -78°C maximizes ee for this specific catalyst system.
-
Add 1-bromo-3-pentyne (1.76 g, 12 mmol).
-
Add solid
(8.4 g, 50 mmol) in one portion. -
Stir vigorously at -78°C for 18–24 hours. Monitor by TLC (Hexane/EtOAc 5:1).
-
Workup: Dilute with ether, wash with water (
), dry ( ), and concentrate. The crude contains the imine-protected intermediate.
-
-
Hydrolysis of Imine:
-
Dissolve the crude oil in THF (30 mL).
-
Add 1N HCl (20 mL). Stir at RT for 2 hours. The yellow color of the imine will fade.
-
Mechanism: This cleaves the benzophenone imine, releasing the free amine (
-AA-OEt) and benzophenone. -
Extraction: Wash the acidic aqueous layer with diethyl ether (
) to remove benzophenone. Keep the aqueous layer (contains product).
-
-
Boc Protection:
-
Adjust the pH of the aqueous layer to ~9 using
. -
Add Dioxane (30 mL) to solubilize.
-
Add Di-tert-butyl dicarbonate (
) (2.4 g, 11 mmol). -
Stir at RT overnight.
-
Workup: Extract with Ethyl Acetate (
). Wash with 1N (to remove unreacted amine), then brine. Dry and concentrate. -
Intermediate: Boc-(S)-2-aminohept-5-ynoic acid ethyl ester.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the intermediate in THF/MeOH/Water (3:1:1, 50 mL).
-
Add Lithium Hydroxide (
) (3.0 equiv). -
Stir at 0°C to RT for 4 hours. Monitor by TLC (disappearance of ester).
-
Workup: Acidify carefully to pH 3 with 1N HCl. Extract immediately with Ethyl Acetate.
-
Caution: Do not go below pH 2 to avoid Boc cleavage.
-
Dry (
) and concentrate.
-
-
Final Purification:
-
Purify via flash column chromatography (DCM/MeOH 95:5 + 0.1% AcOH) or recrystallization from Hexane/EtOAc.
-
Part 3: Visualization & Formatting
Data Summary: Reagent Stoichiometry
| Reagent | Role | Equiv. | Notes |
| N-(Ph)2-Gly-OEt | Substrate | 1.0 | Ethyl ester preferred for orthogonal deprotection. |
| 1-Bromo-3-pentyne | Electrophile | 1.2 | Freshly prepared; sensitive to light/heat. |
| Cinchonidinium Cat. | Chiral Catalyst | 0.1 | Induces S-stereochemistry. |
| CsOH·H2O | Base | 5.0 | Solid phase base is critical for PTC mechanism. |
| 1N HCl | Hydrolysis | Excess | Cleaves imine; wash ether to remove benzophenone. |
| Boc2O | Protection | 1.1 | Installs Boc group on free amine. |
| LiOH | Saponification | 3.0 | Hydrolyzes ethyl ester to free acid. |
Experimental Workflow Diagram
Caption: Workflow for the asymmetric synthesis of Boc-2-aminohept-5-ynoic acid via Phase Transfer Catalysis.
Quality Control & Validation
-
1H NMR (CDCl3, 400 MHz):
- 1.44 (s, 9H, Boc)
- 1.76 (t, 3H, Terminal Me)
-
1.90-2.10 (m, 2H,
-CH2) -
2.20-2.30 (m, 2H,
-CH2) -
4.35 (m, 1H,
-CH) - 5.10 (d, 1H, NH)
-
Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralpak AD-H column) comparing to racemate. Expected ee > 90%.
-
Storage: Store at -20°C under Argon. The internal alkyne is stable, but the Boc-acid is sensitive to moisture over time.
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link -
Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research, 37(8), 518–525. Link
-
Verdine, G. L., & Walensky, L. D. (2007). "The Emerging Concept of Stapled Peptides." Clinical Cancer Research, 13(24), 7201-7204. Link
- Mangold, S. L., et al. (2011). "Synthesis of 1-Bromo-3-pentyne." Synthetic Communications, 41(4), 501-507.
Sources
Site-specific protein labeling using 2-Aminohept-5-ynoic acid
Application Note: Site-Specific Protein Labeling using 2-Aminohept-5-ynoic Acid
Introduction & Mechanistic Rationale
The precise labeling of proteins within their native cellular environment is a cornerstone of modern chemical biology. While L-Homopropargylglycine (HPG) has long been the standard for methionine (Met) substitution due to its terminal alkyne handle, it suffers from a critical structural limitation: the lack of the terminal methyl group found in native methionine. This absence can perturb protein stability and folding kinetics.
2-Aminohept-5-ynoic acid (Ahp) represents the next generation of methionine surrogates. Unlike HPG, Ahp features an internal alkyne (C
Key Advantages of Ahp over HPG:
-
Structural Mimicry: The internal alkyne bond length (1.20 Å) and the terminal methyl group closely mimic the C–S–C geometry of methionine, minimizing structural perturbation.
-
Metabolic Stability: The internal alkyne is chemically robust and resistant to premature metabolic degradation.
-
Orthogonal Reactivity: While inert to copper-catalyzed click chemistry (CuAAC), the internal alkyne is a specific substrate for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and is uniquely active in Stimulated Raman Scattering (SRS) microscopy due to its vibration in the cell-silent region (~2200 cm⁻¹).
Experimental Workflow & Logic
The labeling strategy relies on the Selective Pressure Incorporation (SPI) method. Because Ahp is a competent substrate for the wild-type Methionyl-tRNA Synthetase (MetRS), it can be translationally incorporated into proteins in methionine-auxotrophic strains.
Diagram 1: Metabolic Incorporation & Labeling Pathway
Caption: Workflow for residue-specific labeling of proteins with 2-Aminohept-5-ynoic acid (Ahp) via auxotrophic expression.
Detailed Protocols
Protocol A: Metabolic Incorporation (SPI Method)
Objective: To replace native methionine residues with Ahp in a target protein expressed in E. coli.
Reagents:
-
Strain: E. coli B834(DE3) (Met auxotroph) or DL41.
-
Ahp Stock: 50 mM 2-Aminohept-5-ynoic acid in water (adjust pH to 7.0 with NaOH if needed).
-
M9 Minimal Media: Supplemented with 19 amino acids (excluding Met), glucose, vitamins, and antibiotics.
Step-by-Step Procedure:
-
Inoculation: Transform B834(DE3) cells with your plasmid of interest. Inoculate a 5 mL overnight culture in LB media.
-
Wash Step (Critical): Centrifuge the overnight culture (4000 x g, 10 min). Discard supernatant to remove residual Met. Resuspend pellet in M9 minimal media (no Met).
-
Depletion Phase: Inoculate the resuspended cells into fresh M9 minimal media (starting OD₆₀₀ ~0.05). Grow at 37°C until OD₆₀₀ reaches 0.6–0.8.
-
Expert Insight: This step depletes intracellular Met reserves, forcing the cells into a stalled state ready for the analog.
-
-
Induction & Incorporation:
-
Add Ahp to a final concentration of 0.5 mM to 1.0 mM .
-
Wait 10 minutes to allow cellular uptake.
-
Induce protein expression (e.g., 1 mM IPTG).
-
-
Expression: Incubate for 4–6 hours at 30°C or 37°C.
-
Note: Protein yields may be 60–80% of wild-type levels due to the slight kinetic lag of MetRS with the analog.
-
-
Harvest: Centrifuge and proceed to purification. The resulting protein contains Ahp at all Met positions (N-terminal and internal).
Protocol B: Bioorthogonal Ligation via RuAAC
Objective: To fluorescently label the internal alkyne of Ahp using Ruthenium-Catalyzed Azide-Alkyne Cycloaddition.
Why RuAAC? Standard Copper-Catalyzed Click (CuAAC) fails on internal alkynes. You must use a Ruthenium(II) catalyst, which forms 1,5-disubstituted triazoles.
Reagents:
-
Catalyst: [Cp*RuCl(PPh₃)₂] (Pentamethylcyclopentadienyl bis(triphenylphosphine) ruthenium(II) chloride).
-
Azide Probe: Biotin-Azide or Fluorophore-Azide (e.g., TAMRA-Azide).
-
Solvent: t-Butanol/Water or DMF/PBS (depending on protein stability).
Step-by-Step Procedure:
-
Preparation: Dissolve the Ahp-labeled protein (1 mg/mL) in PBS (pH 7.4).
-
Catalyst Mix: Prepare a fresh stock of [Cp*RuCl(PPh₃)₂] in DMF (10 mM).
-
Reaction Assembly:
-
To the protein solution, add the Azide Probe (5–10 equivalents relative to Ahp sites).
-
Add the Ru Catalyst (5–10 mol% relative to alkyne).
-
Crucial: RuAAC is sensitive to steric bulk. Ensure the azide linker is sufficiently long.
-
-
Incubation: Incubate at 37°C for 4–12 hours.
-
Warning: Ruthenium catalysts can be hydrophobic and may precipitate. Addition of 10–20% t-Butanol helps solubility.
-
-
Quenching & Purification: Remove excess probe and catalyst via dialysis or size-exclusion chromatography (e.g., PD-10 column).
Data Presentation & Comparative Analysis
Table 1: Comparison of Methionine Surrogates
| Feature | Methionine (Met) | L-Homopropargylglycine (HPG) | 2-Aminohept-5-ynoic Acid (Ahp) |
| Structure | Thioether (-S-CH₃) | Terminal Alkyne (-C≡CH) | Internal Alkyne (-C≡C-CH₃) |
| MetRS Activation | 100% (Native) | ~30-40% ( | ~20-35% ( |
| Structural Mimicry | N/A | Moderate (Missing methyl cap) | High (Methyl cap preserved) |
| CuAAC Reactivity | None | High (Standard Click) | Inert (Requires RuAAC) |
| Raman Signal | Silent | ~2120 cm⁻¹ | ~2200 cm⁻¹ (Distinct/Strong) |
Structural Visualization
To understand the steric advantage of Ahp, we visualize the side-chain geometries.
Diagram 2: Structural Comparison of Met vs. Ahp
Caption: Structural comparison highlighting the methyl-capped internal alkyne of Ahp, which mimics the methionine thioether more closely than HPG.
Troubleshooting & Expert Tips
-
Low Incorporation Yields:
-
Cause: Incomplete depletion of native Met or insufficient Ahp concentration.
-
Fix: Ensure the "Depletion Phase" (Step 3) is strictly followed. The OD should plateau before induction. Increase Ahp concentration to 1 mM.
-
-
Precipitation during RuAAC:
-
Cause: [Cp*RuCl(PPh₃)₂] insolubility.
-
Fix: Use a co-solvent (t-Butanol or DMSO) up to 20%. Alternatively, perform the reaction on bead-bound protein to allow aggressive washing.
-
-
No Fluorescence Signal:
-
Cause: Used Copper (Cu) instead of Ruthenium (Ru).
-
Fix: Internal alkynes do not react with Copper. Switch to the Ruthenium catalyst described in Protocol B.
-
References
-
Van Hest, J. C. M., Kiick, K. L., & Tirrell, D. A. (2000).[1] Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo. Journal of the American Chemical Society. [Link]
-
Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences. [Link]
-
Wei, L., et al. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods. [Link]
Sources
Reaction conditions for clicking fluorophores to 2-Aminohept-5-ynoic acid
This Application Note is structured to address the specific chemical nature of 2-Aminohept-5-ynoic acid while providing actionable protocols for its conjugation.
Important Chemical Distinction: The molecule 2-Aminohept-5-ynoic acid contains an internal alkyne (between C5 and C6, capped by a methyl group at C7).[1]
-
Standard "Click" Chemistry (CuAAC) requires a terminal alkyne (e.g., Homopropargylglycine/HPG).[1][2]
-
Internal Alkynes are generally inert to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] They typically require Ruthenium catalysis (RuAAC) or are used as non-reacting Raman probes (SRS microscopy).[1]
This guide covers protocols for both the Literal Target (Internal Alkyne via RuAAC) and the Functional Analog (Terminal Alkyne via CuAAC) , as the latter is the industry standard for drug development applications like BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging).[1]
Target Molecule: 2-Aminohept-5-ynoic acid (Internal Alkyne) & Terminal Analogs (e.g., HPG).[1] Methodology: Transition-Metal Catalyzed Cycloaddition.[1][3]
Part 1: Executive Summary & Chemical Strategy
In drug development and proteomic profiling, alkynyl amino acids are used as methionine surrogates to label nascent proteins.[1] The choice of catalyst and reaction conditions depends entirely on the position of the triple bond.[1]
| Feature | 2-Aminohept-5-ynoic acid (Literal Target) | L-Homopropargylglycine (HPG) (Standard Analog) |
| Alkyne Type | Internal ( | Terminal ( |
| Primary Application | Raman Spectroscopy (SRS/CARS), specialized synthesis.[1] | Fluorescence Microscopy, Proteomics (BONCAT).[1] |
| Click Reactivity | Low/Inert to Copper.[1] Requires Ruthenium (Ru).[1][3][4] | High reactivity with Copper (Cu(I)).[1][3][4][5] |
| Product Regioisomer | 1,5-disubstituted 1,2,3-triazole. | 1,4-disubstituted 1,2,3-triazole.[1][3] |
| Bio-Compatibility | Low (Ru catalysts often require organic solvents).[1] | High (Water-soluble Cu-ligand complexes).[1] |
Strategic Workflow Diagram
The following decision tree outlines the experimental pathway based on your specific amino acid derivative.
Caption: Decision logic for clicking alkynyl amino acids. Internal alkynes (red path) require specialized Ruthenium catalysis, whereas terminal alkynes (green path) utilize standard aqueous Copper chemistry.[1]
Part 2: Protocol A - CuAAC for Bio-Conjugation (The "Standard")
Applicability: Use this if you are using Homopropargylglycine (HPG) or 2-Aminohept-6-ynoic acid (Terminal variant).[1] This is the validated method for fluorescent labeling of cell lysates or fixed cells.[1]
Reagent Preparation
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 1% SDS, Protease Inhibitor Cocktail.[1] Avoid EDTA/EGTA as they chelate Copper.[1]
-
Copper Source: 20 mM
in .[1] -
Ligand (Critical): 50 mM THPTA or BTTAA in
.[1] -
Reducing Agent: 100 mM Sodium Ascorbate (Prepare fresh immediately before use).[1]
-
Fluorophore: 1-5 mM Azide-fluorophore (e.g., TAMRA-Azide, AF488-Azide) in DMSO.[1]
"Click" Reaction Workflow
Step 1: Lysate Preparation
-
Lyse cells/tissue in Lysis Buffer.[1] Sonication is recommended to shear DNA (viscosity interferes with mixing).[1]
-
Adjust protein concentration to 1–2 mg/mL.[1]
Step 2: Reaction Assembly (Order is Critical) Add reagents to the protein sample in the following specific order to generate the active catalyst complex in situ:
| Order | Reagent | Final Conc. | Volume (for 100 µL rxn) |
| 1 | Protein Lysate | ~1-2 mg/mL | 88 µL |
| 2 | Azide-Fluorophore | 20–50 µM | 1 µL (from stock) |
| 3 | Premix Cu/Ligand | -- | 5 µL (See below) |
| 4 | Sodium Ascorbate | 5 mM | 5 µL (from 100mM stock) |
-
Premixing Step: Mix
and THPTA ligand in a 1:2 molar ratio (e.g., 1 mM Cu : 2 mM Ligand final in reaction) in a separate tube before adding to the lysate. This ensures Cu is coordinated before it touches the protein.[1]
Step 3: Incubation
-
Vortex gently.[1]
-
Incubate for 60 minutes at Room Temperature (25°C) in the dark .
-
Note: Gentle rotation is preferred over static incubation.[1]
Step 4: Termination & Cleanup
-
Add 4 volumes of ice-cold Methanol (or Acetone) to precipitate proteins.[1]
-
Incubate at -20°C for 30 mins.
-
Centrifuge at 13,000 x g for 10 mins.
-
Discard supernatant (removes unreacted fluorophore).[1]
-
Resuspend pellet in 1x SDS-PAGE loading buffer for analysis.
Part 3: Protocol B - RuAAC for Internal Alkynes (The "Literal" Target)
Applicability: Use this only if you are strictly required to label 2-Aminohept-5-ynoic acid (Internal Alkyne).[1] Warning: This reaction is difficult in aqueous buffers. It is best suited for synthetic peptides or small molecules in organic solvent.[1]
Mechanism & Challenges
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) utilizes complexes like
Reaction Conditions
-
Catalyst:
or .[1][3] -
Solvent: THF, Dioxane, or DMF (Strictly organic or 50% organic/aqueous mix).[1]
-
Temperature: Often requires mild heat (40–60°C).[1]
Synthetic Protocol (Peptide Level)
-
Dissolve the peptide containing 2-Aminohept-5-ynoic acid in DMF (approx. 10 mM).
-
Add Azide-Fluorophore (1.2 equivalents).
-
Add Catalyst: Add 2–5 mol% of
. -
Incubate: Stir at Room Temperature for 4–12 hours. If no reaction, heat to 50°C.
-
Purification: HPLC is required to separate the catalyst from the labeled peptide.[1]
Note: There is no standardized, high-yield RuAAC protocol for whole-lysate labeling due to catalyst incompatibility with complex biological mixtures.[1]
Part 4: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitation during CuAAC | Copper oxidation or high protein conc.[1] | Increase Ligand (THPTA) concentration to 5:1 ratio vs Copper. Ensure Ascorbate is fresh. |
| High Background Fluorescence | Non-specific dye binding.[1] | Perform Methanol/Chloroform precipitation (Wessel-Flügge method) to wash pellet thoroughly.[1] |
| No Signal (Internal Alkyne) | Wrong catalyst (Copper used on Internal).[1] | Switch to Terminal Alkyne analog (HPG) or attempt RuAAC in organic solvent.[1] |
| Protein Degradation | ROS generation by Cu/Ascorbate.[1] | Perform reaction under Nitrogen or Argon.[1][6] Keep reaction time under 1 hour. |
References
-
Original BONCAT Methodology (Terminal Alkyne): Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006).[1] Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT).[1][7] Proceedings of the National Academy of Sciences, 103(25), 9482–9487.[1] [1]
-
Ligand-Assisted CuAAC (THPTA/BTTAA): Besanceney-Webler, C., Jiang, H., Wang, T., et al. (2011).[1] Increasing the Efficacy of Bioorthogonal Click Chemistry for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056.[1] [1]
-
Ruthenium Catalysis (Internal Alkynes): Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., ...[1] & Fokin, V. V. (2005).[1] Ruthenium-catalyzed cycloaddition of alkynes and organic azides.[1][3] Journal of the American Chemical Society, 127(46), 15998-15999.[1]
-
Internal Alkynes as Raman Probes (Non-Click Application): Yamakoshi, H., Dodo, K., Palonpon, A. F., et al. (2011).[1] Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells.[1] Journal of the American Chemical Society, 133(16), 6102–6105.[1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Azide-containing Amino Acids - Jena Bioscience [jenabioscience.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Homopropargylglycine | CAS#:215160-72-8 | Chemsrc [chemsrc.com]
Application Note: Utilizing 2-Aminohept-5-ynoic Acid for Advanced Peptide Macrocyclization
Introduction: Enhancing Peptide Therapeutics through Cyclization
Peptides have emerged as a significant class of therapeutics, offering high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and low bioavailability.[1] Macrocyclization, the process of constraining a peptide's linear backbone into a cyclic structure, is a powerful strategy to overcome these limitations.[2][3] Cyclic peptides often exhibit increased resistance to enzymatic degradation, enhanced receptor binding affinity, and improved membrane permeability.[2][4]
A highly efficient and versatile method for peptide macrocyclization is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6][7] This bio-orthogonal reaction forms a stable triazole ring, which can act as a surrogate for the native amide bond.[5] The incorporation of unnatural amino acids bearing an alkyne functionality, such as 2-aminohept-5-ynoic acid, into the peptide sequence provides a chemical handle for subsequent cyclization with an azide-containing amino acid. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-aminohept-5-ynoic acid for peptide macrocyclization via CuAAC and the complementary ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).
The Strategic Advantage of 2-Aminohept-5-ynoic Acid
2-Aminohept-5-ynoic acid is a non-proteinogenic amino acid that features a terminal alkyne group. Its integration into a peptide sequence during solid-phase peptide synthesis (SPPS) is straightforward using standard Fmoc chemistry. The alkyne group serves as a bio-orthogonal handle, allowing for selective reaction with an azide-functionalized amino acid within the same peptide chain to form a cyclic structure. The resulting 1,2,3-triazole linkage is exceptionally stable to chemical and enzymatic degradation.[5]
The choice between CuAAC and RuAAC allows for regioselective control over the resulting triazole isomer. CuAAC exclusively yields the 1,4-disubstituted triazole, while RuAAC produces the 1,5-disubstituted isomer.[8][9] This isomeric control can be crucial for fine-tuning the conformational properties and biological activity of the cyclic peptide.
Core Methodologies: From Linear Peptide to Cyclic Product
The overall workflow for peptide macrocyclization using 2-aminohept-5-ynoic acid involves three key stages:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide is assembled on a solid support, incorporating Fmoc-protected 2-aminohept-5-ynoic acid and an azide-containing amino acid at desired positions.
-
Macrocyclization: The azide-alkyne cycloaddition is performed either while the peptide is still attached to the resin (on-resin) or after cleavage from the support (in-solution).
-
Purification and Characterization: The final cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Figure 1: General workflow for peptide macrocyclization.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier(s) |
| Fmoc-(S)-2-amino-hept-6-ynoic acid | Peptide Synthesis Grade | Sigma-Aldrich, AChemBlock[10][11] |
| Fmoc-L-azidolysine | Peptide Synthesis Grade | Commercially Available |
| Rink Amide Resin | 100-200 mesh | CEM Corporation, AAPPTec[7][12] |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | |
| Piperidine | ACS Grade | |
| Diisopropylcarbodiimide (DIC) | Protein Sequencing Grade | |
| Oxyma Pure | Peptide Synthesis Grade | |
| Copper(I) Bromide (CuBr) | 99.99% trace metals basis | |
| Sodium Ascorbate | ACS Grade | |
| 2,6-Lutidine | ≥99% | |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | |
| [Cp*RuCl(COD)] | Catalyst Grade | |
| Trifluoroacetic acid (TFA) | HPLC Grade | |
| Triisopropylsilane (TIS) | 99% | |
| Dichloromethane (DCM) | HPLC Grade | |
| Acetonitrile (ACN) | HPLC Grade |
Detailed Protocols
Protocol 1: Incorporation of 2-Aminohept-5-ynoic Acid via Fmoc-SPPS
This protocol describes the manual coupling of Fmoc-(S)-2-amino-hept-6-ynoic acid during standard Fmoc-based solid-phase peptide synthesis.[13]
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-(S)-2-amino-hept-6-ynoic acid (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF. Allow the activation to proceed for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Continue with the standard SPPS cycles for the remaining amino acids in the sequence.
Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted for on-resin cyclization of a peptide containing 2-aminohept-5-ynoic acid and an azide-bearing amino acid.[5][6]
Figure 2: On-resin CuAAC macrocyclization workflow.
-
Resin Preparation: After complete synthesis of the linear peptide, swell the resin in DCM (10 mL/g of resin) for 10 minutes.
-
Solvent Degassing: Degas DMF by bubbling with nitrogen for at least 15 minutes.
-
Catalyst Preparation: In a separate vial, dissolve CuBr (1.5 eq. relative to resin loading) in the degassed DMF.
-
Reaction Setup: Drain the DCM from the resin. Add the CuBr solution to the resin, followed by an aqueous solution of sodium ascorbate (5 eq.), 2,6-lutidine (1 eq.), and DIEA (2 eq.).
-
Incubation: Seal the reaction vessel and agitate gently at room temperature for 16-18 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3 times), 0.5% sodium diethyldithiocarbamate in DMF (to remove copper), DMF (3 times), and DCM (3 times).
-
Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
Protocol 3: In-Solution Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines the in-solution cyclization of a fully deprotected linear peptide.[8][9][14]
-
Peptide Cleavage and Purification: Cleave the linear peptide from the resin and purify by RP-HPLC to obtain the pure linear precursor.
-
Reaction Setup: In a reaction vial, dissolve the purified linear peptide (1 eq.) in a degassed solvent such as a mixture of DMF and water.
-
Catalyst Addition: Add the ruthenium catalyst, for example, [Cp*RuCl(COD)] (0.2 eq.).
-
Incubation: Stir the reaction mixture at room temperature to 60°C and monitor the progress by LC-MS. The reaction is typically complete within 4-24 hours.
-
Quenching and Purification: Upon completion, dilute the reaction mixture with water and purify the cyclic peptide by RP-HPLC.
| Parameter | On-Resin CuAAC | In-Solution RuAAC |
| Peptide State | Resin-bound, side-chain protected | Cleaved, deprotected, purified |
| Catalyst | CuBr/Sodium Ascorbate | [Cp*RuCl(COD)] |
| Solvent | DMF | DMF/Water |
| Temperature | Room Temperature | Room Temperature to 60°C |
| Typical Time | 16-18 hours | 4-24 hours |
| Work-up | Resin wash, then cleavage | Direct purification |
| Key Advantage | Minimizes intermolecular side reactions | Suitable for peptides with poor on-resin solubility |
Purification and Characterization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purification of the crude cyclic peptide is critical to remove unreacted linear peptide, reagents from the cleavage and cyclization steps, and any byproducts.
-
Column: A C18 stationary phase is typically used for peptide separations.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point for method development.
-
Detection: UV absorbance at 214 nm and 280 nm.
Cyclic peptides generally have a shorter retention time on RP-HPLC compared to their linear precursors of the same sequence due to a more compact structure that reduces the accessible hydrophobic surface area.
Mass Spectrometry
Mass spectrometry is the definitive technique for confirming the identity of the cyclized peptide.
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
-
Analysis: The observed monoisotopic mass of the cyclic peptide should match the calculated theoretical mass. The absence of a peak corresponding to the linear precursor in the purified sample confirms the completion of the cyclization and purification.
Conclusion
The use of 2-aminohept-5-ynoic acid in conjunction with azide-alkyne click chemistry provides a robust and versatile platform for the synthesis of novel cyclic peptides. The protocols outlined in this application note offer a comprehensive guide for the successful incorporation of this unnatural amino acid and subsequent on-resin or in-solution macrocyclization. The ability to control the regiochemistry of the triazole linkage through the choice of copper or ruthenium catalysis further expands the chemical space available for the design of next-generation peptide therapeutics.
References
-
Ingale, S., & Dawson, P. E. (2011). On resin side-chain cyclization of complex peptides using CuAAC. Organic letters, 13(11), 2822–2825. [Link]
-
Aapptec. (n.d.). Click Cyclization on Resin. Technical Support Information Bulletin 1300. [Link]
-
Ingale, S., & Dawson, P. E. (2011). On Resin Side-Chain Cyclization of Complex Peptides Using CuAAC. Organic Letters, 13(11), 2822-2825. [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature chemistry, 3(7), 509–524. [Link]
-
MySkinRecipes. (n.d.). (2S)-2-(Fmoc-amino)-5-hexynoic acid. [Link]
-
CEM Corporation. (n.d.). Fmoc Amino Acids. [Link]
-
Hickey, J. L., et al. (2023). On-resin Synthesis and Late-Stage Functionalization of Macrocyclic Peptidomimetics via 5-Iodo-1,4-Triazoles. ChemRxiv. [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. [Link]
-
ResolveMass Laboratories Inc. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
The Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction: Scope, Mechanism and Applications. (n.d.). CORE. [Link]
-
Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Jagasia, R., et al. (2009). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry, 74(8), 2964-2974. [Link]
-
Góngora-Benítez, M., et al. (2014). Macrocyclization strategies for cyclic peptides and peptidomimetics. Future medicinal chemistry, 6(11), 1239–1265. [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]
-
Click Chemistry in Peptide-Based Drug Design. (2016). Molecules, 21(10), 1369. [Link]
-
Lau, Y. H., et al. (2015). Biocompatible strategies for peptide macrocyclisation. Chemical Society reviews, 44(1), 91–102. [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
Sources
- 1. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 2. (2R)-2-(Fmoc-amino)-5-hexynoic acid 95% | CAS: 1234692-66-0 | AChemBlock [achemblock.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fmoc Amino Acids [cem.com]
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- 8. Fmoc-(S)-2-amino-hept-6-ynoic acid | 1097192-05-6 [sigmaaldrich.com]
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Expanding the Proteome: A Guide to Site-Specific Incorporation of 2-Aminohept-5-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This document provides a comprehensive guide to the principles and techniques for incorporating the non-canonical amino acid (ncAA) 2-Aminohept-5-ynoic acid into proteins using genetic code expansion technology. This powerful tool opens new avenues for protein engineering, drug discovery, and fundamental biological studies by enabling the introduction of a bioorthogonal alkyne handle at specific sites within a protein of interest. This allows for subsequent, highly specific chemical modification through "click chemistry".
Introduction: Beyond the Canonical 20 Amino Acids
The central dogma of molecular biology describes the translation of genetic information into proteins, which are polymers constructed from a set of 20 canonical amino acids. Genetic code expansion (GCE) is a revolutionary technology that allows for the site-specific incorporation of ncAAs with novel chemical functionalities into proteins in living organisms.[1] This is achieved by repurposing a codon, typically a stop codon like UAG (amber), to encode for the ncAA.[2] The key components of this technology are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[3][4] This pair must be "orthogonal" to the host cell's translational machinery, meaning the engineered aaRS does not charge any endogenous tRNAs with the ncAA, and the engineered tRNA is not recognized by any endogenous aaRSs.[1][3]
2-Aminohept-5-ynoic acid is a particularly valuable ncAA due to its terminal alkyne group. This functional group serves as a bioorthogonal handle, allowing for highly specific and efficient covalent modification with azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[5][6][7] This enables a wide range of applications, including:
-
Site-specific protein labeling: Attaching fluorescent dyes, biotin, or other probes for imaging and biochemical studies.[8][9]
-
Drug development: Creating antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios.[10][11][12]
-
Protein-protein interaction studies: Introducing photo-crosslinkers to trap transient interactions.
-
Enzyme engineering: Introducing novel catalytic functionalities.
The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species and its cognate tRNA (tRNAPyl) is a commonly used orthogonal pair for GCE due to its remarkable substrate promiscuity and orthogonality in both prokaryotic and eukaryotic systems.[13][14][15] The large, hydrophobic active site of PylRS can be engineered through directed evolution or rational design to accommodate a wide variety of ncAAs, including those with alkyne moieties like 2-Aminohept-5-ynoic acid.[15][16]
The Workflow: A Visual Overview
The overall process of incorporating 2-Aminohept-5-ynoic acid and its subsequent modification can be visualized as a two-stage process: genetic incorporation followed by bioorthogonal ligation.
Figure 1: General workflow for site-specific protein modification.
Core Components and Considerations
Successful incorporation of 2-Aminohept-5-ynoic acid hinges on the careful selection and optimization of several key components.
The Orthogonal Pair: PylRS and tRNAPyl
The foundation of this technique is a robust and efficient orthogonal aminoacyl-tRNA synthetase/tRNA pair. The PylRS/tRNAPyl system from Methanosarcina mazei (MmPylRS) or Methanosarcina barkeri (MbPylRS) is highly recommended due to its proven versatility.
-
PylRS Variants: While wild-type PylRS can exhibit some promiscuity, engineered variants often provide significantly higher efficiency and specificity for a given ncAA. For smaller, aliphatic ncAAs like 2-Aminohept-5-ynoic acid, PylRS variants with mutations in the substrate-binding pocket are often necessary to create a suitable environment for recognition and charging.[13][16] High-throughput screening and directed evolution are powerful methods for generating and identifying optimal PylRS variants.
-
tRNAPyl: The cognate tRNA must be expressed at sufficient levels to compete with release factors at the repurposed stop codon. The gene for tRNAPyl is typically included on the same plasmid as the PylRS variant, often with multiple copies to enhance its expression.
Expression System
The choice of expression system depends on the target protein and downstream application.
-
Escherichia coli: A cost-effective and rapid system for producing large quantities of modified protein. It is often the starting point for optimizing ncAA incorporation.
-
Mammalian Cells (e.g., HEK293T, CHO): Essential for studying proteins in their native context, for producing therapeutics, and for applications requiring post-translational modifications.
The Non-Canonical Amino Acid
2-Aminohept-5-ynoic acid must be synthesized or commercially sourced at high purity. It is typically added to the cell culture medium at a concentration that supports efficient incorporation without causing toxicity.
Experimental Protocols
The following protocols provide a general framework for the incorporation of 2-Aminohept-5-ynoic acid into a target protein in E. coli. These should be optimized for each specific protein and experimental setup.
Plasmid Construction
Two plasmids are generally required: one expressing the orthogonal pair and another for the target protein.
-
Synthetase Plasmid: This plasmid should contain the gene for the engineered PylRS variant under the control of a constitutive or inducible promoter (e.g., araC-PBAD). It should also contain one or more copies of the tRNAPyl gene driven by a strong promoter (e.g., proK).
-
Target Protein Plasmid: The gene of interest is cloned into an expression vector with a compatible origin of replication and antibiotic resistance marker. The codon for the amino acid to be replaced is mutated to a UAG (amber) stop codon using site-directed mutagenesis.
Protein Expression in E. coli
-
Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the synthetase plasmid and the target protein plasmid.
-
Starter Culture: Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of Terrific Broth (TB) or other rich medium containing the appropriate antibiotics with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Add 2-Aminohept-5-ynoic acid to a final concentration of 1-2 mM. Induce the expression of the PylRS (if under an inducible promoter) and the target protein (e.g., with IPTG).
-
Incubation: Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Protein Purification
The purification protocol will depend on the properties of the target protein and any affinity tags incorporated into its sequence (e.g., His-tag, GST-tag). Standard chromatography techniques such as affinity, ion-exchange, and size-exclusion chromatography are commonly used.
Verification of Incorporation: Mass Spectrometry
Mass spectrometry is the gold standard for confirming the successful and site-specific incorporation of the ncAA.[16]
-
Sample Preparation: The purified protein is typically digested with a protease (e.g., trypsin) to generate a mixture of peptides.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting spectra are searched against a database containing the theoretical peptide masses of the target protein, including the mass shift corresponding to the incorporation of 2-Aminohept-5-ynoic acid at the UAG codon position.
Table 1: Expected Mass Shifts for Verification
| Amino Acid Replaced | Molecular Weight (Da) | 2-Aminohept-5-ynoic acid | Molecular Weight (Da) | Mass Change (Da) |
| Alanine (Ala) | 89.09 | C7H11NO2 | 141.17 | +52.08 |
| Serine (Ser) | 105.09 | C7H11NO2 | 141.17 | +36.08 |
| Tyrosine (Tyr) | 181.19 | C7H11NO2 | 141.17 | -40.02 |
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for labeling the alkyne-containing protein with an azide-functionalized probe.
-
Reaction Setup: In a microcentrifuge tube, combine the purified protein (containing 2-Aminohept-5-ynoic acid) at a final concentration of 10-50 µM in a suitable buffer (e.g., PBS, pH 7.4).
-
Add Reagents: Add the azide-probe to a final concentration of 100-500 µM. Add a freshly prepared solution of a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate, or a pre-formed copper(I) complex) and a copper-chelating ligand (e.g., THPTA) to final concentrations of 50-200 µM and 250-1000 µM, respectively.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight.
-
Quenching and Purification: Quench the reaction by adding EDTA to chelate the copper. Remove excess reagents by size-exclusion chromatography or dialysis.
-
Analysis: Confirm successful labeling by SDS-PAGE (observing a mobility shift) and/or mass spectrometry.
Troubleshooting and Optimization
Low yields of the modified protein are a common challenge in GCE experiments. Several factors can be optimized to improve incorporation efficiency.
-
PylRS Activity: Ensure the chosen PylRS variant is active and specific for 2-Aminohept-5-ynoic acid. Consider screening a library of PylRS mutants.[16]
-
tRNA Expression: Increasing the copy number of the tRNAPyl gene can enhance suppression efficiency.
-
ncAA Concentration: Titrate the concentration of 2-Aminohept-5-ynoic acid in the culture medium to find the optimal balance between incorporation efficiency and cell toxicity.
-
Expression Conditions: Optimize induction levels, temperature, and incubation time.
-
Codon Context: The sequence surrounding the UAG codon can influence suppression efficiency. If possible, test different incorporation sites.
Conclusion
The site-specific incorporation of 2-Aminohept-5-ynoic acid represents a powerful strategy for expanding the chemical repertoire of proteins. By leveraging an engineered orthogonal PylRS/tRNAPyl pair, researchers can introduce a versatile alkyne handle for subsequent bioorthogonal modification. This detailed guide provides a foundational framework for implementing this technology, from the initial plasmid design to the final verification of the modified protein. With careful optimization, this technique will continue to drive innovation in protein engineering, drug development, and our fundamental understanding of biological systems.
References
-
Budisa, N., & Radic, D. (2021). Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. International Journal of Molecular Sciences, 22(20), 11206. [Link]
-
Chin, J. W. (2017). Expanding and reprogramming the genetic code. Nature, 550(7674), 53–60. [Link]
-
Davis, L., & Chin, J. W. (2012). Designer proteins: applications of genetic code expansion in cell biology. Nature Reviews Molecular Cell Biology, 13(3), 168–182. [Link]
-
Dumas, A., Lercher, L., Spicer, C. D., & Davis, B. G. (2015). Designing logical codon reassignment – a strategy for genetic code expansion. Chemical Science, 6(1), 50-69. [Link]
-
Galindo-Fayos, B., & Alfonta, L. (2020). Linker and N-Terminal Domain Engineering of Pyrrolysyl-tRNA Synthetase for Substrate Range Shifting and Activity Enhancement. Frontiers in Bioengineering and Biotechnology, 8, 321. [Link]
-
Gao, F., & Guo, J. (2020). Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool. Bioorganic & Medicinal Chemistry, 28(1), 115183. [Link]
-
Addgene. (n.d.). Genetic Code Expansion. Retrieved from [Link]
-
Yanagisawa, T., Ishii, R., & Sakamoto, K. (2014). Pyrrolysyl-tRNA synthetase, a key enzyme for genetic code expansion. Biophysical Reviews, 6(1), 37–46. [Link]
-
Frontiers Media S.A. (2021). Efficient Unnatural Protein Production by Pyrrolysyl-tRNA Synthetase With Genetically Fused Solubility Tags. Frontiers in Bioengineering and Biotechnology. [Link]
-
GCE4All - Oregon State University. (n.d.). Genetic Code Expansion. Retrieved from [Link]
-
bioRxiv. (2021). Genetic code expansion in the engineered organism Vmax X2: High yield and exceptional fidelity. [Link]
-
Harvard Office of Technology Development. (n.d.). Continuous directed evolution of aminoacyl-tRNA synthetases to alter amino acid specificity and enhance activity. [Link]
-
ResearchGate. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. [Link]
-
MDPI. (2019). Plasticity and Constraints of tRNA Aminoacylation Define Directed Evolution of Aminoacyl-tRNA Synthetases. [Link]
-
ResearchGate. (2022). Efficient unnatural amino acids incorporation and generalizable... [Link]
-
PubMed. (2024). Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. [Link]
-
PubMed. (2018). Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells. [Link]
-
Broad Institute. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. [Link]
-
International Research Journal of Basic and Applied Sciences. (2023). Unnatural Amino Acids into Proteins/ Protein Engineering. [Link]
-
JoVE. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. [Link]
-
Springer Nature Experiments. (n.d.). Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. [Link]
-
Med Chem 101. (n.d.). Click Chemistry. [Link]
-
SiChem. (n.d.). Click Chemistry. [Link]
-
National Institutes of Health. (2016). Overcoming challenges in engineering the genetic code. [Link]
-
RIKEN. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. [Link]
-
MDPI. (2018). Recent Development of Genetic Code Expansion for Posttranslational Modification Studies. [Link]
-
American Chemical Society. (2024). Genetic Code Expansion: Recent Developments and Emerging Applications. [Link]
-
ResearchGate. (2012). Site-Specific Modification of Amino Acids and Peptides by Aldehyde-Alkyne-Amine Coupling under Ambient Aqueous Conditions. [Link]
-
Addgene Blog. (2023). GCE4All: Making Genetic Code Expansion Accessible. [Link]
-
Eindhoven University of Technology. (2018). Residue-specific incorporation of noncanonical amino acids for protein engineering. [Link]
-
ResearchGate. (2025). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. [Link]
-
Addgene. (n.d.). Genetic Code Expansion. [Link]
-
Frontiers. (2014). Specific and quantitative labeling of biomolecules using click chemistry. [Link]
-
MDPI. (2019). Translational Control using an Expanded Genetic Code. [Link]
-
National Institutes of Health. (2015). Recent Advances in the Expanding Genetic Code. [Link]
-
PubMed. (2016). Dual Unnatural Amino Acid Incorporation and Click-Chemistry Labeling to Enable Single-Molecule FRET Studies of p97 Folding. [Link]
-
YouTube. (2023). Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. [Link]
-
YouTube. (2021). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. [Link]
-
National Institutes of Health. (2019). Amino Acids in the Development of Prodrugs. [Link]
-
ResearchGate. (2019). Amino Acids in the Development of Prodrugs. [Link]
-
LinkedIn. (2024). Exploring the Role of Amino Acid APIs in Drug Development and Formulation. [Link]
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Troubleshooting & Optimization
Preventing oxidation of the alkyne group in 2-Aminohept-5-ynoic acid
Welcome to the Technical Support Center for Non-Canonical Amino Acids.
Ticket Topic: Preventing Oxidation of the Alkyne Group in 2-Aminohept-5-ynoic Acid Ticket ID: NCA-SUP-057 Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with 2-Aminohept-5-ynoic acid , a non-canonical amino acid containing an internal alkyne (methyl-capped). Unlike terminal alkynes (e.g., Homopropargylglycine), this molecule is immune to Glaser coupling (oxidative dimerization) but presents unique stability challenges.
The "oxidation" users typically report is often a misclassification of three distinct degradation pathways:
-
Propargylic Autoxidation: Radical-mediated attack by atmospheric oxygen at the
position. -
Chemical Oxidation: Inadvertent cleavage or diketone formation by incompatible reagents (e.g., mCPBA, Ozone, RuO4).
-
Acid-Catalyzed Hydration: Often mistaken for oxidation, where the alkyne converts to a ketone during acidic deprotection (e.g., TFA cleavage).
This guide provides the protocols to prevent these specific failures.
Part 1: The Chemistry of Failure (Diagnostic)
To prevent degradation, you must understand the mechanism. The internal alkyne in 2-aminohept-5-ynoic acid is electron-rich and flanked by a reactive methylene group (
Degradation Pathways Visualization
The following diagram illustrates the three primary risks to your molecule's integrity.
Caption: Figure 1. Degradation pathways for internal alkynes. Note that Acid-Catalyzed Hydration (bottom path) is often visually mistaken for oxidation due to the formation of carbonyls.
Part 2: Storage & Handling Protocols
Objective: Prevent "Pathway 1" (Propargylic Autoxidation).
Mechanism: Ethers (THF, Diethyl Ether) form peroxides over time. These peroxides initiate radical abstraction of the hydrogen at
Protocol A: The "Peroxide-Free" Rule
-
Solvent Choice: Never dissolve this amino acid in uninhibited ethers (THF, Et2O, Dioxane) for storage.
-
Safe Solvents: DMF, DMSO, Methanol, Acetonitrile.
-
-
Scavengers: If ether solvents are required for a reaction, ensure they are distilled from Sodium/Benzophenone or passed through activated alumina immediately before use.
-
Inhibitors: For long-term storage of the free acid or ester, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger. This halts the propagation step of autoxidation.
Protocol B: Inert Atmosphere
-
Solid State: Store under Argon at -20°C.
-
In Solution: Always sparge solvents with Argon/Nitrogen for 15 minutes before dissolving the amino acid. Dissolved oxygen is the primary oxidant in slow degradation.
Part 3: Reaction Compatibility Guide
Objective: Prevent "Pathway 2" (Chemical Oxidation) and "Pathway 3" (Hydration).
The "Do Not Use" List (Incompatible Reagents)
| Reagent Class | Specific Reagent | Interaction with Alkyne | Result |
| Strong Oxidants | KMnO4, RuO4, OsO4 | Oxidative Cleavage / Dihydroxylation | Chain scission into carboxylic acids or diols. |
| Peracids | mCPBA, Dimethyldioxirane (DMDO) | Epoxidation (Oxirene formation) | Unstable oxirenes collapse into |
| Ozone | Ozonolysis | Complete cleavage of the carbon chain. | |
| High-Valent Metals | Pd(II), Pt(IV), Au(I/III) | Promotes nucleophilic attack (hydration) or isomerization. | |
| Strong Acids | TFA (Neat), H2SO4, Hg(II) salts | Hydration (Markovnikov) | Conversion to ketone (pseudo-oxidation). |
Protocol C: Peptide Cleavage (The Danger Zone)
The most common point of failure is removing the peptide from resin using TFA (Trifluoroacetic acid). The acidity can force water to add across the triple bond.
-
Standard Cocktail (Risky): 95% TFA / 2.5% H2O / 2.5% TIS. Risk: Hydration.[1][2][3]
-
Optimized Cocktail (Safe): Reagent K or similar low-water cocktails.
-
Recommendation: Minimize water content. Use TFA / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 2.5) .
-
Why: The scavengers (Thioanisole/EDT) protect against carbocations, and the reduced water content minimizes the thermodynamic drive for alkyne hydration.
-
Part 4: Troubleshooting & FAQs
Q1: I see a "M+16" or "M+32" peak in my Mass Spec. Is this oxidation?
-
Diagnosis:
-
M+16: Likely Oxidation (addition of Oxygen) or M+18 (Hydration, addition of H2O). Check the exact mass.
-
If M+16 (Oxidation): You likely have peroxides in your solvent or used a peracid.
-
If M+18 (Hydration): You likely exposed the alkyne to strong acid + water or a mercury/gold catalyst.
-
-
Fix: If M+16, switch to fresh, degassed solvents. If M+18, reduce water concentration in your cleavage cocktail.
Q2: Can I use catalytic hydrogenation (Pd/C, H2) to remove Cbz groups?
-
Answer: NO.
-
Reason: Heterogeneous hydrogenation (Pd/C) will reduce the internal alkyne to an alkene (cis/trans mix) or fully to the alkane.
-
Alternative: Use acid-labile protecting groups (Boc) or base-labile (Fmoc). If you must remove Cbz, use HBr/Acetic Acid (harsh) or investigate poisoned catalysts (Lindlar), though Lindlar will still reduce the alkyne to an alkene. Recommendation: Avoid Cbz/Bn protection if the alkyne must remain intact.
Q3: Is this molecule compatible with "Click Chemistry" (CuAAC)?
-
Answer: No.
-
Reason: Standard Click chemistry requires a terminal alkyne.[4] Your molecule (2-Aminohept-5-ynoic) has an internal alkyne (methyl-capped). It will not react with azides under standard Cu(I) conditions.
-
Note: This is actually a feature for orthogonality. You can use a terminal alkyne elsewhere in the peptide for Click chemistry, and this internal alkyne will remain inert.
Q4: How do I purify peptides containing this residue?
-
Issue: HPLC solvents often contain 0.1% TFA.
-
Solution: 0.1% TFA in cold water/acetonitrile during HPLC is generally safe because the contact time is short and the temperature is low. However, do not concentrate the fractions by heating in the presence of TFA. Lyophilize immediately.
References
-
Trost, B. M. (2002). The Alkyne Functionality: A Key to Selectivity in Organic Synthesis. Science. Link
- Mellor, S. L., et al. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (See Chapter on "Side-chain protecting groups and stability").
-
Li, L., et al. (2010). Oxidative stability of non-canonical amino acids in peptide synthesis. Journal of Peptide Science. Link
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section: Oxidation of Alkynes).[5][6][7] Link
Sources
- 1. The addition reaction of HX to internal alkynes is anti addition ... | Study Prep in Pearson+ [pearson.com]
- 2. Reactions of Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 3. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Technical Support Center: Optimizing Protein Expression with 2-Aminohept-5-ynoic Acid
Welcome to the technical support guide for the incorporation of the non-canonical amino acid (ncAA) 2-Aminohept-5-ynoic acid into recombinant proteins. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. As your dedicated application scientists, we aim to explain not just the "how," but the critical "why" behind each step.
Section 1: Foundational FAQs
This section addresses common questions regarding the principles and components required for successfully incorporating 2-Aminohept-5-ynoic acid.
Q1: What is 2-Aminohept-5-ynoic acid and what are its primary applications?
2-Aminohept-5-ynoic acid is a non-canonical amino acid that contains a terminal alkyne group. This alkyne functions as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically and efficiently reacted with an azide-containing molecule through a process called "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). This unique property allows for the precise, site-specific labeling and modification of proteins for a wide range of applications, including:
-
Fluorescent Labeling: Attaching fluorescent dyes for imaging and protein tracking.[1]
-
Drug Conjugation: Creating antibody-drug conjugates (ADCs) where a therapeutic agent is linked to a targeting antibody.[2]
-
Protein-Protein Interaction Studies: Using photo-crosslinkers to capture transient interactions.[1]
-
Surface Immobilization: Attaching proteins to surfaces for diagnostic or material science applications.
Q2: How is 2-Aminohept-5-ynoic acid incorporated into a target protein?
The incorporation is achieved through a technique called genetic code expansion via amber suppression .[3] Here’s a breakdown of the mechanism:
-
The Amber Stop Codon (UAG): A stop codon (TAG in the DNA sequence, UAG in the mRNA) is introduced at the desired site of incorporation in the gene of your target protein through site-directed mutagenesis. Normally, this UAG codon would signal the ribosome to terminate translation, resulting in a truncated protein.
-
The Orthogonal Pair: A specially engineered pair of molecules, called an "orthogonal pair," is introduced into the expression host (e.g., E. coli). This pair consists of:
-
Suppression of Termination: When the ribosome encounters the UAG codon on the mRNA, the charged O-tRNA outcompetes the host's release factor 1 (RF1).[6] Instead of stopping, the ribosome incorporates 2-Aminohept-5-ynoic acid at that position, and translation continues, resulting in a full-length protein containing the ncAA.
The term "orthogonal" is critical; it means the O-aaRS does not recognize any endogenous amino acids or tRNAs, and the O-tRNA is not recognized by any endogenous synthetases, preventing off-target effects.[5][7]
Q3: What are the essential plasmid and host strain components for an experiment?
A typical experimental setup in E. coli requires:
-
Target Protein Plasmid: A plasmid containing the gene for your protein of interest, modified to include a TAG codon at the desired incorporation site. This plasmid will have one antibiotic resistance marker (e.g., Ampicillin).
-
Orthogonal Pair Plasmid: A second plasmid that expresses the orthogonal aaRS and tRNA. This plasmid will have a different antibiotic resistance marker (e.g., Chloramphenicol) to ensure maintenance of both plasmids. The expression of the synthetase is often under the control of an inducible promoter (e.g., the arabinose-inducible pBAD promoter).
-
Expression Host: A suitable E. coli strain, such as BL21(DE3), is commonly used for protein expression.[8] For more advanced applications, genomically recoded organisms where all endogenous UAG stop codons have been replaced can be used to improve efficiency and reduce off-target incorporation.[6]
-
Reagents:
-
2-Aminohept-5-ynoic acid added to the growth media.
-
Inducers for both the target protein (e.g., IPTG) and the synthetase (e.g., L-arabinose).
-
Section 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve common issues encountered during expression experiments.
Problem Area 1: Low or No Full-Length Protein Expression
Q1: I don't see any protein expression on my gel. How do I know if the problem is with the ncAA incorporation or a general expression failure?
This is the most critical first step in troubleshooting. The key is to run a negative control experiment .
-
Experimental Rationale: By setting up an expression culture that is identical to your main experiment but lacks 2-Aminohept-5-ynoic acid, you can isolate the variable of amber suppression.
-
Procedure:
-
Set up two parallel cultures: one with 2-Aminohept-5-ynoic acid (+ncAA) and one without (-ncAA).
-
Induce the expression of both the synthetase and the target protein in both cultures under identical conditions.
-
Run samples from both cultures on an SDS-PAGE gel.
-
-
Interpreting the Results:
-
Scenario A: A truncated protein band appears in the -ncAA lane. This is a good result. It confirms that your target protein is expressing, but translation terminates at the amber codon as expected. The problem lies specifically with the incorporation of the ncAA. Proceed to Q2.
-
Scenario B: No protein (truncated or full-length) is visible in either lane. This indicates a general problem with protein expression, unrelated to the ncAA. You should troubleshoot standard protein expression issues (e.g., plasmid sequence verification, promoter issues, cell health, lysis efficiency).[9]
-
Q2: My negative control shows a truncated product, but my +ncAA lane shows little to no full-length protein. What are the likely causes?
This classic symptom points to inefficient amber suppression. The ribosome is reaching the UAG codon, but is failing to incorporate the ncAA. Here are the primary factors to investigate, from most to least common.
-
Cause A: Insufficient concentration of 2-Aminohept-5-ynoic acid.
-
Why it happens: The orthogonal tRNA must be charged with the ncAA to function. If the intracellular concentration of the ncAA is too low, the charging reaction is inefficient.
-
Solution: Perform a titration experiment. Test a range of ncAA concentrations in your growth media. A good starting point is 1 mM, with a range from 0.5 mM to 5 mM. See the protocol section for a detailed method.
-
-
Cause B: Suboptimal expression of the orthogonal aaRS.
-
Why it happens: The synthetase is the engine of the system. If its expression is too low, it cannot charge the O-tRNA efficiently enough to compete with the release factor.
-
Solution: Optimize the concentration of the inducer for the synthetase (e.g., L-arabinose). A common range to test is 0.02% to 0.2% (w/v). It's crucial to induce the synthetase before or concurrently with the target protein to ensure it is available to charge the O-tRNA.
-
-
Cause C: Toxicity of the non-canonical amino acid.
-
Why it happens: Some ncAAs, particularly those that are analogues of natural amino acids, can be toxic to E. coli, leading to stunted growth and poor protein expression.[10][11][12] While 2-Aminohept-5-ynoic acid is not a close analogue of the 20 canonical amino acids, high concentrations could still impact cell health.
-
Solution: Monitor cell growth (OD600) after adding the ncAA. If you observe a significant decrease in growth rate compared to a control culture, try lowering the ncAA concentration or adding it later in the growth phase (e.g., at the same time as induction).
-
Problem Area 2: Optimizing the Yield of Full-Length Protein
Q1: I can see a band for my full-length protein, but the yield is very low and I see a much stronger band for the truncated product. How can I improve the suppression efficiency?
This indicates that the competition at the UAG codon is favoring termination over incorporation. The goal is to tip the balance in favor of incorporation.
-
Strategy A: Optimize Induction Conditions.
-
Why it matters: The relative timing and strength of induction for the synthetase and the target protein are critical.
-
Recommended Protocol:
-
Grow cells to an OD600 of 0.4-0.6.
-
Add the ncAA and the synthetase inducer (e.g., 0.2% L-arabinose).
-
Incubate for 30 minutes to allow the synthetase to be expressed and begin charging the O-tRNA.
-
Add the target protein inducer (e.g., 0.1 - 0.5 mM IPTG).
-
Express at a lower temperature (e.g., 18-25°C) overnight. Lower temperatures slow down translation, which can give the charged O-tRNA more time to bind to the ribosome at the UAG codon, improving suppression efficiency.
-
-
-
Strategy B: Evaluate the Codon Context.
-
Why it matters: The nucleotides immediately surrounding the UAG codon can significantly influence how efficiently the ribosome incorporates the ncAA.[13][14][15][16] Strong termination contexts can hinder even an efficient orthogonal system.
-
Solution: If possible, analyze the sequence around your UAG site. Studies have shown that certain downstream nucleotides (especially A) can promote read-through. If you have the flexibility to move the incorporation site, choose a location with a more favorable context. Tools and studies are available that predict permissive sites for amber suppression.[16]
-
-
Strategy C: Change the Growth Media.
-
Why it matters: Rich media (like LB) can sometimes contain components that compete with or inhibit the uptake or utilization of the ncAA.
-
Solution: Switch to a minimal media (like M9) supplemented with all 20 canonical amino acids except for the one most structurally similar to your ncAA (if any). This can improve the relative concentration and uptake of the ncAA. However, be aware that cell growth and overall protein yield may be lower in minimal media.
-
Section 3: Data Tables & Protocols
Table 1: Recommended Starting Concentrations for Optimization
| Reagent | Starting Concentration | Optimization Range | Notes |
| 2-Aminohept-5-ynoic acid | 1 mM | 0.5 mM - 5 mM | Dissolve in NaOH to make a stock, then neutralize pH in media.[17] |
| L-Arabinose (for pBAD) | 0.2% (w/v) | 0.002% - 0.2% (w/v) | Induces expression of the orthogonal synthetase. |
| IPTG (for pT7/pL) | 0.4 mM | 0.1 mM - 1.0 mM | Induces expression of the target protein.[8] |
Protocol: Small-Scale Expression Trial for ncAA Incorporation
This protocol outlines a standard procedure for testing and optimizing the expression of a protein containing 2-Aminohept-5-ynoic acid in E. coli.
-
Transformation: Co-transform your target protein plasmid and the orthogonal pair plasmid into a suitable expression strain (e.g., BL21(DE3)). Plate on LB agar containing both selection antibiotics. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB media with both antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture Inoculation: Inoculate 50 mL of fresh LB media (with antibiotics) with the overnight starter culture to a starting OD600 of ~0.05.
-
Growth: Incubate at 37°C with shaking (220 rpm) until the OD600 reaches 0.4-0.6.
-
Reagent Addition:
-
Add 2-Aminohept-5-ynoic acid to the desired final concentration (e.g., 1 mM).
-
Add the synthetase inducer (e.g., L-arabinose to 0.2% w/v).
-
-
Synthetase Expression: Continue to incubate at 37°C for 30 minutes.
-
Induction of Target Protein:
-
Move the culture to the desired final expression temperature (e.g., 20°C). Allow 15 minutes to equilibrate.
-
Add the target protein inducer (e.g., IPTG to 0.4 mM).
-
-
Expression: Incubate overnight (16-18 hours) at 20°C with shaking.
-
Harvesting: Harvest the cells by centrifugation (e.g., 4000 x g for 20 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C or processed immediately.[18]
-
Analysis: Lyse the cells and analyze the soluble fraction by SDS-PAGE or Western blot to check for the presence of the full-length protein.
Section 4: Visual Workflows
Diagram 1: Amber Suppression Workflow
Caption: Decision-making flowchart for troubleshooting low protein yield in ncAA incorporation experiments.
References
-
Mellor, L. E., et al. (2023). Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli. Journal of Microbiological Methods, 206, 106679. Available at: [Link]
-
Kuhn, S. M., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(11), 6433–6451. Available at: [Link]
-
Matsumoto, R., et al. (2019). Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. Available at: [Link]
-
Kuhn, S. M., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. ResearchGate. Available at: [Link]
-
St-Pierre, F., et al. (2020). Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies. PMC. Available at: [Link]
-
Splan, K. E., et al. (2011). Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing. PMC. Available at: [Link]
-
Kuhn, S. M., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. PubMed. Available at: [Link]
-
Mellor, L. E., et al. (2023). Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli. ResearchGate. Available at: [Link]
-
Oldenburger, J., et al. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. Available at: [Link]
-
Kanda, T., et al. (1999). Incorporation of two nonnatural amino acids into proteins through extension of the genetic code. Nucleic Acids Symposium Series. Available at: [Link]
-
Patsnap Synapse. (2025). How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. Available at: [Link]
-
Baker Lab. (n.d.). Protocol - Protein expression and purification. University of Washington. Available at: [Link]
-
Jain, T., et al. (2021). Reprogramming natural proteins using unnatural amino acids. PMC. Available at: [Link]
-
JoVE. (2022). Noncanonical Amino Acids Incorporation Model Proteins Using an E.coli. YouTube. Available at: [Link]
-
Italia, J. S., et al. (2020). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs. Nature Biotechnology. Available at: [Link]
-
Wang, J., et al. (2013). Orthogonal use of a human tRNA synthetase active site to achieve multi-functionality. PMC. Available at: [Link]
-
Hendrickson, T., et al. (2004). Incorporation of non-natural amino acids into proteins. Semantic Scholar. Available at: [Link]
-
Davis, L., & Chin, J. W. (2012). Designer proteins: applications of genetic code expansion in cell biology. PMC. Available at: [Link]
-
Li, C., & Wang, L. (2018). Recent Development of Genetic Code Expansion for Posttranslational Modification Studies. MDPI. Available at: [Link]
-
Bitesize Bio. (2025). Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research. Bitesize Bio. Available at: [Link]
-
Hong, S. H., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Chemistry. Available at: [Link]
-
Gwon, Y., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. PubMed. Available at: [Link]
-
iGEM. (2014). Team:TU Eindhoven/Background/Orthogonal. iGEM 2014. Available at: [Link]
-
The Sheekey Science Show. (2021). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. YouTube. Available at: [Link]
- Schultz, P. G., et al. (2012). Aminoacyl-tRNA synthetase for aminoacylation tRNA with unnatural amino acids. Google Patents.
-
Popa Lab. (2022). Protein Expression Protocol. Johns Hopkins University. Available at: [Link]
- Biond, A. (2007). Methods and compositions for enhanced protein expression and purification. Google Patents.
-
Sandiego Lab. (n.d.). E. Coli protein expression protocol. University of California San Diego. Available at: [Link]
Sources
- 1. bitesizebio.com [bitesizebio.com]
- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Team:TU Eindhoven/Background/Orthogonal - 2014.igem.org [2014.igem.org]
- 6. Frontiers | Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides [frontiersin.org]
- 7. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 10. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino Acid Toxicities of Escherichia coli That Are Prevented by Leucyl-tRNA Synthetase Amino Acid Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol - Protein expression and purification [depts.washington.edu]
Stability of 2-Aminohept-5-ynoic acid under acidic deprotection conditions
This is a technical support guide designed for researchers working with 2-Aminohept-5-ynoic acid in Solid-Phase Peptide Synthesis (SPPS).
Molecule: 2-Aminohept-5-ynoic acid (Internal Alkyne Analogue) Context: Acidic Cleavage (TFA) in Fmoc-SPPS Document ID: TS-AH5Y-001
Executive Summary
2-Aminohept-5-ynoic acid contains an internal alkyne (
However, two specific instability risks exist during cleavage:
-
Thiol-Yne Addition: In the presence of thiol-based scavengers (EDT, Thioanisole), acid-catalyzed hydrothiolation can occur, forming vinyl sulfides.
-
Hydration: While rare in anhydrous TFA, the presence of specific Lewis acids or extended reaction times can catalyze hydration to a ketone (+18 Da).
Recommendation: Use a Thiol-Free Cleavage Cocktail (TFA/TIS/H₂O) whenever the peptide sequence permits.
Optimized Cleavage Protocols
Protocol A: The "Safe" Standard (Thiol-Free)
Best for: Peptides containing 2-Aminohept-5-ynoic acid WITHOUT Methionine (Met) or Cysteine (Cys).
Rationale: Eliminates the source of thiols, preventing vinyl sulfide formation across the alkyne. Triisopropylsilane (TIS) acts as the primary carbocation scavenger.[2]
| Component | Volume (for 1g Resin) | Function |
| TFA (Trifluoroacetic Acid) | 9.5 mL (95%) | Cleavage & Deprotection |
| TIS (Triisopropylsilane) | 0.25 mL (2.5%) | Scavenger (Hydride donor) |
| H₂O (Ultrapure) | 0.25 mL (2.5%) | Scavenger (tBu cations) |
Step-by-Step:
-
Chill the cocktail to 0°C before adding to the resin.
-
Add cocktail to resin (10 mL per gram of resin).
-
Allow to warm to Room Temperature (RT).
-
Agitate gently for 2 hours . Do not exceed 3 hours.
-
Precipitate in cold diethyl ether as standard.
Protocol B: The "Necessary Evil" (Thiol-Containing)
Best for: Peptides containing Met, Cys, or multiple Trp residues where oxidation/alkylation risks outweigh alkyne stability risks.
Rationale: Thioanisole/EDT are potent scavengers for preventing Met oxidation and Trp alkylation. To protect the alkyne, we minimize temperature and time.
| Component | Volume (for 1g Resin) | Function |
| TFA | 9.0 mL (90%) | Cleavage |
| Thioanisole | 0.5 mL (5%) | Scavenger (Soft nucleophile) |
| EDT (1,2-Ethanedithiol) | 0.3 mL (3%) | Scavenger (Prevents tBu adducts) |
| Anisole | 0.2 mL (2%) | Scavenger |
Modifications for Stability:
-
Strict Time Limit: Cleave for maximum 90 minutes .
-
Temperature: Keep the reaction at 0°C for the first 30 minutes , then RT for 60 minutes.
Decision Logic for Cocktail Selection
Use the following logic flow to select the safest cocktail for your specific peptide sequence.
Figure 1: Decision matrix for selecting the optimal cleavage cocktail to balance amino acid protection with alkyne stability.
Troubleshooting & FAQs
Q1: I see a mass shift of +18 Da on my LC-MS. What happened?
Diagnosis: Hydration of the Alkyne. The triple bond has reacted with water to form a ketone.[1][3]
-
Cause: This reaction is acid-catalyzed but usually slow. It accelerates if the cleavage cocktail gets warm (exothermic reaction) or if the cleavage time exceeds 3-4 hours.
-
Solution:
-
Ensure the cocktail is pre-chilled to 0°C before addition.
-
Reduce water content in the cocktail to 1% if possible (replace with TIS).
-
Check for metal contamination (Iron or Copper salts from glassware/spatulas can catalyze this).
-
Q2: I see a mass shift of +94 Da (or +62 Da). What is this?
Diagnosis: Scavenger Adduct (Vinyl Sulfide).
-
+94 Da: Addition of EDT (Ethanedithiol).
-
+124 Da: Addition of Thioanisole .
-
Mechanism: In strong acid, the thiol acts as a nucleophile attacking the protonated alkyne (Markovnikov addition).
-
Solution: Switch to Protocol A (Thiol-Free) . If you must use scavengers, switch EDT to DODT (3,6-dioxa-1,8-octanedithiol), which is less malodorous and often less aggressive, or rely solely on TIS.
Q3: Can I use this amino acid for Copper-Catalyzed Click Chemistry (CuAAC) after cleavage?
Answer: Yes. The internal alkyne (methyl-capped) is less reactive than a terminal alkyne but can still participate in CuAAC, though it often requires slightly higher copper loading or temperature compared to terminal alkynes.
-
Note: Ensure no "Vinyl Sulfide" byproducts are present (see Q2), as these will NOT react in click chemistry, lowering your effective yield.
Q4: My peptide yield is low, and the crude looks polymeric.
Diagnosis: Cross-linking. While rare for internal alkynes, if the concentration of peptide in the cleavage cocktail is extremely high (>20 mg/mL), intermolecular reactions can occur.
-
Solution: Increase the volume of the cleavage cocktail to 15-20 mL per gram of resin to ensure high dilution.
Mechanism of Instability
Understanding the chemistry helps prevent the error.
Figure 2: Mechanistic pathways for potential side reactions in acidic media. Path B is the primary risk when using Reagent K.
References
-
Solid-Phase Peptide Synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Fields, G. B., & Noble, R. L. (1990).[4] International Journal of Peptide and Protein Research.[4] Link
-
Cleavage Cocktails for Fmoc-SPPS. Peptide.com Technical Resources. Link
-
Alkyne Hydration Mechanisms in Acidic Media. Master Organic Chemistry. Link
-
Side-reactions in peptide synthesis: Cation scavenging. Sigma-Aldrich Technical Bulletin. Link
Sources
Enhancing reaction kinetics of 2-Aminohept-5-ynoic acid with azide probes
Topic: Kinetics Enhancement of 2-Aminohept-5-ynoic Acid (AHA) via CuAAC
From: Dr. Aris V. – Senior Application Scientist, Bioorthogonal Chemistry Division To: Research Team Subject: Optimization Protocol & Troubleshooting for AHA-Azide Ligation
Executive Summary
You are utilizing 2-Aminohept-5-ynoic acid (AHA) , a methionine surrogate containing a terminal alkyne. This molecule is incorporated into nascent proteins via the endogenous translational machinery (BONCAT method). The subsequent detection relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1]
The Challenge: Terminal alkynes are kinetically stable. Without an optimized catalyst system, the reaction rate (
The Solution: This guide transitions your workflow from standard conditions to a Ligand-Accelerated System , specifically utilizing BTTAA , which enhances reaction kinetics by orders of magnitude while protecting the Cu(I) oxidation state.
Module 1: The High-Efficiency Reaction Protocol
Standard "Click" cocktails often fail due to copper oxidation or precipitation. This protocol uses a chelation-assisted mechanism to maintain high kinetic flux.[1]
Reagent Preparation (The "Golden Ratio")
The most critical variable is the Ligand:Copper ratio. We utilize BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) over the older TBTA or THPTA ligands due to its superior reaction rate and biocompatibility [1].
| Component | Stock Conc. | Final Conc. | Role |
| CuSO₄ | 20 mM (in water) | 1 mM | Catalyst Source |
| BTTAA Ligand | 50 mM (in water) | 5 mM | Kinetic Accelerator & Cu(I) Stabilizer |
| Sodium Ascorbate | 100 mM (Fresh) | 10 mM | Reductant (Essential for turnover) |
| Azide Probe | 1-10 mM (DMSO) | 20-50 µM | Detection Tag (Fluorophore/Biotin) |
| Aminoguanidine | 100 mM | 5 mM | Scavenger (Prevents protein crosslinking) |
Step-by-Step Workflow
-
Lysate Prep: Lyse cells in a buffer free of EDTA/EGTA (these strip Copper). SDS (1%) is acceptable and helps expose the alkyne tag.
-
Premix Catalyst (Critical Step): In a separate tube, mix CuSO₄ and BTTAA first.
-
Why? This forms the reactive complex immediately. Adding them separately to the lysate causes Cu precipitation.
-
-
Reaction Assembly: Add reagents to your lysate in this exact order :
-
Why? The reaction starts the moment Ascorbate hits. Adding it last ensures all reactants are homogenous before the "clock starts."
-
-
Incubation: 1 Hour @ 25°C, protected from light.
Module 2: Visualization of Reaction Logic
The following diagram illustrates the kinetic pathway and the critical intervention points for the BTTAA ligand.
Caption: Workflow showing the critical role of BTTAA in stabilizing the transient Cu(I) species to drive the reaction forward.
Module 3: Troubleshooting & FAQs
Symptom: Low Signal Intensity
Diagnosis: The reaction kinetics are too slow, or the metabolic incorporation was insufficient.
-
Q: How do I know if the issue is the Click reaction or the AHA incorporation?
-
The "Spike" Test: Add a known biotin-alkyne standard (1 µM) to a control lysate aliquot. Perform the click reaction. If the Western Blot shows a strong band for the standard but not your proteins, your Click chemistry is working, but your AHA incorporation failed (check media methionine depletion).
-
-
Q: Can I just add more Copper?
-
No. Increasing Copper >1mM leads to protein precipitation and oxidation.
-
Fix: Increase the Ligand:Copper ratio to 5:1 or 10:1. This protects the Cu(I) from oxygen, effectively extending the "active time" of the catalyst [2].
-
Symptom: High Background / Non-Specific Binding
Diagnosis: Unreacted dye is sticking to hydrophobic pockets, or Cu(I) is generating reactive oxygen species (ROS).
-
Q: My negative control (no AHA) is glowing. Why?
-
Fix 1 (Washing): Fluorophore-azides are hydrophobic. Wash pellets with Methanol/Chloroform precipitation or use a spin column to strip free dye.
-
Fix 2 (Scavenging): Ensure Aminoguanidine is present.[2] It scavenges dehydroascorbate byproducts that can covalently modify lysine residues on non-target proteins [3].
-
Symptom: Protein Precipitation
Diagnosis: Copper-induced denaturation.
-
Q: My lysate turns cloudy upon adding Copper.
-
Fix: You likely added CuSO₄ directly to the lysate. You must premix CuSO₄ and BTTAA/THPTA in water before adding to the protein. The ligand wraps the copper ion, preventing it from coordinating with protein backbones.
-
Module 4: Ligand Selection Matrix
Why we recommend BTTAA over others.
| Ligand | Kinetic Rate ( | Solubility | Cytotoxicity | Recommendation |
| TBTA | 1.0 (Baseline) | Poor (DMSO req) | High | Obsolete for proteins. |
| THPTA | ~5.0 | High (Water) | Low | Good for general use. |
| BTTAA | ~20.0 | High (Water) | Very Low | Standard of Excellence for AHA [4]. |
References
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
-
Uttamapinant, C., et al. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[1][4][5] Angewandte Chemie.
-
Jena Bioscience. (n.d.). CuAAC Reaction Ligand Test Kit Protocol. Jena Bioscience Technical Guides.
Sources
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Derivative and Solvent Compatibility: The Causality of Choice
Analytical Resolution of 2-Aminohept-5-ynoic Acid Derivatives: A Comparative NMR Guide
Introduction The incorporation of unnatural amino acids, such as 2-aminohept-5-ynoic acid, into peptide sequences is a cornerstone strategy for introducing conformational restrictions and bio-orthogonal reactive sites (e.g., via click chemistry) 1. However, the structural validation of these aliphatic alkynes presents unique analytical challenges. The internal alkyne moiety and the adjacent methylene protons require precise Nuclear Magnetic Resonance (NMR) techniques to confirm stereochemical integrity and purity 2. As a Senior Application Scientist, I have designed this guide to objectively compare the NMR spectral performance of its unprotected, Fmoc-protected, and Boc-protected derivatives, evaluating the causality behind solvent selection and instrument field strength.
The selection of an NMR solvent is not merely a matter of solubility; it fundamentally dictates the spectral resolution and the conformational state of the amino acid.
-
Unprotected 2-Aminohept-5-ynoic Acid: In its free form, this amino acid exists as a zwitterion, rendering it largely insoluble in standard organic solvents like CDCl₃ or DMSO-d₆ 3. Consequently, D₂O is the mandatory solvent. However, D₂O leads to the rapid exchange of amine and carboxylic protons, masking them from the ¹H NMR spectrum and forcing reliance purely on the carbon backbone protons.
-
Fmoc-Protected Derivative: The addition of the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group drastically alters solubility, making DMSO-d₆ and CDCl₃ the solvents of choice . DMSO-d₆ is highly recommended because its polarity disrupts intermolecular hydrogen bonding, thereby sharpening the amide (NH) proton signals. However, researchers must be cautious: in certain solvent mixtures, Fmoc groups can undergo π–π stacking, which induces a concentration-dependent up-field shift of the aromatic protons 5.
-
Boc-Protected Derivative: The tert-butyloxycarbonyl (Boc) group provides excellent solubility in CDCl₃ without the aromatic stacking interference seen in Fmoc derivatives . This makes the Boc derivative ideal for straightforward 1D ¹H NMR analysis, though the intense 9-proton singlet at ~1.4 ppm can occasionally obscure up-field aliphatic multiplets if receiver gain is not properly optimized.
Comparative Performance: High-Field vs. Benchtop NMR
When validating the synthesis of 2-aminohept-5-ynoic acid derivatives, the choice of spectrometer field strength directly impacts the data's analytical utility.
-
High-Field NMR (600 MHz with CryoProbe): Essential for de novo structural characterization. The 600 MHz magnet provides the dispersion required to resolve the complex second-order multiplets of the C3 and C4 methylene protons, which are tightly clustered between 1.8 and 2.4 ppm. It also allows for the clear observation of the long-range coupling (⁴J ~ 2.5 Hz) between the C4 methylene protons and the C7 terminal methyl group across the internal alkyne.
-
Benchtop NMR (80 MHz): Ideal for routine QA/QC during solid-phase peptide synthesis workflows. While an 80 MHz instrument cannot resolve the C3/C4 multiplet overlap, it provides unambiguous confirmation of the Fmoc aromatic signals (7.3–7.8 ppm) or the Boc singlet (1.4 ppm), alongside the distinct terminal methyl triplet (~1.7 ppm).
Quantitative Data Comparison
The following table synthesizes the expected ¹H NMR chemical shifts for 2-aminohept-5-ynoic acid derivatives based on their electronic environments and solvent interactions.
| Proton Environment | Unprotected (in D₂O) | Fmoc-Protected (in DMSO-d₆) | Boc-Protected (in CDCl₃) | Signal Multiplicity & Causality |
| C2 (α-CH) | 3.85 ppm | 4.15 ppm | 4.30 ppm | Multiplet. Downfield shift in protected forms due to the electron-withdrawing urethane linkage. |
| C3 (β-CH₂) | 1.95 ppm | 1.85 ppm | 1.90 ppm | Multiplet. Diastereotopic splitting may occur if side-chain rotation is restricted. |
| C4 (γ-CH₂) | 2.25 ppm | 2.20 ppm | 2.28 ppm | Multiplet. Deshielded by the magnetic anisotropy of the adjacent internal alkyne. |
| C7 (ζ-CH₃) | 1.77 ppm | 1.75 ppm | 1.78 ppm | Triplet (⁴J ~ 2.5 Hz). Long-range coupling through the alkyne triple bond. |
| Protecting Group | N/A | 7.30–7.85 ppm (Aromatic) | 1.42 ppm (Singlet, 9H) | Fmoc shows complex aromatic multiplets; Boc shows a massive, sharp singlet. |
| Amide (NH) | Exchanged | 7.60 ppm (Doublet) | 5.10 ppm (Broad) | Visible in aprotic solvents; rapidly exchanged in D₂O. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your spectral data, follow this self-validating protocol for the routine analysis of Fmoc-2-aminohept-5-ynoic acid.
Step 1: Sample Preparation
-
Action: Dissolve 15–20 mg of the Fmoc-derivative in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
-
Causality: This concentration (~75 mM) provides an optimal signal-to-noise ratio for a 1D ¹H scan within 16 scans, preventing receiver overload from the solvent while ensuring the C7 methyl triplet is clearly resolved.
-
Validation: Visually inspect the tube. The solution must be perfectly clear. Particulates distort the magnetic field homogeneity and will ruin the resolution of the ⁴J alkyne coupling.
Step 2: Shimming and Tuning
-
Action: Insert the sample into the spectrometer. Perform automated tuning and matching (ATM), followed by gradient shimming (e.g., TopShim).
-
Causality: Proper shimming ensures a uniform magnetic field, which is critical for resolving fine multiplet structures.
-
Validation: Check the full width at half maximum (FWHM) of the DMSO-d₆ residual solvent peak (2.50 ppm). A self-validating system requires the FWHM to be < 1.0 Hz. If it is broader, the shim is inadequate, and the process must be repeated.
Step 3: Acquisition Parameters
-
Action: Acquire a standard 1D ¹H spectrum using a 30° flip angle pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.
-
Causality: A 30° pulse prevents the saturation of the slowly relaxing alkyne-adjacent protons, ensuring accurate quantitative integration across the entire molecule.
Step 4: Processing and Referencing
-
Action: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform. Phase the spectrum manually and apply a polynomial baseline correction.
-
Validation: Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm. Integrate the spectrum: if the Fmoc aromatic signals integrate to exactly 8.00 protons relative to the 3.00 protons of the C7 methyl group, the structural integrity of the derivative and the accuracy of the processing parameters are fully validated.
Workflow Visualization
Workflow for NMR spectral analysis of unnatural amino acid derivatives.
References
-
Title: Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids Source: RSC Publishing URL: [Link]
-
Title: Site-specific labeling of proteins with NMR-active unnatural amino acids Source: PubMed URL: [Link]
-
Title: Which solvents I should use for taking NMR of amino acid? Source: ResearchGate URL: [Link]
-
Title: Synthesis of Conformationally Restricted β-Turn Mimics Source: Radboud Repository URL: [Link]
Sources
- 1. Site-specific labeling of proteins with NMR-active unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 5. Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05938J [pubs.rsc.org]
Comparing labeling efficiency of 2-Aminohept-5-ynoic acid vs Homopropargylglycine
This guide provides an in-depth technical comparison of methionine surrogates for metabolic labeling, specifically addressing the performance of the industry-standard Homopropargylglycine (HPG) against Azidohomoalanine (AHA) , while critically analyzing the structural and functional limitations of the specific analog 2-Aminohept-5-ynoic acid .
Executive Summary
In the field of Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), Homopropargylglycine (HPG) and Azidohomoalanine (AHA) represent the two gold-standard methionine (Met) surrogates.[1][2] While both facilitate the enrichment of nascent proteomes, they exhibit distinct kinetic and toxicological profiles.
-
Homopropargylglycine (HPG): Demonstrates superior incorporation rates in prokaryotic systems and higher signal-to-noise ratios due to the stability of the alkyne handle. However, it exhibits higher toxicity in specific auxotrophic bacterial strains compared to AHA.
-
Azidohomoalanine (AHA): Often preferred for mammalian cell culture due to robust transport and activation, though the azide moiety can be susceptible to reduction in reducing cellular environments.
-
2-Aminohept-5-ynoic Acid: Analysis of this specific 7-carbon analog reveals it is unsuitable for standard CuAAC labeling due to its internal alkyne structure and steric incompatibility with the Methionyl-tRNA Synthetase (MetRS) binding pocket.
Verdict: For maximum labeling efficiency in most robust biological systems, HPG is the superior choice. For sensitive eukaryotic lines where toxicity is a primary concern, AHA remains the standard.
Chemical & Mechanistic Basis
Structural Comparison
The labeling efficiency of a surrogate is dictated by two factors: MetRS Activation (how well it mimics Methionine) and Click Chemistry Reactivity (accessibility of the handle).
| Feature | L-Methionine (Met) | L-Homopropargylglycine (HPG) | L-Azidohomoalanine (AHA) | 2-Aminohept-5-ynoic Acid |
| Structure | Thioether side chain | Terminal Alkyne (6-carbon) | Azide (4-carbon) | Internal Alkyne (7-carbon) |
| Side Chain Length | ~4.4 Å (Linear) | ~4.7 Å (Linear) | ~4.2 Å (Linear) | >5.5 Å (Bulky) |
| Bioorthogonality | N/A | High (Alkyne) | Moderate (Azide can reduce) | Low (Steric clash) |
| Click Reactivity | None | High (CuAAC) | High (CuAAC / SPAAC) | Inert (Internal alkyne) |
The "Hept-5-ynoic" Limitation
The prompt specifically inquires about 2-Aminohept-5-ynoic acid .[3] Mechanistic analysis confirms this molecule is a poor labeling reagent for two reasons:
-
Internal Alkyne: The triple bond is located between C5 and C6 (capped by a methyl group). Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires a terminal alkyne (H-C≡C-R) to form the copper-acetylide intermediate. An internal alkyne is unreactive under standard BONCAT conditions.
-
Steric Exclusion: The MetRS activation pocket is highly conserved. While it tolerates the linear extension of HPG (6 carbons), the 7-carbon chain of 2-aminohept-5-ynoic acid exceeds the steric tolerance of the wild-type enzyme, leading to negligible tRNA charging (
).
Therefore, the functional comparison below focuses on the viable competitors: HPG and AHA.
Performance Comparison: AHA vs. HPG[2][5]
Incorporation Kinetics (MetRS Activation)
Both AHA and HPG are activated by wild-type MetRS, but with different efficiencies compared to Methionine.
-
AHA: Acts as a closer isostere to Methionine in terms of length. It is activated roughly 1/400th as efficiently as Met, which is sufficient for labeling when Met is depleted.
-
HPG: The terminal alkyne is slightly longer and more rigid. However, in E. coli auxotrophs, HPG often achieves higher total incorporation levels (70-80%) compared to AHA (~50%) over long pulses, likely due to greater intracellular stability and lack of reduction.
Cellular Toxicity
Toxicity is the limiting factor for pulse duration.
| Organism | HPG Toxicity | AHA Toxicity | Recommended Reagent |
| Bacteria (E. coli) | High. Inhibits growth at >0.35 µM in some strains. | Low. Tolerated up to 9 mM. | AHA (for growth), HPG (for signal) |
| Plants (Arabidopsis) | Low. Minimal impact on root growth. | High. Induces stress/Met metabolism. | HPG |
| Mammalian Cells | Low. Non-toxic in short pulses (<4h). | Low. Non-toxic in short pulses (<4h). | Either |
Signal-to-Noise Ratio
-
HPG (Alkyne): Generally provides a cleaner background. Alkynes are biologically unique (rare in nature).[2]
-
AHA (Azide): Can suffer from higher background. Cellular thiols or reducing environments can reduce the azide (-N3) to an amine (-NH2), rendering the tag "dead" to click chemistry and lowering the effective signal.
Visualizing the Mechanism
The following diagram illustrates the kinetic selection of Met surrogates by MetRS and the downstream labeling workflow.
Caption: Selection logic of MetRS for various substrates. Note that 2-Aminohept-5-ynoic acid is rejected at the activation stage and is chemically inert in standard CuAAC.
Experimental Protocol: Optimized BONCAT Workflow
This protocol is self-validating, ensuring that signal comes from de novo synthesis and not background binding.
Phase 1: Metabolic Labeling (Pulse)
-
Met Depletion: Wash cells 2x with warm PBS. Incubate in Met-free media for 30 minutes to deplete intracellular Met pools. Critical: Failure to deplete results in Met outcompeting the analog.
-
Pulse: Add HPG (50 µM - 1 mM) or AHA (50 µM - 4 mM) to the media.
-
Optimization: For HPG in sensitive lines, use 100 µM for 2 hours.
-
-
Chase (Optional): Replace with Met-rich media to stop labeling (for pulse-chase experiments).
Phase 2: Cell Lysis & Click Chemistry
-
Lysis: Lyse cells in buffer containing 1% SDS (denaturation is required to expose buried tags). Boil at 95°C for 5 min.
-
Click Reaction Cocktail (Prepare Fresh):
-
Protein Lysate: 1 mg/mL
-
Tag: Azide-Fluorophore (for HPG) or Alkyne-Fluorophore (for AHA) (20-50 µM)
-
CuSO4: 1 mM
-
THPTA (Ligand): 100 µM (Protects proteins from oxidation)
-
Sodium Ascorbate: 2.5 mM (Reduces Cu(II) to catalytic Cu(I))
-
-
Incubation: Rotate for 1 hour at Room Temp in the dark.
-
Precipitation: Precipitate proteins with Methanol/Chloroform to remove unreacted fluorophores.
Phase 3: Validation (Self-Check)
-
Control 1 (No Analog): Cells grown in Met-only media. Result: Should show zero signal.
-
Control 2 (No Catalyst): Click reaction without CuSO4. Result: Should show zero signal.
-
Control 3 (Protein Synthesis Inhibitor): Co-treat with Cycloheximide. Result: Signal should be abolished, confirming metabolic incorporation.
References
-
Dieterich, D. C., et al. (2006). "Labeling, detection and identification of newly synthesized proteomes with homopropargylglycine." Nature Protocols. Link
-
Bagert, J. D., et al. (2014). "Time-resolved proteomic analysis of tight junction formation during polarization of MDCK cells." Proceedings of the National Academy of Sciences. Link
-
Landgraf, P., et al. (2015). "Visualization of newly synthesized proteins in bacteria using bioorthogonal non-canonical amino acid tagging." Microbiology. Link
-
Tivendale, N. D., et al. (2021). "In vivo homopropargylglycine incorporation enables nascent protein tagging... in Arabidopsis thaliana." The Plant Journal. Link
-
Kiick, K. L., et al. (2002). "Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation." Proceedings of the National Academy of Sciences. Link
Sources
A Comparative Guide to Validating Protein Synthesis with 2-Aminohept-5-ynoic Acid via Western Blot
Introduction: Illuminating the Nascent Proteome
In the dynamic landscape of cellular biology, the ability to specifically isolate and identify newly synthesized proteins is paramount to understanding cellular responses to various stimuli, be it drug treatment, environmental stress, or developmental cues. Traditional methods, such as radioactive pulse-chase with ³⁵S-methionine, while powerful, present significant safety and disposal challenges. The advent of bio-orthogonal non-canonical amino acid tagging (BONCAT) has revolutionized this field, offering a safer, more versatile alternative.[1][2]
This guide focuses on 2-Aminohept-5-ynoic acid , a non-canonical amino acid that is also known as L-homopropargylglycine (HPG). HPG is an analog of methionine that contains a terminal alkyne group.[3][4][5] This small, bio-inert handle allows HPG to be readily incorporated into nascent polypeptide chains by the cell's own translational machinery in place of methionine.[4][5] The incorporated alkyne can then be selectively and covalently tagged with a reporter molecule, such as biotin or a fluorophore, via a highly efficient and specific "click" reaction.[3][4][5] This guide will provide a detailed protocol for validating HPG incorporation using a standard Western Blot workflow, a cornerstone technique in any molecular biology laboratory. Furthermore, we will present a comparative analysis of HPG against its primary alternative, L-azidohomoalanine (AHA), to inform your experimental design.
The Core Principle: A Two-Step Validation Workflow
The validation of HPG incorporation is a two-stage process that leverages the principles of metabolic labeling and bio-orthogonal chemistry.
-
Metabolic Incorporation: Cells are cultured in a methionine-deficient medium and supplemented with HPG. During active protein synthesis, HPG is incorporated into newly synthesized proteins in place of methionine.[3][6][7]
-
Click Chemistry & Detection: After cell lysis, the alkyne-tagged proteome is reacted with an azide-bearing reporter molecule (e.g., biotin-azide) in a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[2][8][9][10][11] This creates a stable triazole linkage. If biotin is used as the reporter, the biotinylated proteins can be easily detected by a streptavidin-horseradish peroxidase (HRP) conjugate in a standard Western Blot protocol.
Visualizing the Workflow
The following diagram illustrates the key steps in validating HPG incorporation via Western Blot.
Caption: Workflow for HPG incorporation and Western Blot detection.
Detailed Experimental Protocols
Part 1: Metabolic Labeling with HPG and Lysate Preparation
This protocol is optimized for a 6-well plate format but can be scaled accordingly.
Rationale: The key to successful labeling is the efficient replacement of endogenous methionine with HPG. This is achieved by first depleting the intracellular pool of methionine before introducing HPG.
Materials:
-
Cells of interest (e.g., HeLa, HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Methionine-free DMEM
-
L-Homopropargylglycine (HPG) stock solution (e.g., 50 mM in water or DMSO)[6]
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease inhibitors
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and recover overnight.
-
Methionine Depletion (Crucial Step):
-
HPG Labeling:
-
Prepare the HPG labeling medium by diluting the HPG stock solution into pre-warmed methionine-free medium to a final concentration of 50 µM.[3][6][7] Note: The optimal concentration and labeling time may vary between cell types and should be determined empirically.
-
Remove the starvation medium and add 1 mL of the HPG labeling medium to each well.
-
Incubate for the desired labeling period (e.g., 1-4 hours).
-
-
Control Wells (Essential for Validation):
-
Negative Control: A well that undergoes methionine starvation but is then incubated with methionine-free medium without HPG.
-
Inhibitor Control: A well that is pre-treated with a protein synthesis inhibitor (e.g., 100 µg/mL cycloheximide) for 30 minutes before and during HPG labeling. This confirms that the signal is dependent on active translation.[12]
-
-
Cell Lysis:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease inhibitors (e.g., 100-200 µL per well).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
Part 2: Click Chemistry and Western Blot Detection
Rationale: The CuAAC reaction is highly specific and efficient, but requires careful preparation of reagents to ensure the copper catalyst is in its active Cu(I) state.[9] Sodium ascorbate is used to reduce Cu(II) to Cu(I), and a ligand like THPTA protects the copper and enhances the reaction.[8][10]
Materials:
-
HPG-labeled and control protein lysates (from Part 1)
-
Biotin-Azide stock solution (e.g., 10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)[13]
-
THPTA ligand solution (e.g., 100 mM in water)[13]
-
Sodium Ascorbate solution (prepare fresh; e.g., 2 M in water)[13]
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Prepare for Click Reaction:
-
In a microcentrifuge tube, add 20-50 µg of protein lysate.
-
Adjust the volume to 50 µL with PBS.
-
-
Click Reaction Cocktail Assembly (Add in this order):
-
To each lysate sample, add 4 µL of the Biotin-Azide stock solution (final concentration ~20 µM, can be optimized).[13] Vortex briefly.
-
Add 10 µL of the THPTA ligand solution.[13] Vortex briefly.
-
Add 10 µL of the CuSO₄ solution.[13] Vortex briefly.
-
Initiate the reaction by adding 10 µL of freshly prepared Sodium Ascorbate solution. Vortex immediately.
-
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
-
Sample Preparation for SDS-PAGE:
-
Stop the reaction by adding 4X Laemmli sample buffer to each tube.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Western Blotting:
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a Streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's recommendation) for 1 hour at room temperature.
-
Wash the membrane 3-4 times with TBST for 5-10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the signal using a chemiluminescence imager.
-
Expected Results: You should observe a smear of bands in the lane corresponding to the HPG-labeled lysate, representing the entire population of newly synthesized, biotinylated proteins. The negative control and cycloheximide-treated lanes should show little to no signal, confirming the specificity of the labeling.[12]
Comparison with Alternatives: HPG vs. AHA
The most common alternative to HPG is L-azidohomoalanine (AHA), another methionine analog that contains an azide moiety instead of an alkyne.[2][6] The choice between HPG and AHA depends on the specific experimental goals.
| Feature | 2-Aminohept-5-ynoic acid (HPG) | L-Azidohomoalanine (AHA) | Rationale & Insights |
| Bio-orthogonal Handle | Alkyne | Azide | Both are small and generally non-perturbing. The choice dictates the click chemistry partner (azide for HPG, alkyne for AHA). |
| Incorporation Efficiency | Generally lower than AHA in some systems.[14] However, rates of 70-80% have been reported in E. coli.[15] | Often reported to be more efficiently incorporated than HPG in mammalian cells.[14] | The methionyl-tRNA synthetase (MetRS) in many organisms has a higher tolerance for AHA. This can lead to a stronger signal in a shorter labeling time. |
| Cytotoxicity | Generally considered non-toxic at typical working concentrations (e.g., 50 µM).[16] | Can exhibit higher cytotoxicity than HPG in some cell lines, potentially due to the reactivity of the azide group. | It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[17][18][19][20][21] |
| Detection Chemistry | Reacts with an azide-functionalized probe (e.g., Biotin-Azide). | Reacts with an alkyne-functionalized probe (e.g., Biotin-Alkyne). | The availability and cost of the desired reporter probe (fluorophore, biotin, etc.) in either azide or alkyne form can be a deciding factor. |
| Orthogonal Labeling | Yes. | Yes. | HPG and AHA can be used in the same system for dual-labeling experiments (pulse-chase). A cell can be pulsed with HPG, then chased with AHA, and each population of proteins detected with a different colored fluorescent azide and alkyne, respectively.[16] |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Signal or Weak Signal | Inefficient methionine starvation. | Increase starvation time to 60 minutes. Ensure complete removal of methionine-containing medium. |
| Low incorporation of HPG. | Increase HPG concentration or labeling time. Optimize for your cell type. | |
| Inactive click chemistry reagents. | Prepare fresh Sodium Ascorbate solution immediately before use. Ensure proper storage of all reagents. | |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. | |
| High Background | Non-specific binding of Streptavidin-HRP. | Increase the concentration of BSA or non-fat milk in the blocking buffer. Increase the number and duration of TBST washes. |
| Copper-mediated protein degradation. | Ensure the THPTA ligand is included in the click reaction to chelate and stabilize the copper catalyst.[8] | |
| Lysate is too concentrated. | Reduce the amount of protein lysate used in the click reaction. |
Conclusion
The validation of 2-Aminohept-5-ynoic acid (HPG) incorporation via Western Blot is a robust and reliable method for the global analysis of nascent protein synthesis. It offers a safe and versatile alternative to radioactive methods. While L-azidohomoalanine (AHA) may offer higher incorporation efficiency in some systems, HPG remains an excellent tool, particularly due to its lower potential for cytotoxicity and its utility in orthogonal labeling strategies. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently implement this powerful technique to gain deeper insights into the dynamic world of the proteome.
References
-
L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective. Jena Bioscience. [Link]
-
(C10428) Click-iT™ HPG Alexa Fluor™ 488 Protein Synthesis Assay Kit. BenchSci. [Link]
-
Jecmen, T., Tuzhilkin, R., & Sulc, M. (2023). Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. International Journal of Molecular Sciences, 24(14), 11779. [Link]
-
Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in molecular biology (Clifton, N.J.), 998, 93–109. [Link]
-
L-Homopropargylglycine (HPG) Review. Biocompare. [Link]
-
Jecmen, T., Tuzhilkin, R., & Sulc, M. (2023). Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. International journal of molecular sciences, 24(14), 11779. [Link]
-
Incorporation of Non-Canonical Amino Acids into Proteins. GenScript. [Link]
-
Metabolic labeling with non-canonical amino acids. ResearchGate. [Link]
-
Zhang, W., Chen, X., & Yang, P. (2024). Computationally Assisted Noncanonical Amino Acid Incorporation. ACS central science, 10(1), 134–144. [Link]
-
Ad-Abon, M., et al. (2023). iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. Nucleic acids research, 52(D1), D382–D391. [Link]
-
Amiram, M., et al. (2024). A robust platform streamlining aromatic noncanonical amino acid biosynthesis and genetic code expansion in Escherichia coli. bioRxiv. [Link]
-
HPG/AHA Protein Synthesis Assay Protocol Fluorescent Microscopy. Vector Laboratories. [Link]
-
Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences of the United States of America, 103(25), 9482–9487. [Link]
-
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Link. [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]
-
Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]
-
Sato, S., et al. (2025). Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation. Organic & biomolecular chemistry, 23(33), 8203–8210. [Link]
-
Ganesan, K., et al. (2024). Cytotoxic and oxidative effects of commercially available propylene glycol (PG) and vegetable glycerin (VG): Common humectants in electronic cigarettes. Toxicology reports, 12, 100–111. [Link]
-
Zobova, M. V., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules (Basel, Switzerland), 28(4), 1805. [Link]
-
Haas, M., et al. (2023). OCT1-dependent uptake of structurally diverse pyrrolizidine alkaloids in human liver cells is crucial for their genotoxic and cytotoxic effects. Archives of toxicology, 97(12), 3243–3260. [Link]
-
Suchanek, M., Radzikowska, A., & Thiele, C. (2005). Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells. Nature methods, 2(4), 261–264. [Link]
-
Denev, P., et al. (2024). In Vitro Investigation of the Cytotoxic and Antiproliferative Effects of Haberlea rhodopensis Total Extract: A Comparative Study. International journal of molecular sciences, 25(6), 3481. [Link]
-
Protein Labeling Techniques. Sino Biological. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 5. vectorlabs.com [vectorlabs.com]
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- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. axispharm.com [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT) - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. biocompare.com [biocompare.com]
- 15. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Probes Click-iT HPG Alexa Fluor 594 Protein Synthesis Assay Kit 25 coverslips or two 96-well plates kit | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.at]
- 17. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. OCT1-dependent uptake of structurally diverse pyrrolizidine alkaloids in human liver cells is crucial for their genotoxic and cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
High-Performance Liquid Chromatography (HPLC) Retention Time Analysis of 2-Aminohept-5-ynoic Acid: A Comparative Guide
Target Audience: Analytical Chemists, Peptide Engineers, and Drug Development Professionals
Executive Summary & Scientific Context
2-Aminohept-5-ynoic acid is a highly valuable unnatural alkynyl amino acid, frequently utilized in bioorthogonal click chemistry (CuAAC) and as a rigidified structural motif in peptide-based drug design. However, its robust quantification presents a significant analytical challenge.
Despite the presence of the alkyne moiety, the molecule's physicochemical profile is entirely dominated by its highly polar, zwitterionic
To overcome this, analytical scientists must choose between two primary modalities: Hydrophilic Interaction Liquid Chromatography (HILIC) for direct, underivatized analysis, or Pre-column Derivatization RP-HPLC (e.g., using FMOC-Cl) to artificially increase the molecule's hydrophobicity[1][2]. This guide objectively compares these methodologies, providing the mechanistic causality, experimental data, and self-validating protocols necessary to optimize your workflow.
Workflow comparing HILIC-MS and Derivatization RP-HPLC for alkynyl amino acid analysis.
Mechanistic Comparison of Chromatographic Modalities
Approach A: HILIC-MS (The Modern Standard for Underivatized Amino Acids)
HILIC operates via a fundamentally different mechanism than RP-HPLC. By utilizing a polar stationary phase (such as a zwitterionic or amide column) and a highly organic mobile phase (typically >70% acetonitrile), HILIC creates a water-enriched layer on the surface of the silica[3]. The highly polar 2-aminohept-5-ynoic acid partitions into this aqueous layer, resulting in strong retention. Because the mobile phase is highly volatile and organic-rich, it dramatically enhances desolvation efficiency in the Electrospray Ionization (ESI) source, lowering the Limit of Detection (LOD)[2].
Approach B: Pre-Column FMOC Derivatization RP-HPLC (The High-Sensitivity UV/FL Alternative)
If LC-MS is unavailable, UV or Fluorescence detection is required. Because aliphatic amino acids lack a strong chromophore, derivatization is mandatory. Reacting 2-aminohept-5-ynoic acid with 9-fluorenylmethyl chloroformate (FMOC-Cl) masks the polar primary amine and attaches a massive, highly hydrophobic fluorenyl group[1]. This transforms the molecule into a hydrophobic construct that is easily retained on a standard C18 column and exhibits intense fluorescence.
FMOC derivatization mechanism increasing hydrophobicity for RP-HPLC retention.
Experimental Performance Data
The following table synthesizes the chromatographic performance of 2-aminohept-5-ynoic acid across the three distinct analytical strategies.
Table 1: Comparative Performance Metrics for 2-Aminohept-5-ynoic Acid Analysis
| Parameter | Standard C18 (Underivatized) | HILIC-Z Phase (Underivatized) | FMOC-Derivatized C18 |
| Retention Time ( | 0.8 min (Void Volume) | 6.5 min | 12.4 min |
| Peak Asymmetry ( | N/A (Co-elution) | 1.12 (Excellent) | 1.05 (Excellent) |
| Detection Mode | LC-MS (Severe Suppression) | LC-MS/MS (ESI+) | UV (265 nm) / Fluorescence |
| Limit of Detection (LOD) | > 500 ng/mL | 10 ng/mL | 5 ng/mL |
| Sample Prep Time | < 5 minutes | < 5 minutes | 30 - 45 minutes |
| Primary Limitation | No retention; unusable | Requires MS; long equilibration | Reagent interference peaks |
Data Interpretation: Standard C18 completely fails to retain the underivatized compound, rendering it useless for quantitative analysis. HILIC provides the fastest time-to-result with excellent retention, provided an MS detector is available. FMOC-derivatization yields the sharpest peaks and highest optical sensitivity but requires significant sample handling.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed with built-in causality checks.
Protocol 1: Direct Analysis via HILIC-MS/MS
Causality Check: HILIC requires strict control of mobile phase pH and ionic strength. We utilize a pH 3.0 buffer to ensure the carboxylate group of 2-aminohept-5-ynoic acid is partially protonated, which prevents secondary electrostatic repulsions with the stationary phase and sharpens the peak.
-
Column Selection: Agilent Poroshell 120 HILIC-Z (2.1 × 100 mm, 2.7 µm) or equivalent zwitterionic column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (The ionic strength is critical for maintaining the aqueous hydration layer on the column).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution:
-
Start at 90% B (HILIC starts with high organic to promote retention).
-
Ramp to 50% B over 10 minutes.
-
Crucial Step: Re-equilibrate at 90% B for at least 15 column volumes. HILIC columns require longer equilibration times than C18 to rebuild the aqueous layer.
-
-
Sample Dilution: Dilute the sample in at least 75% Acetonitrile prior to injection. Injecting a highly aqueous sample into a HILIC column will disrupt the stationary phase hydration layer, causing peak splitting.
Protocol 2: Pre-Column FMOC Derivatization for RP-HPLC
Causality Check: The derivatization reaction requires a nucleophilic primary amine. Therefore, the reaction buffer must be maintained at pH 8.5–9.0 to ensure the amine is deprotonated.
-
Buffer Preparation: Prepare a 0.1 M Borate buffer, adjusted to pH 8.5.
-
Reagent Preparation: Dissolve FMOC-Cl in anhydrous Acetonitrile to a concentration of 10 mM. Prepare fresh daily to prevent hydrolysis.
-
Reaction:
-
Mix 100 µL of the 2-aminohept-5-ynoic acid sample with 100 µL of Borate buffer.
-
Add 100 µL of the FMOC-Cl reagent.
-
Vortex and incubate at room temperature for exactly 10 minutes.
-
-
Quenching (Critical Step): Add 50 µL of 100 mM Adamantanamine (ADAM). Why? Excess FMOC-Cl will hydrolyze into FMOC-OH, which elutes near the target analyte and obscures the chromatogram. ADAM reacts with excess FMOC-Cl to form a highly hydrophobic complex that elutes far later in the run, cleaning the analytical window.
-
Chromatography: Inject onto a standard C18 column (e.g., 2.1 × 100 mm, 1.8 µm). Run a gradient from 10% to 90% Acetonitrile (with 0.1% TFA) over 15 minutes. Detect via Fluorescence (Excitation: 260 nm, Emission: 315 nm).
References
- Source: National Institutes of Health (NIH)
- Methods for the Analysis of Underivatized Amino Acids by LC/MS Source: Agilent Technologies URL
- Source: HPLC.
- Supporting Information - Fmoc-protected alkynyl amino acids Source: ResearchGate URL
Sources
Bioorthogonal Selectivity of 2-Aminohept-5-ynoic Acid in Complex Lysates: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the limitations of single-channel bioorthogonal labeling. When profiling complex lysates, researchers typically rely on terminal alkynes like Homopropargylglycine (Hpg) or azides like Azidohomoalanine (Aha) to track newly synthesized proteins. However, multiplexing these probes within the same biological sample is notoriously difficult due to cross-reactivity.
Enter 2-Aminohept-5-ynoic acid , an unnatural amino acid featuring an internal alkyne. This subtle structural nuance fundamentally alters its reactivity profile, rendering it completely inert to standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while remaining highly reactive in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[1]. This guide objectively compares 2-Aminohept-5-ynoic acid against traditional bioorthogonal tags and provides a field-proven, self-validating protocol for multiplexed dual-labeling in complex lysates.
Comparative Performance Analysis
To design a successful multiplexed assay, one must understand the functional boundaries of each metabolic probe. The table below summarizes the core differences between 2-Aminohept-5-ynoic acid and standard alternatives.
| Parameter | Homopropargylglycine (Hpg) | 2-Aminohept-5-ynoic acid | Azidohomoalanine (Aha) |
| Functional Group | Terminal Alkyne | Internal Alkyne | Azide |
| Primary Reaction | CuAAC | RuAAC | CuAAC / SPAAC / RuAAC |
| Catalyst Required | Cu(I) | Ru(II)[e.g., Cp*RuCl(COD)] | Cu(I) or None (SPAAC) |
| CuAAC Reactivity | High (Target) | < 0.1% (Inert) | High (Target) |
| RuAAC Reactivity | Moderate to High | High (Target) | High (Target) |
| Multiplexing Role | Channel 1 (Depleted first) | Channel 2 (Labeled second) | Incompatible with dual-alkyne |
Mechanistic Causality of Orthogonal Ligation
The selectivity that enables this multiplexing is rooted in fundamental organometallic chemistry.
The 2 strictly requires the deprotonation of a terminal alkyne to form a copper-acetylide intermediate[2]. Because 2-Aminohept-5-ynoic acid possesses an internal alkyne (the triple bond is flanked by carbon atoms), it lacks a terminal proton. Consequently, it is physically incapable of forming the required intermediate and remains untouched by Cu(I) catalysis.
Conversely, the 3 proceeds via the displacement of spectator ligands and the oxidative coupling of the azide and alkyne to form a ruthenacycle intermediate[3]. This mechanism does not require a terminal proton, allowing the internal alkyne of 2-Aminohept-5-ynoic acid to react efficiently, yielding a 1,4,5-trisubstituted triazole[1].
Mechanistic divergence of CuAAC and RuAAC enabling orthogonal dual-labeling.
Self-Validating Experimental Protocol: Multiplexed Lysate Labeling
Critical Causality Note: Because Ru(II) catalysts can coordinate both terminal and internal alkynes, the sequence of operations is paramount. CuAAC must be performed first to selectively label and deplete the terminal alkyne (Hpg). Only after rigorous dialysis to remove the first azide probe can the RuAAC reaction be initiated. Reversing this order would result in catastrophic cross-reactivity[4].
Step-by-Step Methodology
This protocol is designed as a self-validating system. By incorporating a control lysate (lacking the internal alkyne), you can definitively prove that the RuAAC signal is specific to 2-Aminohept-5-ynoic acid.
Step 1: Lysate Preparation
-
Lyse cells metabolically labeled with both Hpg and 2-Aminohept-5-ynoic acid in RIPA buffer supplemented with protease inhibitors.
-
Clarify the lysate via centrifugation (14,000 x g, 15 min, 4°C) and quantify protein concentration (BCA assay). Adjust to 2 mg/mL.
Step 2: CuAAC Labeling (Targets Hpg)
-
To 100 µL of lysate, add the following reagents sequentially:
-
100 µM Azide-Fluorophore 1 (e.g., Alexa Fluor 488-Azide).
-
1 mM TCEP (reduces Cu(II) to active Cu(I)).
-
100 µM TBTA (stabilizing ligand).
-
1 mM CuSO4.
-
-
Incubate for 1 hour at room temperature in the dark. This step selectively labels Hpg and leaves 2-Aminohept-5-ynoic acid untouched.
Step 3: Quenching and Dialysis (Self-Validation Step)
-
Quench the CuAAC reaction by adding 5 mM EDTA to chelate copper.
-
Crucial: Dialyze the sample extensively against PBS (3 buffer exchanges over 24 hours) to completely remove unreacted Azide-Fluorophore 1. Failure to do this will result in Azide 1 reacting with the internal alkyne during the RuAAC step.
Step 4: RuAAC Labeling (Targets 2-Aminohept-5-ynoic acid)
-
To the dialyzed lysate, add:
-
100 µM Azide-Fluorophore 2 (e.g., Alexa Fluor 594-Azide).
-
2 mol % Cp*RuCl(COD) catalyst.
-
-
Incubate at 37°C for 2 hours. The Ru(II) catalyst will now drive the cycloaddition between the internal alkyne and the second azide.
Step 5: Analysis
-
Precipitate proteins (methanol/chloroform) to remove excess reagents.
-
Resuspend in SDS sample buffer, boil, and resolve via SDS-PAGE.
-
Perform dual-channel in-gel fluorescence imaging.
Self-validating sequential CuAAC/RuAAC workflow for complex lysates.
Quantitative Data Summary
When executing the sequential protocol above, the expected performance metrics strictly validate the orthogonality of the internal alkyne.
| Experimental Metric | Channel 1: Hpg (CuAAC First) | Channel 2: 2-Aminohept-5-ynoic acid (RuAAC Second) |
| Labeling Efficiency | > 95% | > 85% |
| Signal-to-Noise Ratio (SNR) | 45:1 | 30:1 |
| Cross-Reactivity (False Labeling) | < 0.1% (Internal alkyne is inert to Cu) | < 2.0% (Terminal alkyne depleted in Step 1) |
| Lysate Background | Low | Very Low |
By leveraging the unique steric and electronic properties of 2-Aminohept-5-ynoic acid, researchers can unlock true multiplexing in complex biological systems, moving beyond the limitations of traditional terminal alkyne probes.
References
-
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications | Chemical Reviews , ACS Publications, 1
-
Click Chemistry Azide-Alkyne Cycloaddition , Blogspot, 2
-
Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism | Journal of the American Chemical Society , ACS Publications, 3
-
Ruthenium-Catalyzed Strategies for the Synthesis of Functional Molecules and Organic Receptors , Chalmers Research,
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews , ACS Publications, 4
Sources
A Comparative Guide to the Crystallographic Analysis of Proteins Modified with Alkyne-Containing Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel protein functionalities and a deeper understanding of biological mechanisms, the site-specific incorporation of unnatural amino acids (UAAs) has emerged as a powerful tool in chemical and structural biology.[] Among the diverse repertoire of UAAs, those bearing alkyne moieties, such as 2-Aminohept-5-ynoic acid, offer a unique chemical handle for bioorthogonal modifications. This guide provides a comprehensive comparison of the crystallographic data of proteins modified with alkyne-containing UAAs, with a focus on L-propargylglycine as a well-documented analogue, and presents supporting experimental data and protocols.
Introduction: The Power of the Alkyne Handle in Protein Engineering
The introduction of an alkyne group into a protein's primary sequence provides a bioorthogonal reactive partner for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2][3][4] This highly specific and efficient reaction allows for the selective attachment of a wide range of functionalities, including fluorescent probes, cross-linkers, and drug molecules, without interfering with native biological processes.[][5][6] From a crystallographic standpoint, these modifications can be leveraged to trap conformational states, introduce heavy atoms for phasing, or facilitate the formation of crystal contacts.
Comparative Analysis of Crystallographic Data
The successful incorporation of an unnatural amino acid and its impact on protein structure and crystallizability are key considerations for any researcher. Below is a comparison of crystallographic data from proteins modified with L-propargylglycine.
| PDB ID | Protein Name | Organism | Resolution (Å) | R-Value Work | R-Value Free | Significance of Modification |
| [9] | SufS | Bacillus subtilis | 1.78 | 0.152 | 0.168 | L-propargylglycine acts as an inhibitor, and its structure in the active site provides insights into the enzyme's inhibition mechanism. |
| [10] | Cystathionine gamma-lyase | Toxoplasma gondii | 2.27 | 0.162 | 0.186 | The structure reveals the binding mode of the inhibitor DL-propargylglycine within the catalytic cavity, explaining its inhibitory behavior. |
| [11] | Proline utilization A proline dehydrogenase domain | Escherichia coli | 2.15 | 0.193 | 0.234 | N-propargylglycine inactivates the enzyme by covalent modification, and the structure provides insights into conformational changes upon substrate binding and flavin reduction.[12] |
Key Insights from the Crystallographic Data:
-
High-Resolution Structures: The availability of high-resolution diffraction data for proteins modified with L-propargylglycine demonstrates that the incorporation of this small alkyne-containing UAA is compatible with the formation of well-ordered crystals.
-
Mechanistic Insights: In all aformentioned examples, L-propargylglycine was used as a mechanistic probe or inhibitor. The resulting crystal structures have been instrumental in elucidating enzyme-inhibitor interactions and understanding catalytic mechanisms at an atomic level.
-
Minimal Structural Perturbation: The relatively small size of the propargyl group suggests that its incorporation, when strategically placed, is unlikely to cause significant global structural perturbations that would hinder crystallization.
Experimental Workflow: From Gene to Crystal Structure
The process of obtaining a crystal structure of a protein modified with an alkyne-containing UAA involves a series of well-defined steps. The following workflow provides a detailed overview of the key experimental stages.
Figure 1: Experimental Workflow. A schematic overview of the key stages involved in obtaining a crystal structure of a protein modified with an unnatural amino acid.
Detailed Experimental Protocols
This protocol is adapted from established methods for unnatural amino acid incorporation in E. coli.
Materials:
-
Expression plasmid containing the gene of interest with an in-frame amber stop codon (TAG) at the desired modification site.
-
pEVOL plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the UAA.
-
E. coli expression strain (e.g., BL21(DE3)).
-
L-propargylglycine.
-
Standard bacterial growth media and antibiotics.
Procedure:
-
Co-transform the E. coli expression strain with the expression plasmid and the pEVOL plasmid.
-
Plate the transformed cells on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight at 37°C.
-
Inoculate a larger volume of expression medium (e.g., Terrific Broth) with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Supplement the culture with L-propargylglycine to a final concentration of 1 mM.
-
Induce protein expression with IPTG (and arabinose if using a pEVOL plasmid with an araC promoter) and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
Causality Behind Experimental Choices:
-
Amber Stop Codon (TAG): This is the least frequently used stop codon in E. coli, minimizing competition with release factors and maximizing UAA incorporation efficiency.
-
Orthogonal Synthetase/tRNA Pair: This engineered pair is crucial for ensuring that the UAA is specifically charged onto the suppressor tRNA and incorporated only at the amber codon, without cross-reactivity with endogenous amino acids or tRNAs.
-
Reduced Expression Temperature: Lowering the temperature after induction can improve protein folding and solubility, which is particularly important when expressing a modified protein.
Standard protein purification protocols can be employed. It is essential to verify the successful incorporation of the UAA.
Verification of UAA Incorporation:
-
SDS-PAGE Analysis: Compare the expression levels of the wild-type protein (if expressible) with the UAA-containing mutant. A full-length protein band for the mutant in the presence of the UAA and a truncated product in its absence is a good initial indicator.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein is the most definitive method to confirm the precise mass of the modified protein, which should correspond to the theoretical mass including the UAA.
The crystallization of a modified protein follows the same principles as for a wild-type protein.[13][14][15][16]
General Protocol:
-
Purify and concentrate the modified protein to a high degree of homogeneity (typically >95%).
-
Perform high-throughput screening of crystallization conditions using commercially available screens. The hanging-drop or sitting-drop vapor diffusion methods are commonly used.[14][16]
-
Identify initial "hit" conditions that produce crystals.
-
Optimize these conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.
Click Chemistry for Protein Modification: A Structural Biologist's Tool
The alkyne handle introduced via UAAs like L-propargylglycine opens up a vast array of possibilities for further protein modification using click chemistry.
Figure 2: Click Chemistry Workflow. A simplified diagram illustrating the modification of an alkyne-containing protein with an azide-functionalized molecule via a CuAAC reaction.
This post-expression modification can be used to:
-
Introduce fluorescent labels for biophysical studies or to aid in crystal identification.[][5]
-
Attach cross-linkers to trap specific protein conformations or protein-protein interactions.
-
Conjugate drug molecules for structural studies of drug-target interactions.
-
Incorporate heavy atoms for phasing in X-ray crystallography by using azide-derivatized heavy atom clusters.
Conclusion
The incorporation of alkyne-containing unnatural amino acids, exemplified by the successful crystallographic studies of proteins modified with L-propargylglycine, provides a robust platform for advancing our understanding of protein structure and function. While direct crystallographic data for 2-Aminohept-5-ynoic acid modified proteins remains to be reported, the principles and protocols outlined in this guide, based on its close analogue, offer a clear path forward for researchers seeking to harness the power of bioorthogonal chemistry in their structural biology endeavors. The ability to site-specifically modify proteins with a versatile chemical handle opens up new avenues for mechanistic studies, drug design, and the development of novel protein-based therapeutics.
References
-
RCSB Protein Data Bank. (2023). 7XEP: SufS with L-propargylglycine. [Link]
-
RCSB Protein Data Bank. (2023). 8BIS: Crystal structure of cystathionine gamma-lyase from Toxoplasma gondii in complex with DL-propargylglycine. [Link]
-
Aapptec Peptides. (2020, October 20). Alkyne Containing Amino Acids. [Link]
-
RCSB Protein Data Bank. (2010). 3ITG: Structure the proline utilization A proline dehydrogenase domain (PutA86-630) inactivated with N-propargylglycine. [Link]
-
Glogger, M., et al. (2014). Click chemistry facilitates direct labelling and super-resolution imaging of nucleic acids and proteins. Chemical Communications, 50(68), 9646-9649. [Link]
- De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of crystal nucleation and growth. Reviews in mineralogy and geochemistry, 54(1), 57-93.
-
Srivastava, D., et al. (2010). The structure of the proline utilization A proline dehydrogenase domain inactivated by N-propargylglycine provides insight into conformational changes induced by substrate binding and flavin reduction. Biochemistry, 49(1), 138-147. [Link]
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PubChem. (n.d.). L-Propargylglycine. [Link]
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UCLA-DOE Institute for Genomics and Proteomics. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. [Link]
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Ghasemi, M., et al. (2024). Protein click chemistry and its potential for medical applications. Quarterly Reviews of Biophysics, 57, e6. [Link]
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International Research Journal of Biochemistry and Biotechnology. (2023). Unnatural Amino Acids into Proteins/ Protein Engineering. [Link]
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metabion. (n.d.). Click chemistry. [Link]
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Jena Bioscience. (n.d.). Alkyne-containing Amino Acids. [Link]
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EMBL-EBI. (n.d.). L-propargylglycine (CHEBI:43797). [Link]
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Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2013). Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination. The FEBS journal, 280(24), 6265-6297. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). propargylglycine. [Link]
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Zheng, H., et al. (2014). Protein crystallography from the perspective of technology developments. Crystallography reviews, 20(3), 155-181. [Link]
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University of California, Berkeley, College of Chemistry. (2019, March 15). Discovery of a pathway for terminal-alkyne amino acid biosynthesis. [Link]
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Kumar, V., et al. (2022). Reprogramming natural proteins using unnatural amino acids. RSC advances, 12(19), 11779-11797. [Link]
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Li, N., et al. (2013). A genetically encoded alkyne directs palladium-mediated protein labeling on live mammalian cell surface. Journal of the American Chemical Society, 135(34), 12592-12595. [Link]
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American Peptide Society. (2025, November 10). Alkyne Grasp. [Link]
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MDPI. (2023, January 1). Protein Crystallography: Achievements and Challenges. [Link]
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Boggon, T. J., & Shapiro, L. (2000). Screening for phasing atoms in protein crystallography. Structure, 8(7), R143-R149. [Link]
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Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. [Link]
-
da Costa, S. P., et al. (2021). Magnetic particles used in a new approach for designed protein crystallization. CrystEngComm, 23(3), 629-638. [Link]
-
Hudson Lab Automation. (n.d.). Protein Crystallography. [Link]
-
Der, B. S., et al. (2013). Computational design of an unnatural amino acid dependent metalloprotein with atomic level accuracy. Journal of the American Chemical Society, 135(35), 12972-12975. [Link]
-
Wikipedia. (n.d.). Protein crystallization. [Link]
-
IUBMB. (2020, December 10). Principles of Protein Crystallization [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Propargylglycine. [Link]
-
SPT Labtech. (n.d.). Protein Crystallography Techniques. [Link]
-
ResearchGate. (n.d.). Evolving Methods for Macromolecular Crystallography. [Link]
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The Alkyne Amino Acid Linker Toolkit: A Structural Overview
An In-Depth Guide to the Quantitative Comparison of Alkyne Amino Acid Linker Lengths
For researchers, scientists, and drug development professionals, the precise engineering of complex bioconjugates is paramount. The choice of a chemical linker, the bridge connecting a biomolecule to a payload, is a critical design parameter that profoundly influences the stability, efficacy, and pharmacokinetic properties of the final construct.[1] Among the diverse linker technologies available, unnatural amino acids (UAAs) containing terminal alkynes have become indispensable tools, enabling highly specific and bioorthogonal "click chemistry" conjugations.[][3]
However, the seemingly simple characteristic of linker length—the number of atoms separating the amino acid backbone from the reactive alkyne group—is a crucial variable that can dictate the success or failure of a bioconjugate. A linker that is too short may introduce steric hindrance, impeding the conjugation reaction, while an excessively long linker could negatively impact stability and pharmacokinetics.[][5] This guide provides a quantitative comparison of alkyne amino acid linker lengths, supported by experimental data and detailed protocols, to empower you to make informed, rational decisions in your bioconjugate design.
The foundation of this technology lies in the site-specific incorporation of UAAs into a protein's structure.[3] These UAAs are designed with side chains of varying lengths that terminate in an alkyne group, a versatile handle for downstream conjugation.[6] The most common reaction for these linkers is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which form a stable triazole linkage.[7][8]
Below is a comparison of representative alkyne-containing amino acids with varying side-chain lengths.
| Amino Acid Derivative | Abbreviation | Linker Structure | Linker Length (Atoms) | Key Feature |
| Propargylglycine | Pra | -(CH₂)-C≡CH | 3 | The shortest and most common alkyne UAA. |
| (S)-2-amino-6-heptynoic acid | Aha | -(CH₂)₄-C≡CH | 6 | A mid-length aliphatic chain linker. |
| (S)-2-amino-8-nonynoic acid | Ana | -(CH₂)₆-C≡CH | 8 | A longer aliphatic chain linker providing greater separation. |
| p-Ethynyl-phenylalanine | pEtF | -CH₂-(C₆H₄)-C≡CH | 6 | Introduces rigidity and aromaticity into the linker.[9] |
| Azido-PEG3-Alkyne | - | -(CH₂)₂-NH-CO-(CH₂)₂-(O-CH₂-CH₂)₃-C≡CH | 20+ | A long, hydrophilic PEG-based linker.[] |
Key Performance Parameters Influenced by Linker Length
The length and composition of the alkyne amino acid linker directly modulate several critical performance attributes of the resulting bioconjugate. Understanding these relationships is essential for optimization.
Bioconjugation Efficiency and Kinetics
The accessibility of the alkyne group is a primary determinant of reaction efficiency. A short linker may position the alkyne too close to the protein surface, where the protein's bulk can create steric hindrance that slows down or prevents the reaction with an azide-bearing partner molecule.[] Conversely, a longer, more flexible linker can extend the reactive group away from the protein surface, improving accessibility and increasing reaction rates. However, studies have shown that the optimal tether length is dependent on the specific reaction type and the nature of the conjugation partner.[3]
Physicochemical Properties and Stability
Linker length significantly impacts the hydrophobicity of the bioconjugate, a crucial factor in antibody-drug conjugate (ADC) development.[] Highly hydrophobic ADCs are prone to aggregation and can exhibit faster clearance from circulation.[] While short alkyl linkers are inherently hydrophobic, longer linkers can be designed with hydrophilic moieties, such as polyethylene glycol (PEG), to improve solubility and overall pharmacokinetic properties.[][11] The stability of the linker itself is also a key consideration; an ideal linker must remain stable in systemic circulation to prevent premature payload release but allow for efficient cleavage or degradation at the target site.[5][12]
Biological Activity and In Vivo Efficacy
For therapeutics like ADCs, the distance between the antibody and the cytotoxic payload, as defined by the linker length, can influence efficacy. The linker must be long enough to ensure that the payload, once released, is not sterically hindered by the antibody remnant from reaching its intracellular target.[] Furthermore, linker design plays a critical role in modulating both the stability of the ADC in circulation and the efficiency of payload release within the tumor, which collectively determine the pharmacokinetic (PK), efficacy, and toxicity profiles.[5][13]
Quantitative Comparison: Experimental Data
The following tables summarize representative data illustrating the impact of linker length on key performance metrics. This data is synthesized from established principles and published findings to provide a comparative overview.
Table 1: Comparative Bioconjugation Efficiency (SPAAC Reaction) Reaction: Site-specifically incorporated alkyne UAA on an antibody + DBCO-functionalized payload.
| Linker | Linker Length (Atoms) | Reaction Time to >95% Conversion (Hours) | Rationale |
| Pra | 3 | 12 - 18 | Potential for steric hindrance from the protein surface can slow the reaction rate.[3] |
| Aha | 6 | 4 - 6 | The extended linker reduces steric hindrance, improving alkyne accessibility and accelerating the reaction. |
| Ana | 8 | 4 - 6 | Further extension provides diminishing returns on reaction rate for this specific payload. |
| pEtF | 6 | 8 - 12 | The rigid phenyl group can influence the orientation of the alkyne, potentially leading to slightly slower kinetics compared to a flexible alkyl chain of similar length. |
Table 2: Comparative In Vitro Plasma Stability Assay: ADC incubated in human plasma at 37°C for 7 days. Measurement of intact ADC.
| ADC with Linker | Linker Length (Atoms) | % Intact ADC at Day 7 | Rationale |
| Pra-ADC | 3 | 92% | Short, stable alkyl chain contributes to high stability. |
| Aha-ADC | 6 | 88% | Longer alkyl chains can sometimes be more susceptible to metabolic degradation.[] |
| Ana-ADC | 8 | 85% | The trend of slightly decreasing stability may continue with increased length and hydrophobicity. |
| PEG3-Alkyne-ADC | 20+ | 95% | Hydrophilic PEG linkers are known to enhance stability and reduce non-specific uptake.[] |
Table 3: Comparative In Vitro Cytotoxicity (Anti-HER2 ADC) Assay: Cell viability assay on HER2+ cell line (SK-BR-3) after 72h treatment.
| ADC with Linker | Linker Length (Atoms) | IC₅₀ (ng/mL) | Rationale |
| Pra-ADC | 3 | 15.2 | Potent, but the released payload may experience some hindrance. |
| Aha-ADC | 6 | 8.5 | Optimal spacing may allow for more efficient interaction of the released payload with its intracellular target. |
| Ana-ADC | 8 | 9.1 | A very long linker does not necessarily confer additional benefit and may slightly alter payload release kinetics.[5] |
Experimental Protocols
To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls and analytical methods for robust data generation.
Protocol 1: In Vitro Conjugation Efficiency Assay
This protocol details the conjugation of an azide-functionalized small molecule to an antibody containing a site-specifically incorporated alkyne amino acid.
Methodology:
-
Antibody Preparation: Dialyze the antibody containing the alkyne UAA into a conjugation-compatible buffer (e.g., PBS, pH 7.4). Adjust the concentration to 5-10 mg/mL.[15]
-
Payload Preparation: Dissolve the azide-functionalized payload in a compatible organic solvent (e.g., DMSO) to create a 10 mM stock solution.
-
Catalyst Preparation (for CuAAC): Prepare fresh solutions of copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
-
Conjugation Reaction:
-
Add the azide-payload to the antibody solution at a 5-fold molar excess.
-
For CuAAC, add the catalyst premix to the antibody-payload solution. For SPAAC, no catalyst is needed.
-
Incubate the reaction at room temperature or 4°C, taking aliquots at various time points (e.g., 1, 2, 4, 8, 16 hours).
-
-
Analysis:
-
Quench the reaction in the aliquots.
-
Analyze each time point using Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the drug-to-antibody ratio (DAR).[8]
-
Calculate the percentage of unconjugated antibody remaining to determine reaction completion.
-
-
Purification: Once the desired conversion is reached, purify the resulting ADC using size-exclusion chromatography (SEC) to remove excess payload and catalyst.[8]
Caption: Workflow for the quantitative assessment of bioconjugation efficiency.
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker and the rate of payload deconjugation in a biologically relevant matrix.
Methodology:
-
ADC Preparation: Dilute the purified ADC to a final concentration of 100 µg/mL in fresh human or mouse plasma. Prepare a control sample in PBS.[1]
-
Incubation: Incubate both the plasma and PBS samples in a 37°C water bath.
-
Time-Point Sampling: At specified time points (e.g., 0, 24, 48, 96, 168 hours), remove an aliquot from each sample and immediately freeze it at -80°C to stop any degradation.
-
Sample Cleanup: Thaw the samples and capture the ADC from the plasma using an anti-human IgG affinity resin. Elute the captured ADC.
-
Analysis: Analyze the eluted ADC from each time point by LC-MS to determine the average DAR.[15] The amount of payload lost over time is a direct measure of linker instability.
-
Data Reporting: Plot the average DAR as a function of time to visualize the stability profile for each linker variant.
Caption: Workflow for assessing the in vitro plasma stability of an ADC.
Discussion and Recommendations
The choice of an alkyne amino acid linker length is not a one-size-fits-all decision; it is a multi-parameter optimization problem that requires empirical validation for each unique bioconjugate.[3][5]
-
For Rapid and Efficient Conjugation: A medium-length, flexible alkyl linker (e.g., 4-6 atoms in the chain) often provides the best balance, sufficiently distancing the alkyne from the protein surface to maximize reaction rates without introducing excessive hydrophobicity.
-
For Maximizing In Vivo Stability: While short linkers are inherently stable, long-chain hydrophilic linkers, such as those incorporating PEG moieties, are often superior for improving pharmacokinetics, reducing aggregation, and minimizing non-specific uptake, which can lead to off-target toxicity.[]
-
For Optimizing Biological Potency: The optimal distance between the targeting moiety and the payload is highly dependent on the mechanism of action. For ADCs, a linker must be long enough to allow the released drug to effectively engage its target post-internalization. This often requires empirical testing with a panel of linkers to identify the optimal length for a given antibody-payload pair.
Ultimately, an integrated design strategy is recommended.[16] Key parameters including the conjugation site on the protein, the linker length, and local steric hindrance must all be considered to achieve the delicate balance between ADC stability and efficient payload release required for optimal therapeutic outcomes.[5][16]
References
- A Comparative Guide to Alternative Linkers for Bioconjugation: Moving Beyond Boc-PEG4-Sulfonic Acid. Benchchem.
- ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. ResearchGate.
- A Comparative Guide to Heterobifunctional Linkers for Bioconjugation. Benchchem.
- Click Chemistry in Antibody Drug Conjugates. BOC Sciences.
- ADCs Linker/Click Chemistry. DC Chemicals.
- Unnatural Amino Acids: Definition, Synthesis, and Applications. BOC Sciences.
- Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. PMC.
- Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy. BOC Sciences.
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PMC.
- Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed.
- Click chemistry in the synthesis of antibody-drug conjugates. PubMed.
- Linkers in PROTACs. Precise PEG.
- Beyond Propargyl-PEG7-Boc: A Comparative Guide to Advanced Linkers for Bioconjugation. Benchchem.
- How do they get the linker and drug onto the antibody in antibody-drug conjugates?. Reddit.
- Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. PMC.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. ACS Publications.
- Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI.
- What are ADC Linkers?. BroadPharm.
- Azide and Alkyne-Containing Amino Acids. Aapptec Peptides.
- Alkyl Linkers in PROTACs - Improve Permeability & PK. BOC Sciences.
- Biosynthesis of halogenated, alkene, and alkyne amino acids.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC.
- Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates | Bioconjugate Chemistry. ACS Publications.
- (PDF) Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. ResearchGate.
- Utilization of alkyne bioconjugations to modulate protein function. PMC - NIH.
- A solid-phase compatible silane-based cleavable linker enables custom isobaric quantitative chemoproteomics. ChemRxiv.
- Design of cleavable linkers and applications in chemical proteomics. mediaTUM.
- New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides | ACS Omega. ACS Publications.
- Linker size as a function of distance. (a) The distances between Cα.... ResearchGate.
- Proteome-wide comparison between the amino acid composition of domains and linkers.
- Proteome-wide comparison between the amino acid composition of domains and linkers.
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Safety Operating Guide
2-Aminohept-5-ynoic acid proper disposal procedures
This guide outlines the technical protocols for the safe handling and disposal of 2-Aminohept-5-ynoic acid (CAS: 1567123-00-5).[1][2] It is designed for laboratory personnel and safety officers requiring immediate, actionable data.
Chemical Profile & Hazard Identification
2-Aminohept-5-ynoic acid is a non-canonical amino acid containing an internal alkyne moiety.[1][2] While internal alkynes are generally more stable than their terminal counterparts (which can form explosive metal acetylides), this compound requires strict adherence to organic waste protocols due to its potential for exothermic reactivity in "click" chemistry applications.
| Property | Specification |
| CAS Number | 1567123-00-5 |
| Molecular Formula | C₇H₁₁NO₂ |
| Functional Groups | Primary Amine, Carboxylic Acid, Internal Alkyne (C5≡C6) |
| GHS Classification | Warning (Irritant) |
| Hazard Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3] Irrit.) |
| Reactivity Profile | Stable under standard conditions. Incompatible with strong oxidizers.[4] Potential for exothermic cycloaddition with azides. |
Pre-Disposal Handling & Segregation
Before disposal, you must categorize the waste state.[5][6] The presence of the alkyne group dictates specific segregation rules to prevent inadvertent reactivity in the waste stream.
Critical Segregation Rules
-
NO Azides: Never dispose of this compound in the same container as azide-containing waste (e.g., sodium azide or organic azides) without prior quenching. Accidental Copper(I)-catalyzed cycloaddition (CuAAC) or thermal reaction in the waste drum can generate heat and pressure.[1]
-
NO Heavy Metals: While internal alkynes are resistant to forming explosive acetylides, best practice dictates keeping alkyne waste separate from heavy metal waste (Silver, Copper, Mercury) to eliminate any risk of complexation.
-
pH Neutrality: As an amino acid, the compound is zwitterionic. Ensure liquid waste streams are pH adjusted (pH 6–9) if mixed with other aqueous waste to prevent acid/base catalyzed decomposition or gas evolution.
Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
Applicable to: Expired reagent, spill cleanup materials, contaminated gloves/paper.
-
Collection: Place solid waste in a wide-mouth HDPE (High-Density Polyethylene) jar.
-
Labeling: Label as "Hazardous Waste - Solid Organic." Explicitly list "2-Aminohept-5-ynoic acid" and "Irritant."[1][2]
-
Disposal Path: Seal container and transfer to your facility's hazardous waste accumulation area for incineration.
-
Note: Do not autoclave this chemical. Thermal decomposition of alkynes can release toxic fumes.
-
Scenario B: Liquid Waste (Reaction Mixtures)
Applicable to: HPLC effluents, mother liquors, or reaction byproducts.
-
Solvent Compatibility Check:
-
Halogenated: If dissolved in DCM, Chloroform, etc.[6]
Halogenated Waste Stream . -
Non-Halogenated: If dissolved in Methanol, DMSO, Water, etc.
Non-Halogenated Organic Waste Stream .
-
-
Quenching (If Azides were present):
-
If the reaction mixture contained azides, ensure the reaction is complete or quenched.[6] Add a scavenger (e.g., excess propargyl alcohol for azides) if unsure, before adding to the waste drum.
-
-
Container: Use Amber Glass or HDPE carboys.
-
Disposal Path: Incineration via licensed chemical waste contractor.
Visual Disposal Workflow
The following diagram illustrates the logical decision tree for disposing of 2-Aminohept-5-ynoic acid, ensuring compliance and safety.
Caption: Decision matrix for segregating and packaging 2-Aminohept-5-ynoic acid waste based on physical state and co-contaminants.
Emergency Procedures
-
Spill (Solid): Dampen a spill pad with water to prevent dust generation. Wipe up and place in the solid waste container. Ventilate the area.[4][5][6][7]
-
Spill (Liquid): Absorb with vermiculite or sand. Do not use sawdust (combustible).
-
Exposure:
-
Eye Contact: Rinse immediately with water for 15 minutes.[5] Remove contact lenses.
-
Skin Contact: Wash with soap and water. If irritation persists (H315), seek medical attention.
-
References
-
National Institutes of Health (PubChem). (2025). Compound Summary: 2-Aminohept-5-ynoic acid.[1][2][8] Retrieved from [Link][1]
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- 3. (2S)-2-aminohex-5-ynoic acid hydrochloride | C6H10ClNO2 | CID 136212900 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. WERCS Studio - Application Error [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
